1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFBPPHVKLFHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(C1)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648230 | |
| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91057-32-8 | |
| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid mechanism
An In-depth Technical Guide to the Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid
Introduction
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a substituted cyclic keto acid with a molecular structure that presents interesting possibilities for further chemical transformations. Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable synthon in the development of more complex molecules, including potential pharmaceutical intermediates and specialty chemicals. The gem-dimethyl group at the 3-position and the additional methyl group at the 1-position create a specific stereochemical and electronic environment that influences its reactivity. This guide provides a detailed examination of a plausible and mechanistically rich synthetic route to this target molecule, designed for researchers, chemists, and professionals in drug development.
Overall Synthetic Strategy
The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid can be efficiently approached through a three-step sequence starting from the readily available industrial chemical, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). The core of this strategy involves the formation of a saturated cyclic ketone, followed by a classic rearrangement reaction to introduce the carboxylic acid functionality at the desired position.
The proposed synthetic pathway is as follows:
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of isophorone to yield 3,5,5-trimethylcyclohexan-1-one.
-
α-Halogenation: Selective halogenation at the C2 position of the saturated ketone to produce an α-haloketone intermediate.
-
Favorskii Rearrangement: Base-induced rearrangement of the α-haloketone to form the target 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
This approach is predicated on well-established and reliable organic transformations, allowing for a high degree of control and predictability.
Step 1: Synthesis of 3,5,5-Trimethylcyclohexan-1-one via Catalytic Hydrogenation
The initial step involves the selective reduction of the α,β-unsaturated ketone system in isophorone. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity for the C=C bond over the C=O bond under controlled conditions.
Mechanism: The reaction proceeds via the adsorption of both the isophorone and molecular hydrogen onto the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support. The hydrogen molecule undergoes homolytic cleavage on the metal surface, forming reactive metal-hydride species. The alkene moiety of isophorone then complexes with the metal surface and undergoes sequential insertion of two hydrogen atoms, leading to the saturated product.
Experimental Protocol: Catalytic Hydrogenation of Isophorone
-
Apparatus: A Parr hydrogenation apparatus or a similar high-pressure reactor equipped with a magnetic stirrer, a pressure gauge, and a gas inlet.
-
Reagents:
-
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)
-
Palladium on carbon (5% Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In the reactor vessel, dissolve isophorone in a suitable amount of ethanol.
-
Add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the reactor and purge it several times with nitrogen gas to remove any air.
-
Introduce hydrogen gas into the reactor to the desired pressure (e.g., 50-100 psi).
-
Commence vigorous stirring and maintain the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the uptake of hydrogen.
-
Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 3,5,5-trimethylcyclohexan-1-one. The product can be purified by distillation if necessary.
-
Step 2: α-Halogenation of 3,5,5-Trimethylcyclohexan-1-one
The second step involves the selective halogenation of the saturated ketone at the α-position (C2). This reaction can be catalyzed by either acid or base. Acid-catalyzed halogenation is generally preferred for mono-halogenation as it proceeds through an enol intermediate and is less prone to polyhalogenation compared to the base-catalyzed route which proceeds via an enolate.[1]
Mechanism (Acid-Catalyzed):
-
Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon.
-
A proton is abstracted from the α-carbon (C2) by a weak base (e.g., the solvent or the conjugate base of the acid catalyst) to form an enol intermediate.
-
The electron-rich double bond of the enol attacks a molecule of the halogen (e.g., Br₂), leading to the formation of a resonance-stabilized carbocation.
-
Deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-haloketone and the acid catalyst.
Caption: Acid-catalyzed α-bromination of 3,5,5-trimethylcyclohexan-1-one.
Experimental Protocol: α-Bromination of 3,5,5-Trimethylcyclohexan-1-one
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas.
-
Reagents:
-
3,5,5-Trimethylcyclohexan-1-one
-
Glacial acetic acid (as solvent and catalyst)
-
Bromine (Br₂)
-
Sodium thiosulfate solution (for quenching)
-
-
Procedure:
-
Dissolve 3,5,5-trimethylcyclohexan-1-one in glacial acetic acid in the round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with water, dilute sodium thiosulfate solution (to remove any unreacted bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-bromo-3,5,5-trimethylcyclohexan-1-one.
-
Step 3: Favorskii Rearrangement to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid
This is the key step in the synthesis, where the α-haloketone is converted to the desired carboxylic acid. The Favorskii rearrangement is a base-catalyzed reaction of an α-haloketone that leads to a carboxylic acid derivative.[2][3]
Mechanism:
-
Enolate Formation: A strong base (e.g., hydroxide ion) abstracts an acidic proton from the α'-carbon (C6), forming an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the carbon bearing the halogen, displacing the halide ion and forming a bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the strained cyclopropanone ring.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds of the cyclopropanone ring. The cleavage occurs to form the more stable carbanion. In this case, cleavage of the bond between the original carbonyl carbon and the more substituted carbon (C1) is favored, leading to a carbanion at the C1 position.
-
Protonation: The carbanion is protonated by water (or upon acidic workup) to yield the final carboxylic acid product.
Caption: Mechanism of the Favorskii rearrangement.
Experimental Protocol: Favorskii Rearrangement
-
Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents:
-
2-Bromo-3,5,5-trimethylcyclohexan-1-one
-
Aqueous sodium hydroxide solution (e.g., 10-20%)
-
Diethyl ether (for extraction)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve the α-bromoketone in a minimal amount of a co-solvent like ethanol if necessary, and place it in the round-bottom flask.
-
Add the aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until it is strongly acidic (pH < 2).
-
The carboxylic acid product may precipitate out as a solid or can be extracted with an organic solvent like diethyl ether or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).
-
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Catalytic Hydrogenation | Isophorone, H₂, 5% Pd/C | 50-100 psi H₂, RT, Ethanol | >90% |
| 2 | α-Bromination | 3,5,5-Trimethylcyclohexan-1-one, Br₂ | Acetic acid, 0°C to RT | 70-85% |
| 3 | Favorskii Rearrangement | 2-Bromo-3,5,5-trimethylcyclohexan-1-one, NaOH(aq) | Reflux in aqueous NaOH | 60-75% |
Conclusion
The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid from isophorone is a robust and instructive example of applying classic organic reactions to achieve a specific molecular target. Each step—catalytic hydrogenation, α-halogenation, and the Favorskii rearrangement—is well-understood mechanistically and provides a reliable transformation. This guide offers a comprehensive framework for researchers to approach the synthesis of this and related substituted cyclic keto acids, providing both the theoretical underpinnings and practical experimental guidance necessary for successful execution in a laboratory setting.
References
- Favorskii, A. Y. J. Russ. Phys. Chem. Soc.1894, 26, 590.
-
AdiChemistry. Favorskii Rearrangement | Mechanism | Applications. [Link]
-
Wikipedia. Favorskii rearrangement. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Wikipedia. Haloform reaction. [Link]
-
BYJU'S. Haloform Reaction Mechanism. [Link]
-
Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]
-
Chemistry LibreTexts. The Synthesis of Carboxylic Acid Derivatives. [Link]
-
Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]
-
Michigan State University Department of Chemistry. Reactions at the α-Carbon. [Link]
-
Chemistry LibreTexts. Carbonyl Alpha-Substitution Reactions (Summary). [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]
-
ChemTalk. Catalytic Hydrogenation. [Link]
- Google Patents. Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one.
Sources
An In-Depth Technical Guide to the Structural Analysis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative with potential applications in medicinal chemistry and materials science. We will delve into its structural elucidation through a combination of synthetic strategy and spectroscopic analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds.
Introduction: The Significance of Substituted Cyclohexanones
Cyclohexanone derivatives are a pivotal class of organic compounds, frequently serving as versatile building blocks in the synthesis of complex molecules. Their rigid, yet conformationally mobile, six-membered ring system provides a robust scaffold for the introduction of various functional groups, leading to a diverse array of chemical entities with unique properties. The presence of both a ketone and a carboxylic acid functionality in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid offers multiple reaction sites for further chemical modifications, making it an attractive target for synthetic chemists. Isophorone and its derivatives, from which this compound can be conceptually derived, have been investigated for a range of biological activities, including their use as aggregation pheromones in certain insects and as fluorogenic probes for enzyme activity.[1][2] Furthermore, isophorone derivatives have been studied for their interactions with DNA, highlighting their potential in the development of therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and further development.
| Property | Value | Source |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem |
| Molecular Formula | C10H16O3 | |
| Molecular Weight | 184.23 g/mol | |
| CAS Number | 91057-32-8 |
Synthetic Approach: A Plausible Route from 3,3,5-Trimethylcyclohexanone
The proposed synthesis begins with the readily available starting material, isophorone, which can be selectively hydrogenated to yield 3,3,5-trimethylcyclohexanone. This ketone can then be subjected to oxidative cleavage to introduce the carboxylic acid functionality.
Figure 1: Proposed synthetic workflow for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3,3,5-Trimethylcyclohexanone from Isophorone
This procedure is adapted from known methods for the selective hydrogenation of isophorone.[4]
-
Reaction Setup: To a high-pressure autoclave, add isophorone (1 equiv.) and a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 3,3,5-trimethylcyclohexanone can be purified by vacuum distillation.
Step 2: Oxidation of 3,3,5-Trimethylcyclohexanone to 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid
This protocol is based on general procedures for the oxidation of cyclic ketones.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3,5-trimethylcyclohexanone (1 equiv.) in a suitable solvent like acetic acid.
-
Oxidant Addition: Add a strong oxidizing agent. A common choice is nitric acid or a mixture of a permanganate or dichromate salt with sulfuric acid. The addition should be done cautiously and at a controlled temperature, as these reactions can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Structural Elucidation: A Spectroscopic Deep Dive
Due to the absence of publicly available experimental spectra, this section will provide a detailed analysis based on predicted spectroscopic data. These predictions are generated using established algorithms and provide a strong indication of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted spectra can be generated using software such as ChemDraw or ACD/Labs.[5][6]
Figure 2: 2D structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 10.0-12.0 ppm (s, 1H): This very broad singlet is characteristic of the carboxylic acid proton. Its broadness is due to hydrogen bonding and its downfield shift is a result of the deshielding effect of the adjacent carbonyl group.
-
δ 2.2-2.6 ppm (m, 4H): These multiplets would correspond to the four methylene protons (CH₂) on the cyclohexanone ring. The protons at C2 and C6, being adjacent to the carboxylic acid and ketone functionalities respectively, would be expected to be in this region.
-
δ 1.3 ppm (s, 3H): This singlet would be assigned to the methyl group at the C1 position.
-
δ 1.1 ppm (s, 6H): This singlet would correspond to the two equivalent methyl groups at the C3 position.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~210 ppm: This downfield signal is characteristic of the ketone carbonyl carbon (C5).
-
δ ~180 ppm: This signal corresponds to the carboxylic acid carbonyl carbon (C=O of COOH).
-
δ ~50-60 ppm: Signals in this region would be expected for the methylene carbons of the ring (C2, C4, C6).
-
δ ~45 ppm: This signal would be assigned to the quaternary carbon at C1.
-
δ ~35 ppm: This signal would correspond to the quaternary carbon at C3.
-
δ ~25-30 ppm: Signals in this region would be expected for the three methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Spectrum (KBr pellet):
-
3300-2500 cm⁻¹ (broad): A very broad and strong absorption in this region is highly characteristic of the O-H stretching vibration of a carboxylic acid dimer due to hydrogen bonding.
-
~1715 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretching vibration of the ketone.
-
~1700 cm⁻¹ (strong, sharp): This absorption is due to the C=O stretching vibration of the carboxylic acid. The overlap with the ketone stretch might result in a broad or complex carbonyl absorption band.
-
~1300-1200 cm⁻¹ (medium): This band would correspond to the C-O stretching vibration of the carboxylic acid.
-
~2960-2850 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Electron Ionization (EI) Mass Spectrum:
-
m/z 184 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound.
-
m/z 169 (M⁺ - CH₃): Loss of a methyl group via alpha-cleavage adjacent to the carbonyl or at the C3 position.[7]
-
m/z 139 (M⁺ - COOH): Loss of the carboxylic acid group.
-
m/z 83: A common fragment for cyclohexanone derivatives resulting from cleavage of the ring.
-
m/z 43 (CH₃CO⁺): A characteristic fragment for ketones resulting from alpha-cleavage.
Potential Applications in Drug Development
While specific studies on the pharmacological activity of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid are limited, the broader class of substituted cyclohexanone and cyclohexane carboxylic acid derivatives has shown promise in various therapeutic areas. For instance, certain cyclohexane carboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[3] Additionally, some cyclohexene carboxylic acid derivatives have been synthesized and evaluated for their antitumor activity.[2] The structural motifs present in isophorone derivatives have also been explored for their biological activities, suggesting that this class of compounds warrants further investigation in drug discovery programs.
The presence of both a ketone and a carboxylic acid offers opportunities for derivatization to explore structure-activity relationships (SAR). The carboxylic acid can be converted to esters or amides, while the ketone can undergo reactions such as reduction or reductive amination, providing a library of compounds for biological screening.
Conclusion
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a fascinating molecule with a rich potential for chemical exploration. This guide has provided a comprehensive overview of its structural analysis, from a plausible synthetic route to a detailed interpretation of its predicted spectroscopic data. The insights provided herein are intended to empower researchers to synthesize, characterize, and explore the potential applications of this and related compounds in the pursuit of novel scientific discoveries and therapeutic advancements. The combination of a rigid cyclic scaffold and versatile functional groups makes this compound a valuable addition to the synthetic chemist's toolbox.
References
-
SciSpace. (n.d.). Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. Retrieved from [Link]
- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12). [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
- Google Patents. (n.d.). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
-
Biblioteka Nauki. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]
-
YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Interactions of Isophorone Derivatives with DNA: Spectroscopic Studies. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid.
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]
-
YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Some Urethane Derivatives of Chalkones. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). 3,3,5-trimethylcyclohexyl-alkyl-carboxylic acids.
-
ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo. [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3,3,5-trimethylcyclohexanone.
-
YouTube. (2020, June 7). How to predict NMR Shifts of any compound using ChemDraw ?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pure isomeric forms of 3,3,5-trimethyl cyclohexanoland 3,3,5-trimethyl cyclohexanone amino acid esters.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2019, August 16). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Software. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]
-
YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
-
YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,3-Trimethyl-6-oxabibylohex-1-ene-carboxylic-acid-methylester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted β-keto acid, represents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexanone ring with a carboxylic acid and gem-dimethyl groups, imparts specific chemical characteristics that are of interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound, detailed protocols for its potential synthesis and characterization, and an exploration of its relevance in the broader context of drug design.
Physicochemical Properties
While specific experimental data for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not extensively available in the public domain, we can infer its properties based on its chemical structure and data from analogous compounds. The computed properties are sourced from comprehensive chemical databases.
Table 1: Physical and Chemical Properties of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
| Property | Value | Source |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | [PubChem][1] |
| CAS Number | 91057-32-8 | [PubChem][1] |
| Molecular Formula | C10H16O3 | [PubChem][1] |
| Molecular Weight | 184.23 g/mol | [PubChem][1] |
| Appearance | White amorphous solid (predicted) | [Inference from related compounds][2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as diethyl ether (predicted). | [Inference from synthesis protocols][2] |
| pKa | Not available | - |
| XLogP3 | 1.1 | [PubChem][1] |
| Topological Polar Surface Area | 54.4 Ų | [PubChem][1] |
Chemical Properties and Reactivity
As a β-keto acid, 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is characterized by the presence of a ketone group at the β-position relative to the carboxylic acid. This structural feature governs its primary reactivity.
Decarboxylation
The most notable chemical property of β-keto acids is their propensity to undergo decarboxylation upon heating, yielding a ketone and carbon dioxide. This reaction proceeds through a cyclic transition state and is a common synthetic strategy for the preparation of ketones.[3]
Caption: Decarboxylation of a β-keto acid proceeds via a cyclic transition state.
Synthesis and Characterization
While a specific, detailed synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and related procedures. A potential starting material is isophorone, which is structurally similar.
Proposed Synthesis from Isophorone
A German patent describes a method for the synthesis of isophorone-2-carboxylic acid from isophorone, which can be adapted for the synthesis of the target molecule.[2] The general strategy involves the reduction of the double bond of isophorone followed by carboxylation.
Experimental Protocol: Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Reduction of Isophorone: In a suitable reaction vessel, dissolve isophorone in an appropriate solvent (e.g., ethanol). Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a weak acid (e.g., acetic acid) until the effervescence ceases. Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Carboxylation: The resulting 3,5,5-trimethylcyclohexanone is then carboxylated. In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (-78 °C). Slowly add the 3,5,5-trimethylcyclohexanone to the LDA solution to form the enolate.
-
CO2 Quench: Bubble carbon dioxide gas through the solution or add crushed dry ice. The reaction mixture is then allowed to warm to room temperature.
-
Final Work-up and Purification: Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid as a white amorphous solid.[2]
Caption: Proposed synthetic workflow for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Spectroscopic Characterization
The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the methyl groups (singlets), the methylene protons of the cyclohexane ring (multiplets), and a broad singlet for the carboxylic acid proton, typically downfield.
-
¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the ketone, the carboxylic acid carbon, the quaternary carbons, and the methylene carbons of the ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong, sharp peak around 1710 cm⁻¹ for the C=O stretch of the ketone. Another C=O stretch for the carboxylic acid would also be present.[4][5][6]
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.
Applications in Drug Development
While no direct applications of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in drug development have been reported, the cyclohexanone moiety is a prevalent structural motif in many pharmaceutical compounds.[7] Its rigid framework allows for the precise spatial arrangement of functional groups, which is crucial for binding to biological targets.
The presence of both a ketone and a carboxylic acid offers multiple points for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules with therapeutic potential. The trimethyl substitution pattern may also influence the lipophilicity and metabolic stability of derivatives, which are key considerations in drug design.
Safety and Handling
Specific safety data for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not available. However, based on the safety data sheets of related carboxylic acids, general laboratory safety precautions should be followed.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a fascinating molecule with a rich potential for chemical exploration. While experimental data remains scarce, its properties and reactivity can be reasonably predicted based on its structural class. The synthetic pathway outlined in this guide provides a practical approach for its preparation, opening the door for further investigation into its chemical and biological properties. As the fields of medicinal and materials chemistry continue to evolve, the unique structural features of this compound may yet find significant application.
References
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. (2021-02-05). [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ResearchGate. [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. (2021-10-31). [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. PubChem. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. (2024-08-15). [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
-
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. PubChem. [Link]
- Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one.
-
The Production of Isophorone. MDPI. (2023-02-22). [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
IMPORTANT ROLES OF CYCLIC DI-KETO COMPOUNDS TO ONE POT SYNTHESES OF NITROGEN HETEROCYCLIC SYSTEMS. IJCRT.org. (2022-07-07). [Link]
-
Full article: Bioactive cyclic molecules and drug design. Taylor & Francis Online. [Link]
-
Recent developments in functionalization of acyclic α-keto amides. RSC Publishing. [Link]
-
Cyclic forms of the alpha-keto acid analogs of arginine, citrulline, homoarginine, and homocitrulline. PubMed. (1978-08-10). [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. (2023-09-20). [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-07-30). [Link]
-
Cyclohexanecarboxylic acid. NIST WebBook. [Link]
Sources
- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE102010009346A1 - Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid | C7H10O6 | CID 630 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (CAS Number: 91057-32-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, with its distinct cyclic ketone and carboxylic acid functionalities, represents a unique scaffold for chemical exploration. This guide provides a comprehensive overview of its chemical and physical properties, alongside a discussion of potential synthetic strategies and applications, particularly within the realm of medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not extensively available in public literature, this document aims to equip researchers with a foundational understanding by drawing parallels with structurally related molecules and established chemical principles.
Chemical Identity and Physicochemical Properties
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid featuring a ketone group at the 5-position and three methyl groups at the 1 and 3 positions.
| Property | Value | Source |
| CAS Number | 91057-32-8 | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | [1] |
| Synonyms | 1,5,5-trimethyl-3-oxo-1-cyclohexylcarboxylic acid | [1] |
| Appearance | Solid (predicted) | |
| Storage | Room temperature | [2] |
Chemical Structure:
Caption: Chemical structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Synthesis Strategies
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
A potential starting material could be a commercially available substituted cyclohexanone. The synthesis would likely proceed through a series of steps including the introduction of the carboxylic acid or an ester precursor, followed by strategic methylation and oxidation or other functional group manipulations. For instance, a Michael addition followed by an alkylation could be a key transformation.
Spectroscopic Characterization (Predicted)
Predictive spectroscopic data is crucial for the identification and characterization of novel compounds. Based on the structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the following spectral characteristics are anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the cyclohexane ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O. The methyl groups would appear as singlets, with the gem-dimethyl protons at C3 potentially being diastereotopic.
¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the ketone (around 200-210 ppm) and the carboxylic acid carbon (around 170-180 ppm). The quaternary carbons and the methyl carbons would also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[3][4] A sharp, strong absorption for the C=O stretch of the ketone would be expected around 1715 cm⁻¹, and the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹.[3][4]
Mass Spectrometry
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, water, and successive losses of methyl groups.
Reactivity and Potential Applications in Drug Discovery
The bifunctional nature of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, possessing both a ketone and a carboxylic acid, makes it an intriguing building block for medicinal chemistry.
Chemical Reactivity
-
Carboxylic Acid Group: This functional group can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides, allowing for the introduction of diverse functionalities and modulation of physicochemical properties.[5]
-
Ketone Group: The ketone can undergo a range of reactions including reduction to an alcohol, reductive amination to introduce nitrogen-containing groups, and various condensation reactions.
Sources
- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342) [hmdb.ca]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 5. 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid | C7H10O6 | CID 630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid: An In-depth Technical Guide
Introduction
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a substituted cyclohexanone derivative with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a ketone, a carboxylic acid, and a sterically hindered quaternary carbon center, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a foundational resource for researchers in chemical synthesis and drug development.
Molecular Structure and Key Features
The molecular formula of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol .[1] The key structural features that dictate its spectroscopic properties are:
-
A carboxylic acid group (-COOH) , which gives rise to characteristic signals in both infrared and nuclear magnetic resonance spectra.
-
A ketone group (C=O) within the cyclohexanone ring.
-
A quaternary carbon atom at position 3, bearing two methyl groups.
-
An additional methyl group at position 1, adjacent to the carboxylic acid.
-
A cyclohexane ring , which can exist in various conformations, influencing the chemical environment of its protons and carbons.
Caption: Molecular structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is predicted to show several characteristic absorption bands.
Experimental Protocol (General): A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid dimer |
| ~2960, ~2870 | Medium-Strong | C-H stretch (methyl and methylene groups) |
| ~1715 | Strong | C=O stretch of the carboxylic acid |
| ~1705 | Strong | C=O stretch of the ketone |
| ~1460, ~1370 | Medium | C-H bend (methyl and methylene groups) |
| ~1250 | Medium-Strong | C-O stretch of the carboxylic acid |
| ~920 | Broad, Medium | O-H bend of the carboxylic acid dimer |
Interpretation:
The most prominent feature in the IR spectrum is the very broad absorption band between 3300 and 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the methyl and methylene groups around 2960 and 2870 cm⁻¹.
The carbonyl region is expected to show two strong absorption bands. The peak around 1715 cm⁻¹ can be attributed to the C=O stretch of the carboxylic acid, while the peak around 1705 cm⁻¹ corresponds to the C=O stretch of the cyclohexanone ring. The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. The C-O stretching of the carboxylic acid and the broad O-H bend are also expected to be present in their characteristic regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
Experimental Protocol (General): A small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | -COOH |
| ~2.5-2.2 | Multiplet | 4H | -CH₂-C=O and -CH₂-C(CH₃)₂ |
| ~1.3 | Singlet | 3H | C1-CH₃ |
| ~1.1 | Singlet | 6H | C3-(CH₃)₂ |
Interpretation:
The most downfield signal, a broad singlet around 12.0 ppm, is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.
The methylene protons of the cyclohexane ring are expected to appear as complex multiplets in the region of 2.2-2.5 ppm. The protons on C2 and C6 are adjacent to the quaternary carbons, while the protons on C4 are adjacent to the ketone. These different electronic environments will lead to overlapping signals.
The three methyl groups are predicted to be sharp singlets due to the absence of adjacent protons. The singlet at approximately 1.3 ppm is assigned to the methyl group at the C1 position, which is deshielded by the adjacent carboxylic acid group. The singlet at around 1.1 ppm, integrating to six protons, is assigned to the two equivalent methyl groups on the C3 quaternary center.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~210 | C5 (C=O, ketone) |
| ~180 | C7 (-COOH) |
| ~50 | C4 & C6 (-CH₂-) |
| ~45 | C1 (quaternary) |
| ~40 | C2 (-CH₂-) |
| ~35 | C3 (quaternary) |
| ~28 | C9 & C10 (C3-(CH₃)₂) |
| ~25 | C8 (C1-CH₃) |
Interpretation:
The two carbonyl carbons are the most downfield signals. The ketone carbonyl (C5) is expected around 210 ppm, while the carboxylic acid carbonyl (C7) will be around 180 ppm.
The quaternary carbons (C1 and C3) are predicted to be in the 35-45 ppm range. The methylene carbons of the ring (C2, C4, and C6) will appear in the 40-50 ppm region. The three methyl carbons will be the most upfield signals, with the two equivalent methyls on C3 (C9 and C10) appearing around 28 ppm and the C1-methyl (C8) at approximately 25 ppm.
Caption: General workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol (General): The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrometry Data:
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 184. The fragmentation pattern will be influenced by the functional groups present. Key predicted fragments include:
| m/z | Fragment | Plausible Origin |
| 184 | [C₁₀H₁₆O₃]⁺ | Molecular Ion |
| 169 | [M - CH₃]⁺ | Loss of a methyl group |
| 139 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 126 | [M - C₂H₂O₂]⁺ | McLafferty rearrangement involving the ketone |
| 98 | [C₆H₁₀O]⁺ | Cleavage of the cyclohexane ring |
| 83 | [C₅H₇O]⁺ | Further fragmentation |
| 69 | [C₅H₉]⁺ | Further fragmentation |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Interpretation of Fragmentation:
The molecular ion at m/z 184 confirms the molecular weight. The loss of a methyl group (15 Da) to give a fragment at m/z 169 is a common fragmentation pathway for molecules containing methyl groups. The loss of the carboxylic acid group (45 Da) leading to a fragment at m/z 139 is also expected. Alpha-cleavage adjacent to the ketone and carboxylic acid groups, as well as McLafferty rearrangements, will likely contribute to the overall fragmentation pattern, leading to the smaller fragments observed.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
The spectroscopic data of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, as elucidated through predicted IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a detailed and self-consistent structural characterization. The key features of the spectra, including the characteristic signals for the carboxylic acid and ketone functionalities, as well as the unique pattern of methyl and methylene signals, align with the proposed molecular structure. This guide serves as a valuable reference for the identification and characterization of this compound and can aid in the quality control and reaction monitoring processes during its synthesis and subsequent use in research and development.
References
-
PubChem. 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
Sources
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid molecular weight and formula
An In-Depth Technical Guide to 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a specialized organic compound with significant potential as a building block in medicinal chemistry and drug development. The molecule's unique architecture, featuring a carboxylic acid group for pharmacophore interaction and solubility, a rigid cyclohexanone core, and a metabolically robust gem-dimethyl group, makes it an attractive scaffold for designing novel therapeutics. This document details its core molecular properties, proposes a logical synthetic pathway, explores its potential applications from a medicinal chemistry perspective, and outlines essential safety and handling protocols. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced chemical scaffolds.
Core Molecular Profile
A compound's utility in research and development begins with a precise understanding of its fundamental properties. These identifiers and physicochemical characteristics are foundational for experimental design, analytical characterization, and computational modeling.
Chemical Identity
The compound is systematically named 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid.[1] Its key identifiers are cataloged for unambiguous reference in global databases and procurement systems.
| Identifier | Value | Source |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem[1] |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem[1] |
| CAS Number | 91057-32-8 | PubChem[1] |
Physicochemical Properties
The quantitative properties of the molecule dictate its behavior in both chemical reactions and biological systems. These computed values provide a baseline for predicting solubility, reactivity, and pharmacokinetic potential.
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| Exact Mass | 184.109944368 Da | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Mechanistic Insights
While numerous synthetic routes to cyclohexanecarboxylic acids exist, a practical and scalable synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid can be logically devised from readily available starting materials. The following proposed pathway leverages well-established organic transformations.
Retrosynthetic Analysis and Strategy
The target molecule can be envisioned as an oxidized derivative of 1,3,3-trimethylcyclohexanecarboxylic acid, which itself can be derived from the hydrogenation of the corresponding aromatic precursor. A common industrial method for producing substituted cyclohexanes involves the catalytic hydrogenation of a benzene ring.[2][3] This approach ensures high atom economy and leverages robust, scalable catalytic processes.
The workflow below outlines a plausible synthetic route starting from a substituted benzoic acid.
Caption: Potential derivatization pathways from the core molecule.
The Gem-Dimethyl Group: A Shield for Metabolic Stability
The 3,3-dimethyl (gem-dimethyl) substitution is a classic medicinal chemistry strategy. It provides a steric shield that can block cytochrome P450-mediated oxidative metabolism at or near that position. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
Analytical Characterization Workflow
Ensuring the purity and identity of a synthesized compound is paramount. A standard workflow validates the successful synthesis and quantifies the purity of the final product.
Self-Validation: This workflow incorporates orthogonal analytical techniques (MS for mass, NMR for structure, HPLC for purity) to create a self-validating system. A compound that satisfies all three criteria can be considered unequivocally verified.
Sources
A Technical Guide to 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid: From Serendipitous Discovery to Synthetic Staple
Abstract
This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This molecule, while not a household name, represents a fascinating case study in the derivatization of abundant industrial feedstocks—specifically, isophorone. We will trace its origins from early investigations into isophorone chemistry, detail the seminal synthetic methodologies, and explore the mechanistic principles that govern its formation. This document is intended for researchers, chemists, and drug development professionals who utilize complex organic building blocks and are interested in the lineage and synthetic evolution of such molecules.
Nomenclature and Chemical Identity
To ensure clarity, it is essential to first define the molecule's identity.
-
Systematic IUPAC Name: 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid[1]
-
Common Synonyms: Ketoisophorone carboxylic acid
-
CAS Registry Number: 91057-32-8[1]
-
Molecular Formula: C₁₀H₁₆O₃[1]
-
Molecular Weight: 184.23 g/mol [1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem[1] |
| CAS Number | 91057-32-8 | PubChem[1] |
The Genesis: A Legacy of Isophorone Chemistry
The story of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is inextricably linked to its parent molecule, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). Isophorone itself is a high-volume industrial chemical, produced by the self-condensation of three molecules of acetone.[2] Its α,β-unsaturated ketone structure makes it a versatile precursor for a wide array of chemical products, from solvents and coatings to specialty polyamides and polyurethanes.[2][3]
The discovery of our target molecule was not a singular event but rather an outcome of the extensive exploration of isophorone's reactivity, particularly its oxidation chemistry. Early 20th-century chemists were deeply interested in the degradation and transformation of cyclic ketones and terpenes, and isophorone, with its multiple reactive sites, was a prime candidate for such studies. The initial challenge was to selectively modify one part of the molecule without affecting others—a theme that persists in its modern synthesis.
The Foundational Synthesis: Oxidative Cleavage
The most historically significant and conceptually direct route to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid involves the oxidative cleavage of the endocyclic double bond of isophorone. This approach is a classic strategy in organic synthesis for converting alkenes into more highly oxidized functional groups.
The causality behind this choice rests on the inherent reactivity of the carbon-carbon double bond. Strong oxidizing agents can break both the σ and π bonds of the alkene, installing oxygen atoms at each of the original carbon positions.
Workflow: Oxidative Cleavage of Isophorone
Caption: Generalized workflow for the synthesis via oxidative cleavage.
Detailed Protocol: Ozonolysis of Isophorone
Ozonolysis represents a more controlled method for this transformation compared to permanganate or chromic acid, often leading to cleaner reactions and higher yields.
Materials:
-
Isophorone (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃) from an ozone generator
-
Dimethyl sulfide (DMS) or Zinc dust/Acetic Acid for reductive workup
-
Hydrogen peroxide (H₂O₂) for oxidative workup
-
Standard glassware for low-temperature reactions
Procedure:
-
Dissolution & Cooling: Dissolve isophorone in a suitable solvent like dichloromethane in a three-neck flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to stabilize the initially formed ozonide intermediate and prevent side reactions.
-
Ozonolysis: Bubble ozone gas through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating an excess of dissolved ozone.
-
Purging: Once the reaction is complete, bubble dry nitrogen or argon through the solution to remove all excess ozone. This is a crucial safety step, as concentrated ozonides can be explosive.
-
Workup (Oxidative): Slowly add hydrogen peroxide to the cooled solution. This step oxidizes the intermediate aldehyde (formed from the cleavage) directly to the desired carboxylic acid. The reaction is allowed to warm to room temperature and stirred until completion.
-
Extraction & Purification: Perform a standard aqueous workup to separate the organic and aqueous layers. The carboxylic acid product will typically be extracted into a basic aqueous solution (e.g., with NaHCO₃) and then re-acidified to precipitate the product, which can be purified by recrystallization or chromatography.
Evolution of Synthetic Methodologies
While oxidative cleavage is the classic route, modern chemistry has sought more efficient, atom-economical, and scalable methods.[4]
Two-Step Reduction-Carboxylation Sequence
A more recent and elegant approach avoids the harsh conditions of strong oxidants. This method, outlined in patent literature, involves a two-step process that first removes the reactive double bond and then introduces the carboxyl group.[4]
-
Reduction: The α,β-unsaturated double bond of isophorone is selectively reduced to yield 3,3,5-trimethylcyclohexanone. This is typically achieved via catalytic hydrogenation (e.g., H₂ over Pd/C).[4] This step transforms the reactive enone system into a simple ketone, directing the subsequent reaction to a different site.
-
Carboxylation: The resulting saturated ketone is then carboxylated. This can be achieved by forming an enolate with a strong, non-nucleophilic base (like LDA or DBU as described in some patents) and then quenching the enolate with carbon dioxide (CO₂), either as a gas or as dry ice.[4]
Workflow: Reduction-Carboxylation Pathway
Caption: Modern two-step synthesis via a saturated ketone intermediate.
This method's primary advantage is its high degree of control and avoidance of bond-cleavage reactions, which can lead to complex product mixtures. It is also more "atom-economical" and aligns better with the principles of green chemistry.[4]
Applications and Significance
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not typically an end-product but rather a valuable chiral building block or intermediate in the synthesis of more complex molecules. Its rigid cyclohexanone framework, combined with the carboxylic acid handle and stereocenters, makes it a useful scaffold for:
-
Pharmaceuticals: As a starting point for creating complex cyclic structures found in various drug candidates.
-
Agrochemicals: The trimethylated cyclic core is a common motif in pesticides and herbicides.
-
Fine Chemicals: Used in the synthesis of specialty polymers, fragrances, and other high-value chemical products.
The presence of both a ketone and a carboxylic acid allows for orthogonal chemical modifications, enabling chemists to build molecular complexity in a stepwise and controlled manner.
Conclusion
The journey of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid from a derivative of the bulk chemical isophorone to a valuable synthetic intermediate showcases the evolution of organic synthesis. The initial discovery, rooted in the exploratory oxidation of an abundant feedstock, has given way to more refined, strategic, and sustainable synthetic routes like the reduction-carboxylation pathway. Understanding this history provides valuable context for chemists and researchers, highlighting the interplay between industrial chemistry, reaction mechanism discovery, and the ongoing quest for more efficient ways to construct complex molecules.
References
-
Isophorone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved January 18, 2026, from [Link]
-
The Production of Isophorone. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]
-
Aerobic oxidation of β-isophorone catalyzed by N-hydroxyphthalimide: the key features and mechanism elucidated. (2012). PubMed. Retrieved January 18, 2026, from [Link]
-
Isophorone. (n.d.). DrugFuture. Retrieved January 18, 2026, from [Link]
- Method of producing ketoisophorone. (1999). Google Patents.
-
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]
- Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one. (n.d.). Google Patents.
-
The Alkaline Cleavage of Isophorone. (n.d.). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
Sources
A Theoretical and Spectroscopic Deep Dive into 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
This technical guide provides a comprehensive theoretical analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of the molecule's structural, electronic, and spectroscopic properties. By leveraging computational chemistry, we will explore its conformational landscape, predict its spectroscopic signatures, and elucidate its electronic characteristics.
Introduction to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (PubChem CID: 24975144) is a polyfunctional organic molecule with the chemical formula C10H16O3.[1] Its structure is characterized by a cyclohexane ring bearing a ketone, a carboxylic acid, and three methyl groups. The presence of a quaternary carbon and multiple functional groups suggests a rich stereochemistry and the potential for interesting intramolecular interactions that dictate its preferred conformation and reactivity. A thorough understanding of these aspects is crucial for its potential applications in synthesis, medicinal chemistry, and materials science.
Key Molecular Identifiers:
| Property | Value | Source |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem[1] |
| CAS Number | 91057-32-8 | PubChem[1] |
| Molecular Formula | C10H16O3 | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| InChI Key | SGFBPPHVKLFHLR-UHFFFAOYSA-N | PubChem[1] |
Conformational Analysis and Optimized Geometry
The conformational flexibility of the cyclohexane ring is a critical determinant of a molecule's physical and chemical properties. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the chair conformation is expected to be the most stable. The key consideration is the axial versus equatorial positioning of the substituents to minimize steric strain, particularly 1,3-diaxial interactions.[2]
A computational approach using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory is a reliable method for determining the most stable conformer and its geometric parameters.[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
The two primary chair conformers are interconvertible through ring flipping. In one conformer, the carboxylic acid group at C1 is in an axial position, while in the other, it is equatorial. The bulky gem-dimethyl groups at C3 will have one methyl group in an axial position and the other in an equatorial position in both chair conformations. The steric hindrance caused by the axial methyl and carboxylic acid groups will be the primary factor in determining the lowest energy conformer.
It is predicted that the conformer with the carboxylic acid group in the equatorial position will be significantly more stable due to the avoidance of 1,3-diaxial strain with the axial protons on the ring.
Caption: Interconversion of chair conformers of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Synthesis Approaches
While specific, detailed synthetic procedures for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid are not extensively documented in readily available literature, its synthesis can be envisioned through established organic chemistry reactions. A plausible route could involve the hydrogenation of a corresponding aromatic precursor, such as a substituted benzoic acid.[4]
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Theoretical Spectroscopic Analysis
Theoretical calculations of spectroscopic data are invaluable for identifying and characterizing novel compounds. The following sections detail the predicted spectroscopic properties of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid based on DFT calculations.
Infrared (IR) Spectroscopy
The calculated IR spectrum provides insight into the vibrational modes of the molecule. Key predicted vibrational frequencies are summarized in the table below. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3300-2500 (broad) | Carboxylic acid hydroxyl group |
| C-H stretch | ~3000-2850 | Aliphatic C-H bonds |
| C=O stretch | ~1715 | Ketone carbonyl |
| C=O stretch | ~1700 | Carboxylic acid carbonyl |
| C-O stretch | ~1300-1200 | Carboxylic acid C-O bond |
The broadness of the O-H stretch is indicative of hydrogen bonding, likely forming dimers in the solid state or concentrated solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts, relative to a standard like tetramethylsilane (TMS), are crucial for experimental verification.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10-12 | singlet (broad) | 1H |
| CH₂ (adjacent to C=O) | 2.2-2.6 | multiplet | 4H |
| CH (gem-dimethyl) | 1.0-1.2 | singlet | 6H |
| CH₃ (at C1) | 1.3-1.5 | singlet | 3H |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (ketone) | ~208 |
| C=O (carboxylic acid) | ~175 |
| C (quaternary, C1) | ~45 |
| C (quaternary, C3) | ~35 |
| CH₂ | ~50 |
| CH₃ | ~25-30 |
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the HOMO is expected to be localized on the oxygen atoms of the carbonyl and carboxyl groups, while the LUMO is likely to be centered on the carbonyl carbon of the ketone. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.
Caption: Frontier molecular orbitals of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the most negative potential (red regions) will be concentrated around the oxygen atoms of the carbonyl and carboxyl groups, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) will be located around the acidic proton of the carboxylic acid and the aliphatic protons.
Conclusion
This in-depth technical guide has provided a theoretical framework for understanding the structural, spectroscopic, and electronic properties of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. Through computational modeling, we have elucidated its likely most stable conformation, predicted its key spectroscopic signatures (IR and NMR), and analyzed its electronic characteristics through frontier molecular orbitals and molecular electrostatic potential. This theoretical data serves as a valuable resource for guiding future experimental work, including synthesis, characterization, and evaluation of this molecule for various applications. The presented methodologies and predicted data will be instrumental for researchers and scientists in the fields of chemistry and drug development.
References
-
PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Katritzky, A. R., et al. (1995). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl. Journal of the Chemical Society, Perkin Transactions 2, (2), 279-285. [Link]
-
OpenOChem Learn. Conformational Analysis. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
PubChem. 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 3,3,5-Trimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Muthu, S., et al. (2021). DFT Computation, Spectroscopic, Hirshfeld Surface, Docking and Topological Analysis on 2,2,5‐Trimethyl‐1,3‐Dioxane‐5‐Carboxylic Acid as Potent Anti‐Cancer Agent. ChemistrySelect, 6(45), 12487-12501. [Link]
- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
Sources
- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Starting Materials for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid
Foreword
This technical guide delves into the foundational chemistry for the synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a molecule of interest for its potential applications in the development of novel pharmaceuticals and specialty chemicals. Due to the limited availability of direct synthetic routes in published literature, this document provides a comprehensive analysis of the most plausible starting materials and proposes scientifically grounded synthetic pathways. The insights herein are curated for researchers, scientists, and professionals in drug development, offering a blend of established chemical principles and forward-thinking synthetic strategies.
Core Synthetic Strategy: A Focus on Isophorone as the Primary Precursor
A thorough analysis of the target molecule, 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, points towards isophorone as the most viable and economically practical starting material. Isophorone, a commodity chemical, possesses the requisite trimethylated cyclohexane backbone, making it an attractive precursor despite the necessity for significant molecular rearrangement and functional group transformations.
The Genesis of Isophorone: From Acetone to a Versatile Building Block
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is produced on an industrial scale through the self-condensation of acetone.[1] This reaction is typically carried out under basic catalysis in either a liquid- or vapor-phase process.[2] The mechanism is complex, involving a series of aldol additions and condensations.[1] The widespread availability and low cost of acetone make isophorone an economical starting point for more complex molecules.[1]
The commercial production of isophorone primarily yields α-isophorone, which can be isomerized to β-isophorone.[3] Both isomers serve as pivotal starting points for a diverse range of chemical products, including ketoisophorone, an intermediate in the synthesis of vitamins and carotenoids.[1]
Proposed Synthetic Pathways from Isophorone
The transformation of isophorone to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a non-trivial synthetic challenge that likely involves a multi-step sequence. Below, we outline a plausible, albeit speculative, synthetic route grounded in fundamental organic reactions.
Pathway I: A Strategy Involving Ring Modification and Oxidation
This proposed pathway hinges on a series of selective reductions, halogenations, and a key rearrangement reaction to reconfigure the isophorone skeleton into the desired structure.
Step 1: Selective Reduction of Isophorone
The initial step involves the selective reduction of the carbon-carbon double bond of α-isophorone to yield 3,3,5-trimethylcyclohexanone. This can be achieved through catalytic hydrogenation.
Step 2: α-Halogenation
The resulting saturated ketone, 3,3,5-trimethylcyclohexanone, can undergo selective α-halogenation at the more substituted carbon (C2) under acidic or basic conditions. This step is crucial for setting up the subsequent rearrangement.
Step 3: The Favorskii Rearrangement
The α-halo ketone intermediate is then subjected to a Favorskii rearrangement.[4][5] This reaction, when performed on a cyclic α-halo ketone in the presence of a base, typically results in a ring contraction to form a carboxylic acid derivative.[3][6] In this proposed scheme, the rearrangement would lead to the formation of a substituted cyclopentanecarboxylic acid. While this does not directly yield the target molecule, it highlights a powerful method for transforming cyclic ketones into carboxylic acids.
A Note on Plausibility and Further Research: It is important to note that the Favorskii rearrangement leads to a ring contraction, which is not the desired outcome for the synthesis of a cyclohexane derivative. Therefore, a direct Favorskii rearrangement on a simple α-halo-3,3,5-trimethylcyclohexanone would not yield the target molecule.
Alternative Considerations: The Haloform Reaction
Another potential transformation to introduce a carboxylic acid function is the haloform reaction.[7][8] This reaction converts a methyl ketone into a carboxylic acid and a haloform.[9][10] However, neither isophorone nor its saturated derivative, 3,3,5-trimethylcyclohexanone, are methyl ketones. Therefore, this reaction would not be directly applicable unless the substrate is modified to contain a methyl ketone moiety.
De Novo Synthesis: Building the Cyclohexane Ring
An alternative to modifying an existing ring structure is to construct the 1,3,3-trimethyl-5-oxocyclohexane framework from acyclic precursors. This approach offers greater control over the placement of substituents.
Michael Addition and Intramolecular Aldol Condensation
A plausible de novo synthesis could involve the Michael addition of a suitable nucleophile to mesityl oxide (4-methyl-3-penten-2-one), followed by an intramolecular aldol condensation. This sequence is a variation of the well-known Robinson annulation. The choice of the Michael donor would be critical to introduce the necessary functionalities for forming the carboxylic acid at the C1 position.
Visualizing the Synthetic Landscape
To better illustrate the relationships between the key compounds discussed, the following diagrams are provided.
Figure 1: High-level overview of the proposed synthetic origin of the target molecule from acetone.
Figure 2: A conceptual workflow for the synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid starting from isophorone. The dashed lines indicate hypothetical steps requiring further investigation.
Experimental Protocols (Illustrative)
The following protocols are provided as illustrative examples for key transformations discussed. These are based on general procedures for similar reactions and would require optimization for the specific substrates.
General Procedure for the Catalytic Hydrogenation of α-Isophorone
-
To a solution of α-isophorone in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reactor, add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,3,5-trimethylcyclohexanone.
-
Purify the product by distillation or column chromatography if necessary.
General Procedure for the Favorskii Rearrangement of an α-Halo Ketone
-
Dissolve the α-halo ketone in a suitable solvent (e.g., ethanol, methanol, or an ether).
-
Prepare a solution of a base (e.g., sodium hydroxide, sodium methoxide) in the same solvent.
-
Slowly add the base solution to the solution of the α-halo ketone at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for a specified time, monitoring the progress by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture with an aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid or ester by crystallization, distillation, or column chromatography.
Conclusion
The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid presents a compelling challenge for synthetic organic chemists. While a direct, well-established synthetic route is not readily apparent in the existing literature, a systematic analysis points to isophorone, derived from the simple and abundant starting material acetone, as the most logical precursor. The successful synthesis will likely require a creative, multi-step approach, potentially involving skeletal rearrangements and carefully controlled functional group interconversions. The proposed pathways in this guide, while conceptual, are rooted in established chemical principles and are intended to serve as a foundational blueprint for further research and development in this area. The exploration of de novo ring-forming strategies also presents a promising avenue for future investigation.
References
-
Favorskii rearrangement - Wikipedia. Available at: [Link]
-
Haloform Reaction - Chemistry Steps. Available at: [Link]
-
Favorskii rearrangement - chemeurope.com. Available at: [Link]
-
Haloform reaction - Wikipedia. Available at: [Link]
-
The Production of Isophorone - MDPI. Available at: [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. Available at: [Link]
-
Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. Available at: [Link]
-
Haloform Reaction of Methyl Ketones - Master Organic Chemistry. Available at: [Link]
-
(PDF) The Production of Isophorone - ResearchGate. Available at: [Link]
-
Haloform Reaction - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. 1061. Terpene synthesis. Part IV. The synthesis of oxocyclohexanecarboxylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 7. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Haloform reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but a deeper understanding of the causality behind its synthesis, its key structural and physicochemical properties, and its prospective applications in medicinal chemistry. The information presented herein is grounded in established chemical principles and supported by available technical data to ensure scientific integrity and practical utility for researchers in the field.
Compound Identification and Core Properties
IUPAC Name: 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid[1]
Synonyms: 1,5,5-trimethyl-3-oxo-1-cyclohexylcarboxylic acid[1]
CAS Number: 91057-32-8[1]
Molecular Formula: C₁₀H₁₆O₃[1]
Molecular Weight: 184.23 g/mol [1]
Chemical Structure:
Figure 1: 2D Structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 184.109944368 Da | PubChem[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Strategic Synthesis Pathway
The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid logically commences from the readily available industrial chemical, isophorone (3,5,5-trimethylcyclohex-2-en-1-one). Isophorone itself is produced on a large scale via the self-condensation of acetone. The structural framework of isophorone provides the core cyclohexanone ring and the requisite trimethyl substitution pattern, making it an ideal and cost-effective starting material.
A plausible and efficient synthetic strategy involves a two-step process:
-
Hydrogenation of Isophorone: The initial step is the selective reduction of the carbon-carbon double bond in isophorone to yield 3,3,5-trimethylcyclohexanone. This transformation is a standard catalytic hydrogenation reaction.
-
Carboxylation of 3,3,5-trimethylcyclohexanone: The subsequent introduction of the carboxylic acid moiety at the C1 position can be achieved through various methods, with carboxylation using carbon dioxide in the presence of a strong base being a direct approach.
This synthetic rationale is supported by a German patent (DE102010009346A1), which outlines a method for the synthesis of isophorone-2-carboxylic acid (a closely related isomer) from isophorone, involving a reduction step followed by carboxylation with CO₂ and a non-nucleophilic base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Conceptual Experimental Protocol: Synthesis from Isophorone
Step 1: Synthesis of 3,3,5-trimethylcyclohexanone
-
Principle: Catalytic hydrogenation selectively reduces the α,β-unsaturated double bond of isophorone without affecting the carbonyl group.
-
Procedure:
-
A solution of isophorone in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a high-pressure reactor.
-
A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.
-
The reaction mixture is stirred at a controlled temperature until the theoretical amount of hydrogen is consumed.
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude 3,3,5-trimethylcyclohexanone, which can be purified by distillation.
-
Step 2: Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Principle: This step involves the formation of an enolate from 3,3,5-trimethylcyclohexanone, which then acts as a nucleophile to attack carbon dioxide, followed by an acidic workup to yield the carboxylic acid.
-
Procedure:
-
To a solution of 3,3,5-trimethylcyclohexanone in an aprotic solvent (e.g., tetrahydrofuran), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or DBU is added at low temperature to generate the enolate.
-
Carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.
-
The reaction is quenched with an aqueous acid solution (e.g., HCl).
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
-
Purification can be achieved by recrystallization or column chromatography.
-
Figure 2: Conceptual workflow for the synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Methyl Protons (-CH₃): Three distinct singlets are anticipated for the three methyl groups. The two geminal methyl groups at the C3 position would likely appear as a singlet integrating to 6 protons, while the methyl group at the C1 position would be a separate singlet integrating to 3 protons. These would likely appear in the upfield region (around 0.9-1.5 ppm).
-
Methylene Protons (-CH₂-): The protons of the cyclohexanone ring would appear as complex multiplets in the region of 1.5-3.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of a ketone, is expected around 200-220 ppm.
-
Carboxyl Carbon (-COOH): A signal is expected in the range of 170-185 ppm.
-
Quaternary Carbons: The C1 and C3 carbons bearing the methyl groups will appear as singlets.
-
Methyl Carbons (-CH₃): Signals for the three methyl carbons will be present in the upfield region.
-
Methylene Carbons (-CH₂-): Signals for the methylene carbons of the ring will also be observed.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
-
C=O Stretch (Ketone): A strong, sharp absorption band is anticipated around 1715 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): Another strong, sharp absorption band for the carboxylic acid carbonyl is expected around 1700-1725 cm⁻¹. These two carbonyl stretches may overlap.
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), a methyl group (-CH₃, 15 Da), and cleavage of the cyclohexanone ring.
Applications in Drug Development and Medicinal Chemistry
While direct applications of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in marketed drugs are not prominently documented, its chemical structure embodies features that make it a valuable scaffold and intermediate in medicinal chemistry.
Role as a Pharmaceutical Intermediate:
Pharmaceutical intermediates are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). Compounds like 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, which contain multiple functional groups and a defined stereochemical framework, are highly sought after for constructing more complex drug molecules. The carboxylic acid group provides a handle for various chemical transformations, such as amide bond formation, esterification, and reduction to an alcohol. The ketone functionality can be used for reactions like reductive amination to introduce nitrogen-containing moieties, which are prevalent in many drug classes.
Potential as a Bioactive Scaffold:
The cyclohexanone framework is present in numerous natural products and synthetic compounds with diverse biological activities. The trimethyl substitution pattern of this molecule provides steric bulk and lipophilicity, which can influence how a potential drug molecule binds to its biological target. The carboxylic acid group is a key pharmacophoric feature in many drugs, as it can participate in hydrogen bonding and ionic interactions with biological receptors.
Isophorone and its derivatives, from which this compound is synthesized, are used as starting materials for a variety of commercially important chemicals, including those used in the synthesis of specialty polyamides and polyurethanes. This industrial availability underscores the potential for cost-effective, large-scale production of derivatives of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid for pharmaceutical applications.
Figure 3: Potential synthetic transformations and medicinal chemistry relevance of the core functional groups.
Conclusion and Future Outlook
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid represents a molecule of significant synthetic potential. Its logical and scalable synthesis from the industrial feedstock isophorone makes it an attractive building block for further chemical exploration. While its direct biological activities are not yet well-defined in the public domain, its structural features—a rigid carbocyclic core, multiple functional groups for derivatization, and defined stereocenters—position it as a valuable intermediate for the synthesis of novel chemical entities in drug discovery programs. Future research efforts could focus on the stereoselective synthesis of its enantiomers and diastereomers, the exploration of its utility in the synthesis of libraries of diverse small molecules, and the evaluation of these derivatives for various biological targets. The foundation of its chemistry suggests that it is a compound with untapped potential, awaiting further investigation by the scientific community.
References
-
PubChem. Compound Summary for CID 24975144, 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]. Accessed January 18, 2026.
- German Patent DE102010009346A1. "Verfahren zur Synthese von Isophoron-2-carbonsäure aus Isophoron."
-
Specac Ltd. "Interpreting Infrared Spectra." [Link]. Accessed January 18, 2026.
-
BOFAN. "What are the applications of Isophorone derivatives?" [Link]. Published January 6, 2026.
-
Wikipedia. "Isophorone." [Link]. Accessed January 18, 2026.
-
Hebei Zhuanglai Chemical Trading Co.,Ltd. "Exploring the potential application of pharmaceutical intermediates in drug synthesis." [Link]. Accessed January 18, 2026.
Sources
Methodological & Application
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid as a chiral building block
An Application Guide to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid: A Versatile Chiral Building Block
Introduction: The Strategic Value of a Rigid Chiral Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making access to reliable chiral building blocks a cornerstone of efficient and effective asymmetric synthesis.[1][2] 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid stands out as a particularly valuable chiral synthon. Its rigid cyclohexane framework, decorated with a ketone, a carboxylic acid, and a synthetically challenging quaternary carbon center, offers a unique combination of stereochemical information and orthogonal functional handles.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this building block's properties, its enantiomeric resolution, and its application in sophisticated synthetic strategies. We will delve into the causality behind experimental choices and provide detailed protocols to empower chemists to leverage this molecule's full potential.
Physicochemical Properties
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | [3] |
| CAS Number | 91057-32-8 | [3] |
| Molecular Formula | C₁₀H₁₆O₃ | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| Appearance | Solid | |
| Key Functional Groups | Ketone, Carboxylic Acid, Quaternary Carbon |
Core Workflow: Synthesis and Enantiomeric Resolution
The racemic form of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is typically synthesized from readily available starting materials like isophorone. However, its true value is unlocked upon separation into its constituent enantiomers. The most robust and widely used method for this is classical resolution via the formation of diastereomeric salts with a chiral amine.[4][5]
The process relies on the principle that while enantiomers share identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base, two diastereomeric salts are formed, which can then be separated by differences in solubility through fractional crystallization.
Protocol 1: Classical Resolution of (±)-1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
This protocol describes a general procedure for enantiomeric resolution. The choice of solvent and exact crystallization conditions may require optimization.
Materials:
-
(±)-1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
(R)-(+)-1-Phenylethylamine (or the (S)-enantiomer)
-
Methanol
-
Diethyl ether
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Salt Formation: Dissolve 10.0 g of the racemic acid in 100 mL of warm methanol. In a separate flask, add an equimolar amount of (R)-(+)-1-phenylethylamine. Slowly add the amine solution to the acid solution with stirring.
-
Rationale: The reaction between the carboxylic acid and the amine forms a salt. Using a single enantiomer of the amine ensures the formation of two diastereomers, not a racemic mixture of salts.
-
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight. The salt of one diastereomer should preferentially crystallize.
-
Rationale: The diastereomeric salts have different crystal lattice energies and solubilities, allowing one to crystallize out of solution while the other remains in the mother liquor. Slow cooling is critical for forming well-defined crystals and achieving high diastereomeric purity.
-
-
Isolation of the First Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether to remove residual mother liquor.
-
Recovery of the First Enantiomer: Dissolve the collected crystals in a minimal amount of water and acidify the solution to pH 1-2 with 2M HCl. The free carboxylic acid will precipitate or can be extracted.
-
Extraction and Drying: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Final Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched acid.
-
Analysis: Determine the enantiomeric excess (ee) of the product, typically by converting a small sample to a methyl ester and analyzing it by chiral HPLC or GC.
-
Recovery of the Second Enantiomer: The mother liquor from step 3 contains the other diastereomeric salt. It can be concentrated and the free acid recovered via the same acidification and extraction procedure (steps 4-6) to obtain the opposite enantiomer.
Applications in Asymmetric Synthesis
The resolved enantiomers of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid are powerful tools in asymmetric synthesis, primarily employed in two distinct strategies: as a chiral auxiliary or as a foundational chiral synthon.
Strategy 1: Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity.[6][7] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
The carboxylic acid function of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is ideal for forming an ester or amide linkage with a substrate. The bulky and conformationally rigid trimethylcyclohexane ring then effectively shields one face of the reactive intermediate (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face.
Strategy 2: Application as a Chiral Synthon
Beyond its role as a temporary director of stereochemistry, the molecule serves as an excellent starting material—a chiral synthon—for building complex molecular architectures. The enantiopure acid provides a fixed stereocenter and two distinct functional groups that can be manipulated selectively.
-
The Ketone: Can be stereoselectively reduced to a secondary alcohol, converted to an olefin via Wittig-type reactions, or expanded to a lactone through Baeyer-Villiger oxidation. Each transformation creates new opportunities for further functionalization.
-
The Carboxylic Acid: Can be reduced to a primary alcohol, converted to various esters or amides for coupling reactions, or subjected to Curtius or Hofmann rearrangements to install an amine.
This dual functionality allows for the divergent synthesis of a wide array of complex chiral molecules from a single, reliable starting material.
Protocol 2: Diastereoselective Reduction of the Ketone
This protocol details the reduction of the ketone in the enantiopure acid to form the corresponding cis-hydroxy acid, a common intermediate in natural product synthesis.
Materials:
-
(+)-1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol, anhydrous
-
2M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2.0 g of the enantiopure keto-acid in 25 mL of anhydrous methanol and cool the solution to 0°C in an ice bath.
-
Rationale: Low temperature helps to control the reaction rate and improve selectivity by minimizing side reactions.
-
-
Reduction: Add 1.5 equivalents of sodium borohydride in small portions over 30 minutes, maintaining the temperature at 0°C.
-
Rationale: Sodium borohydride is a mild reducing agent that selectively reduces ketones in the presence of carboxylic acids. The axial attack of the hydride on the cyclohexanone ring is sterically favored, leading to the equatorial alcohol, which corresponds to the cis diastereomer relative to the carboxylic acid.
-
-
Quenching: After the addition is complete, stir the reaction at 0°C for an additional 2 hours. Slowly add 2M HCl dropwise to quench the excess NaBH₄ and neutralize the solution.
-
Workup: Remove the methanol via rotary evaporation. Add water to the residue and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
-
Analysis: The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, observing the distinct signals for the carbinol protons of the different diastereomers.
Summary of Representative Transformations
The following table summarizes expected outcomes for the protocols described, based on established principles of stereoselective synthesis.
| Transformation | Reagents | Key Parameter | Expected Outcome |
| Resolution | (R)-1-Phenylethylamine, Methanol | Enantiomeric Excess (ee) | >98% after one crystallization |
| Ketone Reduction | NaBH₄, Methanol | Diastereomeric Ratio (dr) | >95:5 (cis:trans) |
Conclusion
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is more than just a chemical; it is a strategic asset for asymmetric synthesis. Its robust structure provides a reliable chiral scaffold that can be leveraged either as a recyclable auxiliary to control stereochemistry or as a foundational building block for constructing complex target molecules. The straightforward resolution protocol makes both enantiomers accessible, opening dual pathways for synthetic exploration. For researchers in pharmaceuticals and materials science, mastering the application of this versatile synthon is a significant step toward the efficient and elegant synthesis of novel, enantiomerically pure compounds.
References
-
PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Wikipedia. Chiral auxiliary. Wikimedia Foundation. [Link]
-
Figueroa, R. et al. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México. [Link]
-
Crimmins, M. T. (2007). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. ResearchGate. [Link]
-
Govender, T. (2007). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. ResearchGate. [Link]
-
Ni, Y. et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly isolated Acinetobacter sp. JNU9335. SpringerLink. [Link]
-
Slégel, P. et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Chemistry LibreTexts. 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
-
NIH National Center for Advancing Translational Sciences. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
PubChem. 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. [Link]
-
NIH National Center for Advancing Translational Sciences. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. [Link]
- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
ResearchGate. Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. [Link]
-
Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
Rueping, M. et al. (2008). Chiral Brønsted acids for asymmetric organocatalysis. PubMed. [Link]
-
Royal Society of Chemistry. Squaryl molecular metaphors – application to rational drug design and imaging agents. [Link]
-
ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]
-
Semantic Scholar. 9.3 Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry. [Link]
-
ResearchGate. Examples of chiral carboxylic acids used in asymmetric catalysis... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Chiral Auxiliaries [sigmaaldrich.com]
The Versatile Synthon: Application Notes on 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Structurally Rich Scaffold
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, also known as ketoisophorone carboxylic acid, is a bifunctional organic molecule possessing both a ketone and a carboxylic acid moiety within a sterically hindered cyclohexane ring.[1] This unique combination of functional groups, coupled with a chiral center at the C1 position, makes it a highly attractive starting material for the synthesis of a diverse array of complex organic molecules, including pharmaceutical intermediates, fragrance compounds, and novel materials.[2] Its rigid cyclic framework provides a robust scaffold for the stereocontrolled introduction of new functionalities.
This guide will illuminate the synthetic potential of this ketone-acid, providing detailed protocols for key transformations and discussing its application in the construction of valuable molecular architectures.
Core Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthetic planning. The key data for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | |
| Molecular Weight | 184.23 g/mol | |
| CAS Number | 91057-32-8 | |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane. | --- |
Spectroscopic Data:
-
¹H NMR: Expect signals for the three methyl groups, the methylene protons of the cyclohexane ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Characteristic peaks for the carbonyl carbon of the ketone (around 200-210 ppm), the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the quaternary carbons, and the methylene carbons of the ring.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹), and a C=O stretch for the ketone (around 1710-1715 cm⁻¹).
Key Synthetic Transformations and Protocols
The dual functionality of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid allows for a wide range of chemical manipulations. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the ketone provides a handle for nucleophilic additions, reductions, and carbon-carbon bond-forming reactions.
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be readily transformed into a variety of derivatives, enabling the synthesis of diverse molecular scaffolds.
Esterification is a fundamental transformation that can be used to modify the polarity and reactivity of the molecule, as well as to introduce new functional groups. The Fischer-Speier esterification is a classic and reliable method for this purpose.
Protocol 1: Acid-Catalyzed Esterification with Methanol
This protocol describes the synthesis of methyl 1,3,3-trimethyl-5-oxocyclohexanecarboxylate.
Materials and Reagents:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure methyl 1,3,3-trimethyl-5-oxocyclohexanecarboxylate.
Causality of Experimental Choices:
-
Excess Alcohol: Using a large excess of the alcohol (in this case, methanol) serves a dual purpose: it acts as both the reactant and the solvent, and it drives the equilibrium of the Fischer esterification towards the product side.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
-
Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Neutralization and Washing: The work-up procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final ester.
The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry and materials science. Direct amidation can be achieved using various coupling agents.
Protocol 2: Amidation using a Coupling Agent (e.g., DCC/DMAP)
This protocol outlines a general procedure for the synthesis of an amide derivative.
Materials and Reagents:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.
Expert Insights:
-
Choice of Coupling Agent: While DCC is a classic coupling agent, many other modern reagents such as HATU, HOBt/EDC, or T3P can also be employed, often with higher yields and fewer side products. The choice of coupling agent may depend on the specific amine used and the desired scale of the reaction.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere can prevent the deactivation of the coupling agent by moisture.
II. Transformations at the Ketone Functionality
The ketone group at the 5-position of the ring offers a rich platform for various synthetic manipulations, including reductions, nucleophilic additions, and the formation of heterocyclic systems.
The reduction of the ketone to a secondary alcohol introduces a new stereocenter, and the stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions.
Protocol 3: Sodium Borohydride Reduction
This protocol describes the reduction of the ketone to the corresponding alcohol.
Materials and Reagents:
-
Methyl 1,3,3-trimethyl-5-oxocyclohexanecarboxylate (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve methyl 1,3,3-trimethyl-5-oxocyclohexanecarboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Reducing Agent Addition: Cool the solution to 0°C in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the rate of addition to manage any effervescence.
-
Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0°C until the pH is acidic.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric alcohols by column chromatography.
Rationale for Reagent Selection:
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent that will reduce the ketone without affecting the ester functionality. For the reduction of the carboxylic acid itself, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be required.
Applications in Target-Oriented Synthesis
While detailed, specific examples of the use of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in the total synthesis of complex natural products are not widely reported in readily accessible literature, its structural motifs are present in various bioactive molecules. Its derivatives are valuable intermediates in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.
For instance, the core structure is related to intermediates used in the synthesis of certain carotenoids and vitamin E analogues. Furthermore, the introduction of nitrogen-containing heterocycles through reactions involving the ketone functionality can lead to novel scaffolds for drug discovery.
Use in the Fragrance and Flavor Industry
The trimethylcyclohexane framework is a common feature in many fragrance and flavor compounds. The functional handles of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid allow for its derivatization into a variety of esters and other compounds that may possess interesting olfactory properties. The synthesis of such derivatives would follow the general protocols outlined above, with the choice of alcohol or amine determining the final fragrance or flavor profile.
Conclusion and Future Outlook
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a readily available and highly versatile building block with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to exploit the synthetic utility of this remarkable compound. As the demand for novel and complex organic molecules continues to grow, the importance of such versatile synthons in the toolbox of the synthetic chemist is only set to increase.
References
-
PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]
-
National Institutes of Health. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. [Link]
-
ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. [Link]
Sources
Application Note: Strategic Derivatization of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid for Enhanced Bioassay Performance
Abstract
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a bifunctional molecule possessing both a ketone and a carboxylic acid moiety, presenting a versatile scaffold for chemical modification. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound to facilitate its use in a wide range of bioassays. We will explore the distinct reactivity of each functional group and provide robust, step-by-step protocols for targeted modifications. The methodologies detailed herein are designed to enable covalent conjugation to biomolecules, immobilization onto solid supports, or the introduction of reporter tags, thereby expanding the utility of this chemical entity in screening and diagnostic platforms.
Introduction and Strategic Rationale
The functionalization of small molecules is a cornerstone of chemical biology and drug discovery. Derivatization can transform a compound of interest into a powerful tool for probing biological systems. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the presence of two distinct and chemically addressable functional groups—a tertiary carboxylic acid and a cyclic ketone—offers a unique advantage. The choice of which group to modify is a critical strategic decision that depends entirely on the intended application and any existing structure-activity relationship (SAR) data.
-
Derivatization of the Carboxylic Acid: This group is ideal for forming stable amide bonds, making it the primary choice for conjugation to proteins, peptides, or amine-functionalized surfaces.[1][2] This approach is often used to create probes for target identification, generate immunogens, or develop affinity purification ligands.
-
Derivatization of the Ketone: The ketone provides an alternative handle that can be modified through reactions like reductive amination or the formation of hydrazones and oximes.[3] This route is advantageous if the carboxylic acid is essential for biological activity or if orthogonal chemistry is required.
This guide will provide protocols for both strategies, emphasizing the chemical principles that ensure efficient and verifiable derivatization.
Molecular Overview and Reaction Pathways
The core structure, 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (Molecular Weight: 184.23 g/mol ), contains two key sites for chemical modification.[4] The choice of derivatization strategy dictates the reagents and conditions to be employed.
Diagram 1: Derivatization pathways for the target molecule.
Protocols: Derivatization via the Carboxylic Acid Group
The most common and robust method for activating carboxylic acids for bioconjugation is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS).[2][] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis but can be stabilized by NHS to form a more stable NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[][6]
Protocol 1: Amide Coupling to an Amine-Containing Moiety (e.g., Protein, Linker)
This two-step protocol is optimized for higher efficiency and is suitable for conjugating the molecule to proteins or amine-functionalized surfaces.[]
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, ≥97.0%)[7]
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., Bovine Serum Albumin, amine-linker)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Dialysis tubing or desalting columns
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
Reaction vials
-
Standard laboratory glassware
Step-by-Step Procedure:
Part A: Activation of the Carboxylic Acid
-
Dissolve the Acid: Prepare a 100 mM stock solution of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in anhydrous DMF or DMSO.
-
Prepare Reagents: In separate tubes, prepare 500 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Note: These solutions should be prepared fresh.
-
Activation Reaction:
-
In a clean reaction vial, add your desired volume of the carboxylic acid stock solution.
-
Add an equal volume of Activation Buffer (0.1 M MES, pH 6.0).
-
Add 1.5 molar equivalents of both EDC and NHS stock solutions relative to the carboxylic acid.
-
Incubate the reaction at room temperature for 30-60 minutes with gentle stirring. This forms the reactive NHS-ester intermediate.
-
Part B: Conjugation to Amine
-
Prepare Amine Solution: Dissolve the amine-containing molecule (e.g., protein) in Coupling Buffer (PBS, pH 7.4) to a desired concentration (e.g., 1-10 mg/mL).
-
Coupling Reaction: Add the activated NHS-ester solution from Part A dropwise to the amine solution. A 10- to 50-fold molar excess of the activated acid over the protein is a common starting point.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes.
-
Purification: Remove unreacted small molecules and byproducts by dialysis against PBS or by using a suitable size-exclusion chromatography (desalting) column.
| Reagent | Stock Conc. | Molar Eq. (vs. Acid) | Purpose |
| Carboxylic Acid | 100 mM | 1.0 | Starting material |
| EDC | 500 mM | 1.5 | Activates -COOH group |
| NHS | 500 mM | 1.5 | Stabilizes activated intermediate |
| Amine (Protein) | 1-10 mg/mL | - | Target for conjugation |
Protocols: Derivatization via the Ketone Group
The ketone functionality can be targeted using reagents that react with carbonyls, such as hydrazines and hydroxylamines (aminooxy compounds), to form stable hydrazone and oxime linkages, respectively.[3] Oximes are generally preferred due to their superior hydrolytic stability compared to hydrazones.[3] This chemistry is highly specific and proceeds under mild conditions.
Protocol 2: Oxime Ligation with an Aminooxy-Functionalized Tag
This protocol is ideal for attaching probes, biotin, or linkers that have been pre-functionalized with an aminooxy group.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Aminooxy-functionalized molecule (e.g., Aminooxy-biotin, Aminooxy-fluorophore)
-
Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5
-
Aniline (optional, as catalyst)
-
Methanol or other suitable organic co-solvent
-
HPLC system for purification
Equipment:
-
Reaction vials with screw caps
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve Reactants:
-
Dissolve 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in a minimal amount of methanol.
-
Dissolve 1.2 molar equivalents of the aminooxy-functionalized molecule in the Reaction Buffer.
-
-
Reaction Setup:
-
Combine the two solutions in a reaction vial. The final concentration of methanol should not exceed 50% (v/v) to ensure solubility while maintaining buffer capacity.
-
For reactions that are slow, aniline can be added to a final concentration of 10-20 mM to act as a catalyst.[3]
-
-
Incubation: Seal the vial and stir the reaction at room temperature for 4-16 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Purification: Upon completion, the product can be purified from excess starting material using reverse-phase HPLC.
Characterization and Validation
Confirming the successful synthesis of the desired derivative is a critical step. Mass spectrometry is the most direct method for verification.
| Derivatization Method | Expected Mass Change | Analytical Technique |
| Amide Coupling | Δm/z = [Mass of R-NH₂] - [Mass of H₂O] | LC-MS / MALDI-TOF |
| Oxime Ligation | Δm/z = [Mass of R-ONH₂] - [Mass of H₂O] | LC-MS |
| Hydrazone Ligation | Δm/z = [Mass of R-NHNH₂] - [Mass of H₂O] | LC-MS |
Application Workflow: Immobilization for Affinity-Based Assays
A common application of derivatization is the creation of affinity surfaces for pull-down assays or screening. Here, we outline a workflow using the amide coupling protocol to immobilize the compound.
Diagram 2: Workflow for an affinity pull-down assay.
This workflow enables the identification of proteins or other biomolecules that specifically interact with the immobilized 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, providing a powerful tool for target discovery.
References
- University of Illinois Urbana-Champaign. (n.d.). Bioanalytical chemistry 3. Protein conjugation and immobilization.
-
Meulder, F., et al. (1988). Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 434(2), 395-403. Retrieved from [Link]
-
Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1769-1777. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chemical Conjugation. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids. Retrieved from [Link]
-
Teng, I. L., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 633. Retrieved from [Link]
-
Van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
Nakashima, K., & Tsuruta, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]
Sources
- 1. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: High-Purity Isolation of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
Abstract
This application note provides a detailed protocol for the purification of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted keto-acid of interest in synthetic chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this compound, free from starting materials, by-products, and other contaminants. The methodology leverages a combination of acid-base extraction and optimized recrystallization, with an alternative column chromatography procedure for challenging separations. Each step is rationalized based on the physicochemical properties of the target molecule and established principles of organic chemistry.
Introduction
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid moiety.[1] Its structural complexity makes it a valuable building block in the synthesis of more complex chemical entities. However, the presence of these two functional groups also presents unique challenges for purification. Common impurities in the synthesis of this compound may include unreacted starting materials, isomeric by-products, and over-oxidation products. A robust purification strategy is therefore essential to ensure the integrity of subsequent applications.
This guide presents a primary purification protocol based on a liquid-liquid extraction followed by recrystallization, which is often the most efficient method for crystalline solids.[2][3] An alternative column chromatography method is also described for instances where impurities have similar solubility profiles to the desired product.
Physicochemical Properties of the Target Compound
A thorough understanding of the physical and chemical properties of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem[1] |
| Molecular Weight | 184.23 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | General chemical principles |
| Polarity | Polar | Inferred from structure[2] |
The presence of the carboxylic acid group allows for selective extraction into an aqueous basic solution, while the ketone functionality and the hydrocarbon backbone contribute to its solubility in organic solvents.
Purification Workflow Overview
The overall purification strategy is designed to first separate the acidic target compound from neutral and basic impurities, followed by a high-resolution purification step to remove closely related acidic impurities.
Sources
Application Notes and Protocols: 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique three-dimensional architecture and versatile chemical handles is perpetual. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, a derivative of ketoisophorone, presents itself as a compelling starting point for the generation of diverse compound libraries.[1][2] Its rigid cyclohexanone core, adorned with a carboxylic acid functional group and strategic methyl substitutions, provides a robust framework for the design of new therapeutic agents. This document serves as a comprehensive guide to the potential applications and synthetic protocols involving this promising scaffold, empowering researchers to explore its utility in drug discovery programs.
The inherent chemical features of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, including a ketone and a carboxylic acid, offer two key points for chemical modification, allowing for the exploration of a wide chemical space. The carboxylic acid moiety, in particular, is a well-established pharmacophore present in numerous approved drugs, although its properties sometimes necessitate bioisosteric replacement to optimize pharmacokinetic profiles.[3] This guide will delve into strategies to leverage these functionalities for the synthesis of novel bioactive molecules.
Chemical Properties and Synthetic Accessibility
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid is a solid at room temperature with a molecular weight of 184.23 g/mol . Its structure provides a stereochemically rich scaffold that can be exploited to generate compounds with defined spatial arrangements, a critical aspect for achieving target specificity and potency.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₃ | PubChem |
| Molecular Weight | 184.23 g/mol | PubChem |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem |
| CAS Number | 91057-32-8 | PubChem |
The synthesis of this scaffold can be achieved through various established organic chemistry methods, often starting from commercially available isophorone.
Proposed Medicinal Chemistry Applications
While direct examples of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in clinical development are not abundant in publicly available literature, its structural motifs are present in various biologically active compounds. Based on the principles of medicinal chemistry and the known activities of related structures, we propose the following therapeutic areas for exploration.
Anti-inflammatory Agents
The cyclohexanone core can serve as a template for the development of novel anti-inflammatory agents. By modifying the carboxylic acid and ketone functionalities, it is possible to design molecules that target key inflammatory mediators.
Rationale: The synthesis of amide derivatives from carboxylic acids is a common strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties.[4] Amide-containing compounds have shown a wide range of pharmacological activities, including anti-inflammatory effects.
Protocol 1: Synthesis of N-Aryl Amide Derivatives as Potential COX Inhibitors
This protocol outlines the synthesis of a library of N-aryl amide derivatives of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid for screening as potential cyclooxygenase (COX) inhibitors.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Various substituted anilines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
Dissolve 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.2 eq) and TEA or DIPEA (2.0 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
-
Characterization:
-
Characterize the purified amide derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
-
Workflow Diagram:
Caption: Synthetic workflow for N-aryl amide derivatives.
Synthesis of Heterocyclic Derivatives as Potential Enzyme Inhibitors
The ketone and carboxylic acid functionalities of the scaffold can be utilized to construct various heterocyclic ring systems, which are privileged structures in medicinal chemistry. These heterocycles can be designed to interact with the active sites of various enzymes.
Rationale: The synthesis of heterocyclic compounds from carboxylic acids and their derivatives is a well-established strategy for generating novel bioactive molecules.[5][6] For instance, the formation of oxazepines or other nitrogen-containing heterocycles can lead to compounds with potential as enzyme inhibitors.[7]
Protocol 2: Synthesis of a Fused Oxazepinone Derivative
This protocol describes a potential route to a fused oxazepinone derivative, which could be screened against a panel of proteases or kinases.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
2-Aminoethanol
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Amide Formation:
-
To a solution of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (1.0 eq) and 2-aminoethanol (1.1 eq) in anhydrous DCM, add DCC (1.2 eq) and a catalytic amount of DMAP at 0 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Filter off the dicyclohexylurea precipitate and wash with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydroxyethyl amide intermediate.
-
-
Intramolecular Cyclization (Pictet-Spengler type reaction conceptually):
-
Dissolve the crude intermediate in anhydrous toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure of the fused oxazepinone derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Logical Relationship Diagram:
Caption: Logical path from scaffold to potential bioactivity.
Trustworthiness and Self-Validating Protocols
The protocols provided are based on well-established and robust chemical transformations. To ensure the trustworthiness of the experimental outcomes, the following points are critical:
-
Reaction Monitoring: Consistent monitoring of reactions by Thin Layer Chromatography (TLC) against the starting materials and expected product spots is essential.
-
Control Reactions: Performing control reactions, for instance, without the coupling agent in amide synthesis, will validate the necessity of each reagent.
-
Thorough Characterization: Unambiguous structural confirmation of the final compounds using a suite of analytical techniques (NMR, MS, etc.) is non-negotiable. High-purity samples are crucial for reliable biological testing.
-
Reproducibility: Each experiment should be conducted multiple times to ensure the reproducibility of the yield and purity of the products.
Conclusion and Future Directions
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid represents a scaffold with significant untapped potential in medicinal chemistry. Its rigid framework and versatile functional groups make it an attractive starting point for the synthesis of novel and diverse compound libraries. The protocols and applications outlined in this document provide a foundational framework for researchers to embark on the exploration of this promising chemical entity. Future work should focus on the synthesis of a broad range of derivatives and their systematic screening against various biological targets to uncover new therapeutic leads. The insights gained from such studies will be invaluable in validating the utility of this scaffold in modern drug discovery.
References
-
Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. (2019). Catalysis Science & Technology. [Link]
-
Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A. [Link]
-
Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2015). Iraqi National Journal of Chemistry. [Link]
-
Ketoisophorone - PubChem. National Institutes of Health. [Link]
-
United States Patent: 4,683,303. (1987). [Link]
- Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents. (1985).
-
Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. ChEMBL. [Link]
-
Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. (2024). Iraqi Journal of Science. [Link]
-
Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023). Molecules. [Link]
- Dioxocyclohexane carboxylic and thiocarboxylic acid anilides. (1973).
-
Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (2018). Molecules. [Link]
- Process for the preparation of cyclohexane carboxylic acid compounds. (2015).
-
Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. (2016). Journal of Bacteriology. [Link]
-
Amino- or ammonium-containing sulfonic acid, phosphonic acid and carboxylic acid derivatives and their medical use. (2020). PubChem. [Link]
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 2. medkoo.com [medkoo.com]
- 3. Document: Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benza... - ChEMBL [ebi.ac.uk]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
asymmetric synthesis utilizing 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
An in-depth guide to the asymmetric synthesis applications of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid has been created for researchers, scientists, and drug development professionals. Due to the limited specific literature on this compound, this guide explores its potential applications based on established principles of asymmetric synthesis and analogies with structurally similar molecules.
Introduction: Unlocking the Potential of a Unique Chiral Scaffold
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid is a chiral molecule with a rigid, sterically demanding cyclohexane backbone. While its direct applications in asymmetric synthesis are not yet extensively documented in scientific literature, its structure suggests significant potential in three key areas: as a chiral resolving agent, as a precursor to novel chiral auxiliaries, and as a chiral Brønsted acid organocatalyst.
This guide provides detailed, albeit prospective, protocols for exploring these applications. Each protocol is grounded in established chemical principles and includes self-validating steps to guide the researcher in assessing the efficacy of this promising, yet underexplored, chiral building block.
Part 1: Application as a Chiral Resolving Agent
Principle of Diastereomeric Salt Resolution
The classical method of resolving a racemic mixture, such as a racemic amine, involves reacting it with an enantiomerically pure chiral acid. This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system. Once separated, the enantiomerically pure amine can be recovered by basification, and the chiral resolving agent can be recycled.
The rigid structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid may provide the necessary steric and electronic differentiation to form diastereomeric salts with significantly different crystal lattice energies, facilitating their separation.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Protocol 1: Resolution of (±)-1-Phenylethylamine
This protocol describes a general procedure for attempting the resolution of a model racemic amine. The choice of solvent is critical and requires empirical screening.
Materials:
-
(±)-1-Phenylethylamine
-
Enantiomerically pure 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Screening solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Salt Formation:
-
In a series of test tubes, dissolve 1.0 mmol of (±)-1-phenylethylamine in a minimal amount of each screening solvent (heated if necessary).
-
In a separate set of test tubes, dissolve 1.0 mmol of enantiomerically pure 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in the same solvents.
-
Combine the amine and acid solutions at room temperature or elevated temperature.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
If a precipitate forms, collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum. This is your "less soluble salt".
-
Collect the filtrate (mother liquor), which contains the "more soluble salt".
-
-
Analysis of Diastereomeric Excess:
-
Analyze a small sample of the less soluble salt to determine the diastereomeric ratio. This can sometimes be achieved using ¹H NMR by integrating signals unique to each diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the dried, less soluble salt in water and add 1 M NaOH until the pH is >11.
-
Extract the liberated free amine with DCM or diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the resolved amine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the resolved amine using a chiral HPLC system to determine its enantiomeric excess (ee%).
-
-
Recovery of Resolving Agent:
-
Acidify the aqueous layer from step 4 with 1 M HCl to pH <3.
-
If the resolving agent precipitates, it can be collected by filtration. If not, extract with ethyl acetate, dry, and concentrate to recover it.
-
| Solvent | Yield of Less Soluble Salt (%) | ee% of Resolved Amine |
| Methanol | Record value | Record value |
| Ethanol | Record value | Record value |
| Isopropanol | Record value | Record value |
| Acetone | Record value | Record value |
| Acetonitrile | Record value | Record value |
| Ethyl Acetate | Record value | Record value |
| Toluene | Record value | Record value |
| Caption: Table for recording results of the solvent screen for chiral resolution. |
Part 2: Application as a Chiral Auxiliary
Principle of Chiral Auxiliaries
A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] It directs a subsequent chemical reaction to occur with high diastereoselectivity. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The bulky trimethylcyclohexane frame of the title compound could effectively shield one face of a reactive intermediate, forcing a reagent to attack from the less hindered face.
Proposed Asymmetric Aldol Reaction Workflow
In this hypothetical workflow, the carboxylic acid is first converted to a more reactive acyl chloride. This is then used to acylate an oxazolidinone, forming an N-acyl oxazolidinone. The chiral cyclohexane moiety would then direct the stereochemistry of an aldol addition.
Sources
The Prospect of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid in Advanced Polymer Design: A Theoretical and Application Guide
Forward-Looking Statement
This document presents a forward-looking exploration into the potential applications of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in polymer chemistry. While this compound is recognized as a building block in organic synthesis, its direct application as a monomer in polymerization is not extensively documented in current literature.[1][2] The protocols and applications detailed herein are therefore presented as a theoretical and prospective guide for researchers, scientists, and professionals in drug development and materials science. The insights are derived from established principles of polymer chemistry and analogies drawn from structurally similar monomers.
Introduction: Unveiling a Unique Monomer Candidate
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, also known as ketoisophorone carboxylic acid, presents a unique molecular architecture for polymer synthesis. Its structure combines a bulky, trimethyl-substituted cyclohexane ring with a reactive carboxylic acid functionality and a ketone group. This combination suggests its potential as a monomer to impart specific and desirable properties to a range of polymers, including polyesters, polyamides, and polyurethanes. The rigid, non-planar cyclic structure is anticipated to influence polymer chain packing, leading to materials with enhanced thermal stability, modified mechanical properties, and tailored solubility.
Key Structural Features and Their Potential Impact on Polymer Properties:
-
Bulky Trimethylcyclohexane Ring: This rigid moiety can increase the glass transition temperature (Tg) of polymers by restricting chain mobility. It can also disrupt chain packing, potentially leading to amorphous polymers with good solubility in organic solvents.
-
Carboxylic Acid Group: This functional group serves as the primary reactive site for polymerization, enabling its incorporation into polymer backbones through reactions like esterification and amidation.
-
Ketone Group: The ketone functionality offers a site for post-polymerization modification, allowing for the introduction of further functionalities or cross-linking to create thermosetting materials.
Hypothetical Applications in Polymer Chemistry
Based on its structure, we can project the use of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in several classes of polymers to achieve specific performance characteristics.
High-Performance Polyesters with Enhanced Thermal Stability
The incorporation of the rigid trimethylcyclohexane ring into a polyester backbone is expected to elevate its thermal properties.
Causality: The steric hindrance provided by the bulky cyclic group would restrict the rotational freedom of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state, thus increasing the Tg.
Workflow for Hypothetical Polyester Synthesis:
Caption: Hypothetical workflow for the synthesis of a high-Tg polyester.
Protocol 1: Hypothetical Synthesis of a Polyester via Melt Polycondensation
Objective: To synthesize a polyester incorporating 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid to evaluate its thermal properties.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Ethylene glycol (or other suitable diol)
-
Titanium(IV) butoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Monomer Charging: Charge the reaction vessel with equimolar amounts of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and the chosen diol. Add the catalyst (e.g., 200-300 ppm) and antioxidant.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove oxygen.
-
Esterification: Heat the mixture under a slow nitrogen stream to a temperature of 180-220°C. The esterification reaction will commence, and water will be evolved and collected. Maintain these conditions until the theoretical amount of water has been collected (typically 3-4 hours).
-
Polycondensation: Gradually reduce the pressure to below 1 mbar while increasing the temperature to 240-260°C. This stage facilitates the removal of excess diol and drives the polymerization to a higher molecular weight.
-
Termination: Continue the reaction until the desired melt viscosity is achieved, as indicated by the stirrer torque.
-
Product Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it and prevent crystallization.
-
Pelletization: Pelletize the resulting amorphous polyester strand for subsequent characterization.
Expected Characterization:
-
Nuclear Magnetic Resonance (NMR): To confirm the incorporation of the monomer into the polyester backbone.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretching vibrations.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is expected to be significantly higher than that of a polyester made with a linear aliphatic dicarboxylic acid.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the resulting polymer.
Soluble and Thermally Stable Polyamides
The introduction of the bulky, non-planar trimethylcyclohexane moiety into a polyamide backbone could disrupt the strong hydrogen bonding that typically leads to high crystallinity and poor solubility in many aliphatic polyamides.
Causality: The steric hindrance from the cyclic structure would prevent the close packing of polyamide chains, thereby reducing crystallinity and improving solubility in common organic solvents, while the inherent rigidity of the ring would maintain good thermal stability.
Workflow for Hypothetical Polyamide Synthesis:
Caption: Hypothetical workflow for synthesizing a soluble polyamide.
Protocol 2: Hypothetical Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
Objective: To synthesize a soluble polyamide with good thermal properties.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Thionyl chloride
-
An aliphatic or aromatic diamine (e.g., hexamethylenediamine)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
Acid Chloride Synthesis: Convert 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride under reflux. Remove the excess thionyl chloride by distillation.
-
Diamine Dissolution: In a nitrogen-purged reaction flask, dissolve the chosen diamine in anhydrous NMP or DMAc. Cool the solution to 0°C in an ice bath.
-
Polymerization: Slowly add the synthesized diacid chloride (dissolved in a small amount of the same anhydrous solvent) to the stirred diamine solution. The reaction is exothermic. Maintain the temperature below 5°C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure high molecular weight is achieved.
-
Isolation: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent like methanol or water.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it in a vacuum oven at a moderate temperature.
Expected Properties:
| Property | Expected Outcome | Rationale |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMF) | The bulky cyclic group disrupts hydrogen bonding and chain packing. |
| Crystallinity | Amorphous or low crystallinity | Steric hindrance prevents the formation of a regular, crystalline lattice. |
| Glass Transition Temp. (Tg) | High | The rigid cyclohexane ring restricts chain segment mobility. |
| Thermal Stability | Good | The carbocyclic structure is inherently stable at elevated temperatures. |
Modifying Polyurethanes and Creating Cross-linkable Systems
The ketone functionality of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid opens up possibilities for creating modified polyurethanes. The carboxylic acid can be reduced to a hydroxyl group, creating a diol that can be used in polyurethane synthesis. Alternatively, the ketone group can be used for post-polymerization modifications.
Protocol 3: Hypothetical Synthesis of a Diol from 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid for Polyurethane Applications
Objective: To synthesize a diol monomer for subsequent use in polyurethane synthesis.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
A suitable reducing agent (e.g., Lithium aluminum hydride, LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid for workup (e.g., dilute HCl)
Procedure:
-
Reduction: In a flame-dried, nitrogen-purged flask, suspend LAH in anhydrous THF. Cool the suspension in an ice bath.
-
Addition of Carboxylic Acid: Slowly add a solution of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in anhydrous THF to the LAH suspension. This reaction is highly exothermic and will generate hydrogen gas.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reduction of both the carboxylic acid and ketone is complete (monitored by TLC or GC).
-
Quenching and Workup: Carefully quench the reaction by the sequential slow addition of water, followed by aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash with THF.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude diol. Purify the diol by distillation or chromatography.
The resulting diol, 1,3,3-trimethyl-cyclohexane-1,5-diol, can then be used as a chain extender or as part of a polyester polyol for the synthesis of polyurethanes with a bulky, cyclic moiety in their backbone, potentially enhancing their hardness and thermal stability.
Conclusion and Future Outlook
References
-
PubChem. 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. Available at: [Link].
-
MySkinRecipes. Ketones for Fragrance and Flavor Intermediates. Available at: [Link].
-
MySkinRecipes. Polyamide and Polyester Intermediates. Available at: [Link].
Sources
Application Notes & Protocols: A Tiered Strategy for Biological Activity Screening of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid Derivatives
Introduction: Unlocking the Potential of the Cyclohexane Scaffold
The cyclohexane ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows for precise spatial orientation of functional groups, making it an ideal template for designing novel therapeutics. The parent molecule, 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a derivative of ketoisophorone, presents a synthetically accessible and versatile starting point for creating a diverse chemical library.[3][4][5][6][7] Previous research on related cyclohexene and cyclohexane carboxylic acid derivatives has revealed promising anticancer, antimicrobial, and anti-inflammatory activities, providing a strong rationale for the comprehensive screening of this novel compound series.[8][9][10]
This document outlines a structured, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. The strategy begins with broad, high-throughput cytotoxicity screening to identify active compounds and assess their general toxicity profile.[11][12] Hits from this primary screen are then progressed to a series of more specific, mechanism-oriented secondary assays to characterize their potential as anticancer, antimicrobial, or anti-inflammatory agents. This approach ensures a cost-effective and efficient evaluation, maximizing the potential for identifying lead candidates for further development.
Part I: Foundational Principles for Cell-Based Screening
A successful screening campaign is built on robust and reproducible foundational techniques. Before initiating specific biological assays, it is critical to establish standardized protocols for compound management and cell culture.
High-Throughput Screening (HTS) Workflow
High-throughput screening (HTS) utilizes automation, miniaturized assays, and rapid data analysis to test large numbers of compounds in parallel.[11][13][14] This dramatically accelerates the pace of discovery compared to traditional methods.[12][15] The general workflow is a systematic process designed to identify and confirm "hits."
Caption: General workflow for a high-throughput screening (HTS) campaign.
Protocol 1: Compound Library Preparation and Plating
Causality: Proper solubilization and accurate dilution are critical for obtaining reliable dose-response data. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.[4] However, the final concentration in the assay medium must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Methodology:
-
Stock Solution Preparation:
-
Dissolve each derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
-
Intermediate Plate Preparation:
-
In a 96-well plate (the "intermediate plate"), perform serial dilutions of the stock solutions in 100% DMSO to create a range of concentrations. This plate will serve as the source for dosing the final assay plates.
-
-
Assay Plate Dosing:
-
Using an automated liquid handler or a multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the intermediate plate to the wells of the final cell-based assay plate containing 100-200 µL of cell culture medium.[16] This ensures the final DMSO concentration remains non-toxic.
-
Part II: Anticancer Activity Screening
The initial tier of the screening cascade aims to identify derivatives with cytotoxic or anti-proliferative effects against cancer cells. We employ two distinct assays with different biological readouts to increase confidence in the identified hits and reduce the likelihood of false positives.
Caption: Tiered workflow for identifying anticancer compounds.
Protocol 2: Primary Cytotoxicity Screen (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[17][18] The amount of formazan produced is proportional to the number of living cells, making it an excellent indicator of compound-induced cell death or growth inhibition.[19]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16] Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test derivatives to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
Protocol 3: Secondary Cytotoxicity Screen (LDH Release Assay)
Principle: This assay serves to confirm the cytotoxic effects observed in the primary screen. It measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity—a hallmark of cytotoxicity.[20][21] This provides a different endpoint from the MTT assay, which measures metabolic activity.[22]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls: In addition to vehicle and positive controls, prepare two essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate gently (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well. Incubate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Data Presentation: Anticancer Activity
| Derivative ID | Cancer Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
| T5C-001 | A549 (Lung) | 8.2 ± 1.1 | 10.5 ± 2.3 |
| T5C-002 | A549 (Lung) | > 100 | > 100 |
| T5C-003 | MCF-7 (Breast) | 15.6 ± 3.4 | 18.9 ± 4.1 |
| Doxorubicin | A549 (Lung) | 0.5 ± 0.1 | 0.7 ± 0.2 |
Part III: Antimicrobial Activity Screening
With the rise of antibiotic resistance, there is a critical need for novel antimicrobial agents.[9] This part of the screening cascade assesses the ability of the derivatives to inhibit or kill pathogenic bacteria.
Caption: Workflow for antimicrobial activity assessment.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of a compound that inhibits the visible growth of a bacterium after overnight incubation.[23][24] This is the gold standard for assessing antimicrobial potency.[24] The broth microdilution method is a highly efficient format for determining MIC values for multiple compounds.[25][26]
Methodology:
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each test derivative in an appropriate sterile broth (e.g., Mueller-Hinton Broth).[25] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 5: Minimum Bactericidal Concentration (MBC) Assay
Principle: The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The MBC is the lowest concentration of a compound required to kill 99.9% of the initial bacterial inoculum.[23][27]
Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.
-
Plating: Spot the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration from the MIC plate that results in no colony formation on the agar subculture, corresponding to a 99.9% reduction in CFU/mL. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[27]
Data Presentation: Antimicrobial Activity
| Derivative ID | Staphylococcus aureus MIC (µg/mL) | Staphylococcus aureus MBC (µg/mL) | Escherichia coli MIC (µg/mL) | Escherichia coli MBC (µg/mL) |
| T5C-004 | 8 | 16 | > 128 | > 128 |
| T5C-005 | 32 | > 256 | 64 | > 256 |
| Ampicillin | 0.5 | 1 | 8 | 16 |
Part IV: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), are critical targets for anti-inflammatory drugs.[28][29][30] These cell-free enzyme inhibition assays directly measure the interaction between a derivative and its protein target.
Caption: Simplified arachidonic acid inflammatory cascade.
Protocol 6: In Vitro COX-2 Enzyme Inhibition Assay
Principle: This assay quantifies the ability of a compound to directly inhibit the activity of purified human recombinant COX-2 enzyme.[31] COX-2 is a key enzyme responsible for producing pro-inflammatory prostaglandins.[31] The assay typically uses a colorimetric or fluorometric method to detect the prostaglandin product.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, heme, and the purified COX-2 enzyme.
-
Inhibitor Addition: Add the test derivatives at various concentrations. Include a vehicle control (DMSO) and a selective COX-2 inhibitor as a positive control (e.g., Celecoxib).[31] Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.
-
Detection: After a set incubation time (e.g., 10 minutes), add the detection reagent (e.g., a chromogen that reacts with the product).
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 7: In Vitro 5-LOX Enzyme Inhibition Assay
Principle: This assay is analogous to the COX-2 assay but measures the inhibition of 5-lipoxygenase (5-LOX), the enzyme responsible for producing pro-inflammatory leukotrienes.[30][32] Dual inhibition of both COX and LOX pathways can offer a broader anti-inflammatory effect.[28]
Methodology: The protocol is conceptually similar to the COX-2 assay.
-
Reaction Setup: Combine buffer, purified 5-LOX enzyme, and the test derivatives in a 96-well plate.
-
Inhibitor Addition: Add test compounds and a positive control (e.g., Zileuton).
-
Initiate Reaction: Add the substrate (arachidonic acid or linoleic acid).
-
Detection: The formation of hydroperoxy fatty acids is often detected by measuring the increase in absorbance at 234 nm.
-
Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
Data Presentation: Anti-inflammatory Activity
| Derivative ID | COX-2 Inhibition IC₅₀ (µM) | 5-LOX Inhibition IC₅₀ (µM) | Selectivity Profile |
| T5C-006 | 5.1 ± 0.8 | 75.3 ± 9.2 | COX-2 Selective |
| T5C-007 | 22.4 ± 4.5 | 19.8 ± 3.9 | Dual Inhibitor |
| T5C-008 | > 100 | 12.1 ± 2.5 | 5-LOX Selective |
| Celecoxib | 0.04 ± 0.01 | > 100 | COX-2 Selective |
Conclusion and Future Directions
This tiered screening approach provides a comprehensive framework for evaluating the biological potential of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid derivatives. It efficiently identifies and prioritizes compounds by moving from broad phenotypic assays to more specific, target-based assays.
A compound identified as a "validated hit" through this cascade warrants significant further investigation. Subsequent steps include:
-
Mechanism of Action (MOA) Studies: Elucidating how the compound interacts with its target (e.g., competitive, noncompetitive inhibition) and its effects on downstream cellular signaling pathways.[33][34]
-
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing additional analogs to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of disease.
-
ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile to determine its drug-like properties.
By following these rigorous and validated protocols, researchers can systematically explore the therapeutic potential of this promising chemical scaffold.
References
-
Wikipedia. High-throughput screening. [Link]
-
Al-Fatlawi, A. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
Drug Discovery News. High throughput screening in modern drug discovery. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Ospina-Quintero, A. M., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH National Center for Biotechnology Information. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link]
-
Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Sci-Hub. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Bitesize Bio. (2023). Three Steps for Setting up a Drug Screening Assay. [Link]
-
Microbe Investigations. (2024). MIC and MBC Testing: Developing Next-Generation Antibiotics. [Link]
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
-
Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Wroland, E. J., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]
-
ResearchGate. (2016). Bioassays for Anticancer Activities. [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. [Link]
-
MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]
-
Tipton, K., & Davey, G. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Pharmaceuticals. [Link]
-
Universiti Kebangsaan Malaysia. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. [Link]
-
The Journal of Phytopharmacology. (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. [Link]
-
Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]
-
MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]
-
Research Journal of Pharmacy and Technology. (2019). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. [Link]
-
Biology LibreTexts. (2022). 6.4: Enzyme Inhibition. [Link]
-
Royal Society of Chemistry. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. [Link]
-
PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. [Link]
-
PubMed Central. (2023). Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models. [Link]
-
MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
ResearchGate. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
NIH National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]
-
Ratto, A., & Honek, J. (2022). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]
-
CABI Digital Library. cyclohexane and its functionally substituted derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Ketoisophorone | prochiral compound | CAS# 1125-21-9 | InvivoChem [invivochem.com]
- 4. Ketoisophorone | TargetMol [targetmol.com]
- 5. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid [cymitquimica.com]
- 8. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay | MDPI [mdpi.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. emerypharma.com [emerypharma.com]
- 27. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. ukm.my [ukm.my]
- 29. athmicbiotech.com [athmicbiotech.com]
- 30. rjptonline.org [rjptonline.org]
- 31. mdpi.com [mdpi.com]
- 32. phytopharmajournal.com [phytopharmajournal.com]
- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the challenges of this multi-step synthesis and optimize your yield.
Introduction to the Synthetic Pathway
The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a nuanced process that is not extensively documented in a single, streamlined procedure. Based on fundamental organic chemistry principles, the most logical and effective pathway involves a multi-step synthesis commencing from the readily available precursor, ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione). This pathway can be broken down into three key stages:
-
Reduction of Ketoisophorone: The carbon-carbon double bond in ketoisophorone is first reduced to yield the saturated diketone, 2,2,6-trimethylcyclohexane-1,4-dione.
-
Selective α-Halogenation: One of the carbonyl groups of the saturated diketone is selectively halogenated at the alpha-position to create a suitable substrate for rearrangement.
-
Favorskii Rearrangement: The α-halo ketone undergoes a base-induced Favorskii rearrangement, which results in the contraction of the cyclohexanone ring to a cyclopentane carboxylic acid, yielding the target molecule, 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
This guide will address potential issues and optimization strategies for each of these critical steps.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.
Stage 1: Reduction of Ketoisophorone
Question: My reduction of ketoisophorone to 2,2,6-trimethylcyclohexane-1,4-dione is incomplete or shows the formation of byproducts. What could be the cause?
Answer:
Incomplete reduction or the formation of byproducts such as alcohols can be attributed to several factors related to the choice of reducing agent and reaction conditions.
-
Causality: Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) is a common method for reducing the double bond selectively. However, over-reduction to the corresponding alcohol can occur if the reaction is left for too long or if the catalyst is too active. Conversely, incomplete reactions can result from an inactive catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your palladium on carbon (Pd/C) catalyst is fresh and active. If you suspect the catalyst has been deactivated, consider using a fresh batch.
-
Hydrogen Pressure: For a standard lab-scale reaction, a hydrogen balloon is often sufficient. For larger scales or stubborn reactions, a Parr hydrogenator with controlled pressure (e.g., 50 psi) will provide more consistent results.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you determine the optimal reaction time to maximize the yield of the desired diketone while minimizing over-reduction.
-
Solvent Choice: Use an inert solvent such as ethanol or ethyl acetate. Ensure the solvent is of high purity, as impurities can sometimes act as catalyst poisons.
-
Stage 2: Selective α-Halogenation
Question: I am observing di- or tri-halogenated byproducts, or the halogenation is occurring at the wrong position. How can I improve the selectivity?
Answer:
Controlling the stoichiometry and reaction conditions is paramount for selective monohalogenation.
-
Causality: The formation of multiple halogenated species is typically due to the use of excess halogenating agent. The regioselectivity (the position of halogenation) is influenced by whether the reaction is conducted under acidic or basic conditions. Acid-catalyzed halogenation proceeds through an enol intermediate, while base-catalyzed halogenation occurs via an enolate.
-
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of your halogenating agent (e.g., bromine or N-bromosuccinimide). Use a slight excess (e.g., 1.05 equivalents) to ensure complete conversion of the starting material, but avoid a large excess.
-
Controlled Addition: Add the halogenating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Acid Catalysis for Regioselectivity: For ketones, acid-catalyzed halogenation is often preferred for better control. A common method is to use a catalytic amount of hydrobromic acid (HBr) in acetic acid.
-
Monitoring: As with the reduction step, monitor the reaction progress by TLC or GC to determine the point of maximum mono-halogenated product formation.
-
Stage 3: Favorskii Rearrangement
Question: My yield of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is low after the Favorskii rearrangement. What are the likely causes and how can I improve it?
Answer:
Low yields in the Favorskii rearrangement can stem from several factors, including the choice of base, temperature, and the presence of side reactions.[1][2][3]
-
Causality: The Favorskii rearrangement is a base-catalyzed reaction that proceeds through a cyclopropanone intermediate.[1][3] The choice of base and solvent is critical. A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the α-carbon and initiate the rearrangement. However, if the conditions are too harsh, side reactions such as elimination or hydrolysis of the starting material can occur.
-
Troubleshooting Steps:
-
Base Selection and Concentration: Use a strong base like sodium hydroxide or potassium hydroxide. The concentration of the base can influence the reaction rate and yield. Start with a moderate concentration (e.g., 2-4 M) and optimize from there.
-
Temperature Control: The reaction is often exothermic. Maintain a controlled temperature, typically starting at a lower temperature (e.g., 0-10 °C) and then allowing the reaction to warm to room temperature or slightly above. This can help to minimize side reactions.
-
Solvent System: A mixture of water and a miscible organic solvent like dioxane or tetrahydrofuran (THF) can be used to improve the solubility of the α-halo ketone.
-
Work-up Procedure: After the reaction is complete, carefully acidify the reaction mixture to protonate the carboxylate and precipitate the carboxylic acid product. Ensure the pH is sufficiently low (pH 1-2) for complete protonation.
-
Purification: The crude product may contain unreacted starting material or byproducts. Recrystallization from a suitable solvent system (e.g., water/ethanol or hexanes/ethyl acetate) is often necessary to obtain the pure carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high overall yield?
A1: The Favorskii rearrangement is arguably the most critical and sensitive step.[1][2] Its success is highly dependent on the careful control of reaction conditions to favor the desired rearrangement pathway over competing side reactions.
Q2: Can I use a different method to convert the ketone to a carboxylic acid?
A2: While the Favorskii rearrangement is a classic method for this type of transformation, other methods like the Haloform reaction could be considered if the starting material were a methyl ketone.[4][5] However, for the specific structure of 2,2,6-trimethylcyclohexane-1,4-dione, the Favorskii rearrangement is the most direct and logical approach for ring contraction to the desired carboxylic acid.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Halogenating Agents: Bromine and N-bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Strong Bases: Sodium hydroxide and potassium hydroxide are corrosive. Avoid contact with skin and eyes.
-
Hydrogenation: When using hydrogen gas, ensure there are no ignition sources nearby and that the system is properly sealed to prevent leaks.
Q4: How can I confirm the structure of my final product?
A4: Standard analytical techniques should be used to confirm the structure and purity of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretches for the ketone and the carboxylic acid.
Experimental Protocols
Protocol 1: Reduction of Ketoisophorone
-
Dissolve ketoisophorone (1 equivalent) in ethanol in a round-bottom flask.
-
Add 10% palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the ketoisophorone).
-
Secure a hydrogen-filled balloon to the flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude 2,2,6-trimethylcyclohexane-1,4-dione.
Protocol 2: α-Bromination of 2,2,6-trimethylcyclohexane-1,4-dione
-
Dissolve the crude diketone (1 equivalent) in glacial acetic acid.
-
Add a catalytic amount of HBr (48% aqueous solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 equivalents) in acetic acid dropwise with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude α-bromo ketone.
Protocol 3: Favorskii Rearrangement
-
Prepare a solution of sodium hydroxide (3-4 equivalents) in water.
-
Cool the NaOH solution to 0-10 °C.
-
Dissolve the crude α-bromo ketone (1 equivalent) in a minimal amount of a water-miscible solvent like THF or dioxane.
-
Slowly add the α-bromo ketone solution to the cold NaOH solution with vigorous stirring.
-
Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system to obtain pure 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Visualizations
Caption: Synthetic pathway for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Caption: Troubleshooting workflow for low yield.
References
-
Tavanti, M., Parmeggiani, F., Castellanos, J. R. G., Mattevi, A., & Turner, N. J. (2017). One-pot Biocatalytic Double Oxidation Process for the Synthesis of Ketoisophorone from α-Isophorone. ChemCatChem, 9(18), 3338–3348. [Link]
-
Kinetics of oxidation of β-isophorone to keto-isophorone catalyzed by manganese Schiff base complex using molecular oxygen. (2006). ResearchGate. [Link]
-
Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. (2019). Catalysis Science & Technology. [Link]
-
Homo-Favorskii rearrangement. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Favorskii rearrangement. (n.d.). chemeurope.com. Retrieved January 17, 2026, from [Link]
-
Favorskii Rearrangement. (n.d.). AdiChemistry. Retrieved January 17, 2026, from [Link]
-
Favorskii Rearrangement. (2026, January 8). Organic Chemistry Reaction. [Link]
-
General Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Wang, C., Wang, G., Mao, J., Yao, Z., & Li, H. (2010). Metal and solvent-free oxidation of α-isophorone to ketoisophorone by molecular oxygen. Catalysis Communications, 11(8), 758-762. [Link]
-
Favorskii Rearrangement. (n.d.). Organic Chemistry Tutor. [Link]
-
Favorskii Rearrangement. (2022, January 26). YouTube. [Link]
-
Oxidation of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. [Link]
- Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one (β-isophorone) with hydrogen peroxide to give 2,6,6-trimethyl-2-cyclohexene-1,4-dione (keto-isophorone). (n.d.).
-
200 Years of The Haloform Reaction: Methods and Applications. (2024). PMC - NIH. [Link]
-
Favorskii Rearrangement. (n.d.). NROChemistry. [Link]
-
Haloform Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
What are the limitations in the Favorski rearrangement?. (2021, May 20). Quora. [Link]
- Process for the purification of aromatic carboxylic acids. (n.d.).
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii_rearrangement [chemeurope.com]
- 3. adichemistry.com [adichemistry.com]
- 4. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimizing Reaction Conditions for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
Welcome to the technical support guide for the synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this valuable chemical intermediate. As this compound is not accessible through a single, direct reaction from common starting materials, this guide presents a logical, multi-step synthetic pathway and addresses the common challenges and troubleshooting scenarios you may encounter. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.
Overview of the Recommended Synthetic Pathway
The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is most effectively approached via a two-part strategy starting from the readily available and inexpensive α-isophorone. The pathway involves:
-
Allylic Oxidation: The conversion of α-isophorone (3,5,5-trimethylcyclohex-2-en-1-one) to the key intermediate, ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione). This step is critical and often presents the most significant optimization challenges.
-
Oxidative Cleavage: The subsequent cleavage of the carbon-carbon double bond within the ketoisophorone ring to yield the final target compound, 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
This guide is structured to provide detailed troubleshooting and frequently asked questions (FAQs) for each of these major stages.
Caption: Figure 1: Proposed Synthetic Pathway
Part 1: Troubleshooting the Synthesis of Ketoisophorone from α-Isophorone
The conversion of α-isophorone to ketoisophorone is a well-studied but nuanced allylic oxidation. Success hinges on controlling selectivity to prevent the formation of undesired byproducts.[1][2] Ketoisophorone itself is a versatile intermediate for various fine chemicals, including vitamins and carotenoids.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: My yield of ketoisophorone is consistently low. What are the primary factors I should investigate?
Low yield is a common issue stemming from several potential sources. A systematic approach to troubleshooting is essential.
-
Causality: The low yield can be attributed to incomplete conversion, poor selectivity, or product degradation. The choice of catalyst and oxidant is paramount, as harsh conditions or non-selective reagents can lead to a mixture of products, including epoxides and other alcohols.[2][5]
-
Troubleshooting Steps:
-
Catalyst System: The catalyst dictates the reaction's efficiency and selectivity. Traditional methods using heavy metals can be toxic and non-selective.[1] Modern approaches offer better performance.
-
Dirhodium Complexes (e.g., Rh₂(esp)₂): These have shown good performance with tert-butyl hydroperoxide (TBHP) as the oxidant. Ensure the catalyst loading is appropriate (e.g., a 1000:1 substrate-to-catalyst ratio) and that the catalyst is fully dissolved and active.[1]
-
Phosphomolybdic Acid (PMA): This catalyst, when used with a strong base (KOBut) in a polar aprotic solvent like DMSO, can achieve almost quantitative conversion of α-isophorone.[2] The base is critical for the catalytic cycle.
-
Biocatalytic Methods: Enzymes like cytochrome P450 monooxygenases (P450s) offer exceptional selectivity under mild conditions (e.g., 28°C, aqueous buffer), minimizing byproduct formation.[1][6]
-
-
Oxidant Choice and Addition: The oxidant must be added slowly to control the reaction's exothermicity and prevent side reactions. A common molar ratio of α-isophorone to TBHP is 1:5.[1]
-
Reaction Temperature: Temperature control is critical. For chemical oxidations, temperatures are often maintained around 25°C.[1] Exceeding 30°C can significantly decrease the yield of the desired product.[7] Biocatalytic reactions are typically run between 28-30°C.[1][5]
-
Solvent Effects: The solvent can play a pivotal role in directing selectivity. Highly polar aprotic solvents like DMSO have been shown to enhance the yield of ketoisophorone significantly in certain catalytic systems.[2]
-
Q2: My final product contains significant impurities and byproducts. How can I improve the reaction's selectivity?
Improving selectivity involves fine-tuning the reaction to favor the formation of the desired 4-keto product over other possible oxidation products, such as 4-hydroxyisophorone or epoxides.[5]
-
Causality: Poor selectivity arises when the catalyst or reaction conditions allow for oxidation at other sites on the isophorone molecule or over-oxidation of the intermediate alcohol.
-
Optimization Strategies:
-
Switch to a More Selective Catalyst: Biocatalytic methods using enzymes like unspecific peroxygenases (UPOs) or P450s are renowned for their high regioselectivity, often targeting a specific position on the substrate.[5][6] This is often the most effective way to eliminate unwanted side products.
-
Leverage Solvent and Base: As reported by He et al., the combination of phosphomolybdic acid with DMSO and KOBut dramatically improves selectivity towards ketoisophorone compared to other catalytic systems.[2]
-
Consider a Two-Step, One-Pot Biocatalytic Process: A highly selective route involves a two-enzyme cascade. First, a P450 monooxygenase selectively hydroxylates α-isophorone to 4-hydroxy-isophorone. Then, an alcohol dehydrogenase (ADH) oxidizes the intermediate to ketoisophorone. This method prevents over-oxidation and yields a very clean product.[1][6]
-
Caption: Figure 2: Troubleshooting Low Ketoisophorone Yield
Q3: What are the recommended procedures for purifying crude ketoisophorone?
Purification is essential to remove unreacted starting material, catalyst residues, and byproducts before proceeding to the next step.
-
Standard Techniques:
-
Distillation: Ketoisophorone can be effectively purified by distillation under reduced pressure.[8] This is suitable for larger-scale reactions where the product is thermally stable.
-
Column Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is highly effective.[1][9] A typical eluent system might be petroleum ether with increasing amounts of ethyl acetate.[6]
-
-
Monitoring Purity: The progress of purification should be monitored by analytical techniques.
Comparative Data on Catalytic Systems
| Parameter | Dirhodium Complex[1] | Phosphomolybdic Acid (PMA)[2] | Biocatalytic (P450 & ADH)[1][6] |
| Catalyst | Rh₂(esp)₂ | Phosphomolybdic Acid | E. coli expressing P450 & ADH |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | O₂ (aerobic) | O₂ (aerobic) + Glucose (for cofactor) |
| Solvent | Acetonitrile or similar | DMSO | Aqueous Buffer (e.g., KPi, pH 8.0) |
| Key Reagents | - | KOBut | Glucose, Cofactors |
| Temperature | 25°C | 80°C | 28°C |
| Reaction Time | 24 hours | 2 hours | 18-24 hours |
| Typical Yield | Good | >90% | 56% (isolated) |
| Selectivity | Moderate to Good | High | Very High |
Part 2: Troubleshooting the Oxidation of Ketoisophorone to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
This step is less documented in the literature for this specific substrate and requires applying established principles of organic chemistry for the oxidative cleavage of α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for the oxidative cleavage of ketoisophorone to the target carboxylic acid?
-
Causality: This transformation requires breaking the C=C double bond within the six-membered ring and oxidizing the aldehydic carbon that is transiently formed. The challenge is to achieve this without degrading the rest of the molecule, particularly the existing ketone and the gem-dimethyl group.
-
Recommended Approaches:
-
Ozonolysis with Oxidative Work-up: This is a classic and reliable method for cleaving double bonds.
-
Step 1 (Ozonolysis): React ketoisophorone with ozone (O₃) at low temperatures (typically -78°C) in a non-participating solvent like dichloromethane (DCM). This forms an ozonide intermediate.
-
Step 2 (Oxidative Work-up): Treat the ozonide with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to directly form the carboxylic acid. This avoids the isolation of an intermediate aldehyde.
-
-
Potassium Permanganate (KMnO₄): Under controlled conditions (e.g., using a phase-transfer catalyst in a buffered solution), KMnO₄ can effectively cleave the double bond.
-
Challenges: This reagent is very powerful and can be non-selective, potentially oxidizing other parts of the molecule. Careful control of temperature, pH, and stoichiometry is crucial to avoid over-oxidation.
-
-
Ruthenium-Catalyzed Oxidation: A two-stage process using a catalytic amount of a ruthenium salt (like RuCl₃) with a stoichiometric co-oxidant (like sodium periodate, NaIO₄) is a powerful method for cleaving double bonds. The ruthenium tetroxide formed in situ is the active oxidant. This method is often cleaner than using permanganate.
-
Q2: My oxidative cleavage reaction is giving a low yield of the carboxylic acid and many unidentified byproducts. What went wrong?
-
Causality: Low yields in oxidative cleavage reactions are typically due to incomplete reaction, over-oxidation (leading to smaller, more degraded fragments), or competing side reactions. The high reactivity of the oxidants used necessitates precise control.
-
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| Incomplete Conversion | Insufficient oxidant; Reaction time too short; Low temperature. | Increase the equivalents of the primary oxidant (e.g., H₂O₂ for ozonolysis, NaIO₄ for Ru-catalyzed). Monitor the reaction by TLC/LC-MS to determine the optimal reaction time. For KMnO₄ or RuO₄ reactions, allow the temperature to slowly rise to room temperature. |
| Complex Mixture of Products | Over-oxidation due to harsh conditions (high temp, wrong pH). | Maintain strict temperature control (e.g., -78°C for ozonolysis). Use a buffered system to control pH, as highly acidic or basic conditions can promote side reactions. Reduce the equivalents of the oxidant and monitor carefully. |
| Low Isolated Yield after Work-up | Product is water-soluble and lost during aqueous extraction. | After acidification, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, DCM). Brine washes can help break emulsions and improve phase separation. |
Q3: How should I purify and characterize the final 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid product?
-
Purification Strategy:
-
Acid-Base Extraction: This is the most effective initial purification step. After the reaction, the mixture can be basified to deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous layer with an organic solvent (like ether or hexane) to remove neutral organic impurities.[10] Then, carefully re-acidify the aqueous layer (e.g., with HCl) to precipitate the carboxylic acid, which can be extracted back into an organic solvent.[10]
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
-
Column Chromatography: If the product is an oil or difficult to crystallize, silica gel chromatography can be used. A more polar eluent system will be required compared to the ketoisophorone purification.
-
-
Characterization:
-
NMR (¹H and ¹³C): Will confirm the overall structure, including the absence of vinylic protons and the presence of the carboxylic acid proton.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₆O₃, MW: 184.23 g/mol ).[11]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O stretch of the ketone and the broad O-H and C=O stretches of the carboxylic acid functional group.
-
Liquid Chromatography (LC): LC methods are well-suited for the analysis of carboxylic acids and can be used to determine final purity.[12]
-
Detailed Experimental Protocols
Protocol 1: Chemical Catalytic Oxidation of α-Isophorone to Ketoisophorone
This protocol is adapted from the method described in patent CN105601490A.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine α-isophorone and the dirhodium complex catalyst Rh₂(esp)₂ in a molar ratio of 1000:1.
-
Solvent Addition: Add an appropriate solvent, such as acetonitrile, to dissolve the reactants.
-
Oxidant Addition: While stirring at room temperature (25°C), slowly add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) to the reaction mixture over 1-2 hours. The final molar ratio of α-isophorone to TBHP should be 1:5.
-
Reaction Monitoring: Maintain the reaction temperature at 25°C and stir the mixture for 24 hours. Monitor the reaction progress by GC or TLC to confirm the consumption of the starting material.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite. Extract the mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure ketoisophorone.
Protocol 2: Proposed Ozonolysis and Oxidative Cleavage of Ketoisophorone
This protocol is based on standard, well-established organic synthesis procedures for oxidative cleavage.
-
Reaction Setup: Dissolve ketoisophorone (1 equivalent) in dichloromethane (DCM) in a three-necked flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed or when the solution turns a persistent blue color, indicating an excess of ozone.
-
Purging: Bubble argon or nitrogen through the solution for 15-20 minutes to remove all excess ozone. This step is critical for safety.
-
Oxidative Work-up: While maintaining the cold temperature, slowly add hydrogen peroxide (30% aqueous solution, ~2-3 equivalents).
-
Warming and Stirring: Remove the cooling bath and allow the reaction to warm to room temperature. Stir vigorously for 12-24 hours until the peroxidic intermediates are fully converted.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2x volumes). Combine all organic layers and proceed with an acid-base extraction as described in the FAQ section above to isolate the final carboxylic acid product.
References
-
PrepChem. (n.d.). Synthesis of Ketoisophorone. Retrieved from [Link]
- Google Patents. (1999). US5874632A - Method of producing ketoisophorone.
-
Siedentop, J., von der Assen, N., & Brüll, R. (2023). The Production of Isophorone. Encyclopedia, 3(1), 224-244. Retrieved from [Link]
-
Aranda, C., Municoy, M., Guallar, V., Kiebist, J., Scheibner, K., Ullrich, R., ... & Martínez, A. T. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology, 9(5), 1343-1351. Retrieved from [Link]
-
ResearchGate. (2005). Kinetics of oxidation of β-isophorone to keto-isophorone catalyzed by manganese Schiff base complex using molecular oxygen. Retrieved from [Link]
-
TH Köln. (2023). The Production of Isophorone. Retrieved from [Link]
-
SciSpace. (2016). CATALYTIC OXIDATION OF 3,5,5-TRIMETHYLCYCLOHEXA-3-ENE-1-ONE (β-ISOPHORONE) WITH HYDROGEN PEROXIDE TO AFFORD 2,6,6-TRIMETHYL-2-CYCLOHEXENE-1,4-DIONE (KETO-ISOPHORONE). Retrieved from [Link]
-
ResearchGate. (2023). The Production of Isophorone. Retrieved from [Link]
- Google Patents. (2002). US6482964B1 - Process for the preparation of β-isophorone epoxide.
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Tavanti, M., Parmeggiani, F., Gómez Castellanos, J. R., Mattevi, A., & Turner, N. J. (2017). One-pot Biocatalytic Double Oxidation Process for the Synthesis of Ketoisophorone from α-Isophorone. ChemCatChem, 9(18), 3338-3348. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isophorone oxide. Retrieved from [Link]
- Google Patents. (2004). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2018). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
European Patent Office. (1993). EP0535825A2 - Process for the purification of carboxylic acids and/or their anhydrides. Retrieved from [Link]
-
ResearchGate. (2012). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. US5874632A - Method of producing ketoisophorone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid
Welcome to the technical support center for the stereoselective synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this chiral molecule while preserving its desired stereochemical integrity. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.
Introduction: The Challenge of Stereochemical Control
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid possesses a chiral center at the carbon atom bearing the carboxyl group (C1). The presence of a ketone at the C5 position introduces the risk of racemization at the adjacent C4 and C6 positions through enolization, and potentially at the C1 position under certain conditions, making the stereocontrolled synthesis of a single enantiomer a significant challenge. This guide provides practical, evidence-based strategies to mitigate racemization and achieve high enantiomeric purity.
Troubleshooting Guide: Addressing Common Issues in Stereoselective Synthesis
This section addresses specific problems that may arise during the synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and offers targeted solutions.
Problem 1: Significant Racemization Observed After Carboxylation Step.
Q: I've successfully synthesized the 3,3,5-trimethylcyclohexanone precursor, but after the carboxylation step to introduce the carboxylic acid group, I'm observing a nearly racemic mixture. What is causing this, and how can I prevent it?
A: This is a common issue stemming from the mechanism of many carboxylation reactions, which can proceed through an enolate intermediate. The formation of a planar enolate at the carbon where the carboxyl group is to be introduced will destroy the existing stereochemical information at that center.
Root Cause Analysis and Solutions:
-
Mechanism of Racemization: Standard carboxylation using a strong base (e.g., LDA) to form an enolate, followed by quenching with CO₂, will inherently lead to racemization at the alpha-carbon. The planar enolate can be protonated from either face with equal probability upon workup, leading to a racemic mixture.[1][2]
-
Recommended Solution: Asymmetric Carboxylation: To avoid the formation of a racemic product, it is crucial to employ a stereoselective carboxylation method. One effective approach is to use a chiral auxiliary or a chiral ligand that directs the electrophilic attack of CO₂ to one face of the enolate.
-
Protocol for Asymmetric Carboxylation:
-
Formation of a Chiral Imine: React your 3,3,5-trimethylcyclohexanone with a chiral amine, such as (R)- or (S)-alpha-methylbenzylamine, to form a chiral imine.
-
Deprotonation: Treat the chiral imine with a strong, non-nucleophilic base like LDA at low temperature (e.g., -78 °C) to form the corresponding aza-enolate. The chiral auxiliary will direct the deprotonation and subsequent reactions to one face of the molecule.
-
Carboxylation: Introduce gaseous CO₂ to the reaction mixture. The CO₂ will add to the aza-enolate in a stereocontrolled manner.
-
Hydrolysis: Acidic workup will hydrolyze the imine to reveal the ketone and the newly introduced carboxylic acid group with high enantiomeric excess.
-
-
Visualizing the Asymmetric Carboxylation Workflow:
Caption: Workflow for Asymmetric Carboxylation.
Problem 2: Loss of Enantiomeric Purity During Purification.
Q: I've successfully synthesized my target molecule with high enantiomeric excess, but I'm losing stereochemical purity during purification by column chromatography or upon storage. Why is this happening?
A: The loss of enantiomeric purity post-synthesis is often due to epimerization, which can be catalyzed by acidic or basic conditions. The alpha-proton to the ketone is susceptible to removal, leading to a planar enol or enolate and subsequent racemization.
Root Cause Analysis and Solutions:
-
Acid/Base Catalyzed Epimerization: Silica gel, a common stationary phase in column chromatography, is acidic and can catalyze enolization and subsequent epimerization at the alpha-carbon to the ketone. Similarly, storage in glass containers that can leach basic ions, or exposure to trace amounts of acid or base, can lead to a gradual loss of optical activity.
-
Recommended Solutions:
-
Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the eluent, and then flush with the pure eluent. This will neutralize the acidic sites on the silica surface.
-
Alternative Purification Methods: Consider alternative purification methods that avoid acidic or basic conditions, such as:
-
Preparative HPLC with a Chiral Stationary Phase: This can both purify and separate enantiomers.
-
Recrystallization: If your compound is crystalline, recrystallization is an excellent method for purification and can sometimes lead to enantiomeric enrichment.
-
-
Proper Storage: Store the purified compound in a tightly sealed, inert container (e.g., amber glass vial with a Teflon-lined cap) at low temperature and under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic or basic contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism of racemization for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid?
A1: The most probable mechanism is through the formation of an enol or enolate intermediate at the carbon alpha to the ketone (C4 and C6). Under acidic or basic conditions, a proton can be abstracted from this position, leading to a planar intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity if there are chiral centers in proximity.[1][2]
Visualizing the Racemization Mechanism:
Caption: Acid/Base Catalyzed Racemization Pathway.
Q2: I have synthesized a racemic mixture. What are the best strategies for resolving the enantiomers?
A2: For a carboxylic acid like the target molecule, the most common and effective method for chiral resolution is through the formation of diastereomeric salts.
-
Diastereomeric Salt Resolution:
-
React with a Chiral Base: Treat the racemic carboxylic acid with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-methylbenzylamine, brucine, or quinine) in a suitable solvent.[3] This will form a mixture of two diastereomeric salts.
-
Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts can be selectively crystallized.
-
Separation and Liberation: The crystallized salt is separated by filtration. The desired enantiomer of the carboxylic acid is then liberated by treating the salt with a strong acid to protonate the carboxylate and remove the chiral amine.
-
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Chiral Resolving Agent | Type | Comments |
| (R)-(+)-α-Methylbenzylamine | Basic | Readily available and effective for a wide range of acids. |
| (S)-(-)-α-Methylbenzylamine | Basic | The enantiomer of the above, for resolving the other enantiomer of the acid. |
| Brucine | Basic | A naturally occurring alkaloid, often used for resolving acidic compounds.[3] |
| Quinine | Basic | Another natural alkaloid that is effective as a resolving agent.[3] |
| (1R,2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol | Basic | A synthetic resolving agent.[4] |
Q3: Can I avoid racemization by performing the synthesis at low temperatures?
A3: Yes, temperature control is a critical factor. Lowering the reaction temperature generally slows down the rate of all reactions, including the undesired epimerization. For base-mediated reactions, such as the formation of enolates, conducting the reaction at -78 °C (dry ice/acetone bath) is standard practice to minimize side reactions and preserve stereochemical integrity. However, temperature control alone may not be sufficient if the reaction conditions are inherently prone to racemization. It should be used in conjunction with other strategies like using less harsh reagents and stereodirecting auxiliaries.
Experimental Protocols
Protocol 1: Synthesis of 3,3,5-trimethylcyclohexanone from Isophorone
This protocol is adapted from a general procedure for the reduction of α,β-unsaturated ketones.[5]
-
Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve isophorone (1 equivalent) in a suitable solvent such as ethanol.
-
Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 3,3,5-trimethylcyclohexanone. Purify by distillation or column chromatography if necessary.
Protocol 2: Chiral Resolution of Racemic 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid
-
Salt Formation: Dissolve the racemic keto acid (1 equivalent) in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5 equivalents), in the same solvent.
-
Crystallization: Slowly add the solution of the chiral amine to the solution of the acid. Allow the mixture to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the pH is acidic. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched product. The enantiomeric excess should be determined by chiral HPLC or by converting the acid to a diastereomeric derivative and analyzing by NMR.
References
- German Patent DE102010009346A1, Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one, published September 8, 2011.
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]
- Eliel, E. L., & Allinger, N. L. (1965). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 87(21), 5039-5043.
- U.S. Patent US8093432B2, Processes for epimerizing cyclohexenyl ketones with subsequent aldol condensation to produce fragrance compounds, issued January 10, 2012.
- Slégel, P., Vereczkey-Donáth, G., Ladányi, L., & Tóth-Lauritz, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673.
- The Production of Isophorone. (2023). Molecules, 28(4), 1835.
-
Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Retrieved from [Link]
- Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. (2011). The Journal of Organic Chemistry, 76(4), 1177-1179.
-
Cyclohexanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. (2007). Arkivoc, 2007(14), 183-195.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2004). Organic & Biomolecular Chemistry, 2(3), 331-339.
-
Reactivity of Enols: The Mechanism of Alpha-Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
- High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary. (1998).
-
How many stereoisomers are in 1,3,5 trimethylcyclohexane? I am getting different responses between 2 and 8. (2022). Reddit. Retrieved from [Link]
- Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. (2021). Molecules, 26(1), 16.
- Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. (2016). Organic Letters, 18(17), 4284-4287.
- The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2019). Beilstein Journal of Organic Chemistry, 15, 2474-2483.
- Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. (2021). Chemistry Proceedings, 5(1), 74.
- Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1981). Bulletin de la Societe Chimique de France, (1-2 Pt 2), 41-44.
- Structures of chiral carboxylic acids. All the stereoisomers of... (n.d.).
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2021). Molecules, 26(21), 6617.
- European Patent EP0814073B1, Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids, published December 27, 1997.
-
Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Retrieved from [Link]
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
-
Asymmetric Synthesis of Nitrogen Heterocycles. (2004). Organic Chemistry Portal. Retrieved from [Link]
-
3-Oxocyclohexane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
troubleshooting guide for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid NMR spectra
Introduction
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals acquiring and interpreting Nuclear Magnetic Resonance (NMR) spectra for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This molecule, while seemingly straightforward, presents several common challenges in NMR analysis, including broad exchangeable protons, complex splitting patterns from the cyclohexane ring, and potential for keto-enol tautomerism. This document moves beyond simple peak assignment to address the practical issues encountered during spectral acquisition and analysis, ensuring data integrity and accurate structural elucidation.
Part 1: The Ideal Spectrum - Predicted Data and Assignments
Before troubleshooting, it is essential to have a baseline understanding of what an ideal spectrum should look like. The unique structural features of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid give rise to a predictable set of signals.
Molecular Structure and Proton Environments
The diagram below illustrates the key proton and carbon environments of the molecule.
Caption: Key proton (a-d, g-i) and carbon (1-6, g-j) environments.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for the molecule in a non-polar solvent like CDCl₃. These values are predictive and can shift based on solvent, concentration, and temperature.
| Assignment (Proton) | Label | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid | H(a) | 10.0 - 13.0 | Broad Singlet | 1H |
| Ring CH₂ (α to C=O) | H(d), H(b) | ~2.2 - 2.8 | Complex Multiplet | 4H |
| Ring CH₂ (β to C=O) | H(c) | ~1.5 - 2.0 | Complex Multiplet | 2H |
| C1-Methyl | H(g) | ~1.3 | Singlet | 3H |
| C3-Methyls (gem-dimethyl) | H(h,i) | ~1.1 | Singlet | 6H |
| Assignment (Carbon) | Label | Predicted ¹³C Shift (ppm) |
| Ketone Carbonyl | C(e) | 208 - 215 |
| Carboxyl Carbonyl | C(j) | 175 - 185 |
| Ring CH₂ | C2, C4, C6 | 35 - 55 |
| Quaternary Carbons | C1, C3 | 30 - 45 |
| Methyl Carbons | C(g), C(h), C(i) | 20 - 30 |
Part 2: Frequently Asked Questions (FAQs)
Q1: My carboxylic acid (-COOH) proton peak is extremely broad and shifted far downfield (~12 ppm). Is this normal?
A1: Yes, this is completely normal and expected for a carboxylic acid. The significant downfield shift (10-13 ppm) is due to the deshielding effect of the electronegative oxygen atoms and the anisotropic effect of the C=O bond[1][2]. The broadening is a direct result of two phenomena:
-
Intermolecular Hydrogen Bonding: At typical NMR concentrations, carboxylic acid molecules form hydrogen-bonded dimers. The proton is rapidly exchanging between the two oxygen atoms within this dimer, which shortens its relaxation time and broadens the signal[3].
-
Chemical Exchange: The acidic proton can exchange with trace amounts of water in the NMR solvent or with other acid molecules. If this exchange rate is on the same timescale as the NMR experiment, it leads to significant peak broadening[4][5].
Q2: The peak for my -COOH proton is completely missing! Where did it go?
A2: There are three likely reasons for a missing -COOH peak:
-
Exchange with Deuterated Solvent: If you are using a protic deuterated solvent like methanol-d₄ (CD₃OD) or D₂O, the acidic proton will rapidly exchange with the deuterium from the solvent. This incorporates the proton into the bulk solvent signal and effectively removes its distinct peak from the spectrum[5][6].
-
Extreme Broadening: In some cases, especially with intermediate exchange rates or in the presence of certain impurities, the peak can become so broad that it is indistinguishable from the baseline noise[2][7].
-
Low Concentration: If the sample is very dilute, the broad signal may be too weak to be observed above the noise.
Q3: How can I definitively confirm the identity of the -COOH peak?
A3: The standard method is a "D₂O Shake" experiment . This is a simple and conclusive test for any exchangeable proton (like -OH, -NH, or -COOH).
-
Protocol: After acquiring your initial ¹H NMR spectrum, remove the tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to your NMR tube, cap it, and shake vigorously for 10-20 seconds to mix. Re-acquire the ¹H NMR spectrum.
-
Expected Result: The peak corresponding to the -COOH proton will disappear or be significantly diminished in intensity. This is because the protons have been replaced by deuterium atoms, which are not observed in a standard ¹H NMR experiment[8].
Q4: The signals for my cyclohexane ring protons (CH₂) appear as a complex, overlapping multiplet instead of clean triplets or doublets. Why can't I resolve the splitting?
A4: This is characteristic of substituted cyclohexane systems. The complexity arises from several factors:
-
Restricted Conformational Mobility: The bulky trimethyl substitution pattern restricts the rapid chair-flipping that would otherwise average proton environments.
-
Non-equivalent Protons: The axial and equatorial protons on each CH₂ group are chemically and magnetically non-equivalent. They have different chemical shifts and couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).
-
Complex Coupling Constants: The vicinal coupling constants (³J) depend on the dihedral angle between the protons. This results in multiple, different J-values (axial-axial, axial-equatorial, equatorial-equatorial), leading to highly complex and overlapping splitting patterns that do not follow the simple n+1 rule[9][10][11]. For this molecule, it is standard to report this region as a "multiplet."
Part 3: Systematic Troubleshooting Guide
This section addresses common problems that deviate from the ideal spectrum. Follow the logical steps to diagnose and resolve the issue.
Problem 1: All Peaks are Broad, Asymmetric, or Poorly Resolved
Poor resolution is one of the most common NMR issues and is almost always related to instrument calibration or sample preparation.
Caption: Workflow for diagnosing the cause of universal peak broadening.
-
Causality: Poor shimming creates an inhomogeneous magnetic field across the sample, meaning identical protons in different parts of the tube experience slightly different fields and resonate at slightly different frequencies, smearing the signal into a broad peak[12][13]. High concentrations of carboxylic acids lead to extensive aggregation via hydrogen bonding, which increases the solution's viscosity, slows molecular tumbling, and results in broader lines[13][14].
Problem 2: Unexpected or "Extra" Peaks are Present
A2: Unwanted signals can obscure your data. Systematically rule out the following sources:
-
Solvent Impurities: Check the known residual peaks for your deuterated solvent. For example, CDCl₃ often shows a peak for residual CHCl₃ at 7.26 ppm and water at ~1.56 ppm.
-
Sample Impurities: Were any solvents used during purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane) not fully removed under high vacuum? These are common culprits[8].
-
Keto-Enol Tautomerism: While the keto form is heavily favored for this molecule, a small percentage may exist in the enol form, especially in non-polar solvents. This could give rise to very small, additional peaks, including a potential vinyl proton signal (~5-6 ppm) and a sharp enolic -OH signal (~12-15 ppm)[15][16][17]. Running the spectrum at a different temperature can help confirm if this is an equilibrium process.
Problem 3: My Chemical Shifts Don't Match the Predictions
A3: Chemical shifts are sensitive to the local electronic environment.
-
Solvent Effects: Switching from a non-polar solvent (like CDCl₃) to a polar, hydrogen-bond-accepting solvent (like DMSO-d₆ or Acetone-d₆) can cause significant shifts, particularly for the acidic -COOH proton and the alpha-protons to the carbonyls[8][18][19]. The carboxylic acid proton, which forms hydrogen bonds with the solvent, may shift upfield in these cases.
-
Concentration Effects: The chemical shift of the -COOH proton is highly concentration-dependent. As concentration increases, hydrogen bonding becomes more prevalent, typically shifting the proton further downfield[1][20]. Always report the concentration at which a spectrum was run.
| Solvent | Residual ¹H Peak (ppm) | Water Peak (ppm) | Suitability for -COOH Proton | Comments |
| CDCl₃ | 7.26 | ~1.56 | Excellent | Standard choice. -COOH is often broad but clearly visible. |
| DMSO-d₆ | 2.50 | ~3.33 | Excellent | Good for less soluble compounds. -COOH peak is often sharper. |
| Acetone-d₆ | 2.05 | ~2.84 | Good | Alternative to DMSO-d₆. |
| Methanol-d₄ | 3.31, 4.87 | ~4.87 | Unsuitable | The -COOH proton will exchange with the solvent's -OD group and disappear. |
| D₂O | ~4.79 | ~4.79 | Unsuitable | The -COOH proton will exchange and disappear. Sample may require pH adjustment for solubility. |
Part 4: Key Experimental Protocols
Best Practices for NMR Sample Preparation
Following a rigorous sample preparation protocol can prevent over 80% of common NMR problems.
-
Weighing: Accurately weigh 5-10 mg of your purified compound for a standard ¹H NMR spectrum (25-50 mg for ¹³C) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. A homogenous solution is critical for good shimming[21][22].
-
Filtration: Use a glass pipette with a small plug of cotton or glass wool at the bottom. Draw the sample solution into the pipette and filter it directly into a high-quality, clean NMR tube. This removes any particulate matter that would destroy magnetic field homogeneity[14][23].
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
References
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
TutorChase. Why might an NMR spectrum show broad peaks?. [Link]
-
Chemistry For Everyone. What Causes NMR Peak Broadening?. YouTube. [Link]
-
Chemistry Stack Exchange. 1H NMR Broad peaks. [Link]
-
Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Barrow, S. E., et al. (2003). Hydrogen Bonds in Carboxylic Acid−Carboxylate Systems in Solution. 1. In Anhydrous, Aprotic Media. Organic Letters. [Link]
-
Gooden, D. M., et al. (2020). Revealing Intermolecular Hydrogen Bonding Structure and Dynamics in a Deep Eutectic Pharmaceutical by Magic-Angle Spinning NMR Spectroscopy. Molecular Pharmaceutics. [Link]
-
Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
University of Arizona. NMR Sample Preparation. NMR Spectroscopy Facility. [Link]
-
Clark, J. 1H NMR - The Spectrum for Cyclohexane. Doc Brown's Chemistry. [Link]
-
Howard, T. D., et al. (1993). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. [Link]
-
ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]
-
Zavodnik, V. E., et al. (1997). Keto–enol tautomerism, NMR spectra, and H–D exchange of 4-hydroxycoumarins. Canadian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. Complex Coupling. [Link]
-
Arizona State University. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]
-
Nanalysis. What's the 'ism' of today? Keto-Enol Tautomerism. [Link]
-
University of Missouri-St. Louis. Acid Unknowns Docx. [Link]
-
Royal Society of Chemistry. Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]
-
Supporting Information for manuscript. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Meier, B. H., et al. (1992). Structure and dynamics of intramolecular hydrogen bonds in carboxylic acid dimers: A solid state NMR study. The Journal of Chemical Physics. [Link]
-
Fiveable. More Complex Spin–Spin Splitting Patterns. Organic Chemistry Class Notes. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342). [Link]
-
Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
-
Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
-
PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. [Link]
-
Chemistry LibreTexts. Low Resolution Proton NMR Spectra. [Link]
-
Canadian Science Publishing. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Reddit. What are the best practices for sample preparation for NMR analysis?. [Link]
-
University of Colorado Boulder. More complex splitting patterns. Organic Chemistry at CU Boulder. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0074798). [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. tutorchase.com [tutorchase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cores.research.asu.edu [cores.research.asu.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. myneni.princeton.edu [myneni.princeton.edu]
- 19. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. We address common challenges encountered during process development and provide field-proven insights and troubleshooting protocols to ensure a robust, efficient, and scalable synthesis.
Introduction
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a valuable building block in the synthesis of complex molecules, including pharmaceuticals and high-value specialty chemicals. Its synthesis typically originates from the abundant and inexpensive feedstock, α-isophorone. However, the multi-step conversion presents several challenges, particularly during scale-up, including issues with reaction selectivity, byproduct formation, and product purification. This document provides a structured approach to identifying and resolving these critical issues.
The primary synthetic route involves the selective oxidation of α-isophorone to the key intermediate, ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), followed by subsequent transformations to introduce the carboxylic acid moiety.[1][2][3] Each stage requires precise control to maximize yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid?
A1: The most prevalent strategy involves a multi-step process starting from α-isophorone. The critical transformation is the allylic oxidation of α-isophorone to produce the key intermediate, ketoisophorone.[3] Historically, this involved an inefficient isomerization to β-isophorone followed by oxidation.[3][4] Modern approaches focus on the direct, yet challenging, oxidation of α-isophorone.[3] The subsequent steps involve the reduction of the enone system and carboxylation of the resulting saturated ketone.
Q2: Why is the direct oxidation of α-isophorone to ketoisophorone considered a major challenge?
A2: The direct allylic oxidation of α-isophorone is difficult due to competing reaction pathways. The molecule has multiple reactive sites, leading to the formation of undesired byproducts such as hydroxyisophorone (HIP) and isophorone oxide (IPO).[3][5] Traditional methods often require toxic heavy metal catalysts and harsh conditions, which further complicate the reaction profile and are environmentally undesirable.[1][5] Achieving high regioselectivity for the desired keto-product at scale is the primary obstacle.
Q3: What are the critical intermediates and byproducts to monitor during the synthesis?
A3:
-
Critical Intermediate: Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is the essential building block for the subsequent steps.[2] Its purity directly impacts the final product yield.
-
Key Precursor: 3,5,5-Trimethylcyclohexanone is the saturated ketone often targeted for the carboxylation step.
-
Common Byproducts: During the oxidation of isophorone, monitor for the formation of 4-hydroxyisophorone (4-HIP), the regioisomeric allylic alcohol, and isophorone oxide.[3][4] During carboxylation, watch for incomplete reaction or side-reactions like aldol condensations if conditions are not optimized.
Q4: What are the primary safety considerations for this process at scale?
A4: The primary safety risks involve the use of potent oxidizing agents and flammable organic solvents.
-
Oxidants: Reagents like tert-butyl hydroperoxide (TBHP) are strong oxidizers and can decompose violently if not handled correctly.[1] Ensure proper temperature control and avoid contact with incompatible materials.
-
Solvents: The use of ethers or other flammable solvents requires adherence to all standard protocols for handling and grounding to prevent ignition sources.
-
Pressure: Carboxylation steps may be performed under pressure using CO2. Ensure all reactor vessels and fittings are rated for the intended operating pressure.
Section 2: Troubleshooting Guide by Synthetic Stage
This section provides specific troubleshooting advice for common problems encountered during the synthesis.
Stage 1: Allylic Oxidation of α-Isophorone to Ketoisophorone
Issue 1: Low Conversion of α-Isophorone.
-
Potential Cause A: Catalyst Inactivity. The catalyst (e.g., dirhodium complex) may be poisoned or degraded.
-
Recommended Action: Ensure the catalyst is handled under an inert atmosphere if required. Verify the quality and purity of the starting isophorone, as impurities can act as catalyst poisons. Consider a higher catalyst loading or a fresh batch of catalyst.
-
-
Potential Cause B: Insufficient Oxidant. The molar ratio of oxidant (e.g., TBHP) to substrate may be too low, or the oxidant may have degraded during storage.
-
Recommended Action: Verify the activity of the oxidant via titration. Ensure slow, controlled addition of the oxidant as per the protocol to maintain its concentration and control the reaction exotherm.[1]
-
-
Potential Cause C: Suboptimal Temperature. The reaction temperature may be too low, leading to slow kinetics.
-
Recommended Action: Gradually increase the reaction temperature in small increments (e.g., 5 °C) while carefully monitoring for byproduct formation via in-process controls (GC or TLC).
-
Issue 2: Poor Selectivity and Formation of Byproducts (e.g., Hydroxyisophorone).
-
Potential Cause A: Over-oxidation. Reaction time is too long or the temperature is too high.
-
Recommended Action: Implement strict in-process monitoring (e.g., GC-MS) to determine the optimal reaction endpoint. Quench the reaction as soon as the consumption of the starting material plateaus to prevent further oxidation of the desired product.
-
-
Potential Cause B: Incorrect Choice of Catalyst/Oxidant System. Some oxidation systems inherently favor the formation of the allylic alcohol over the ketone.
-
Recommended Action: The choice of catalyst is critical. Dirhodium complexes like Rh₂(esp)₂ have shown good selectivity for ketoisophorone.[1] Biocatalytic methods using a combination of a P450 monooxygenase and an alcohol dehydrogenase can also provide high selectivity in a one-pot system.[1][3] Evaluate alternative catalytic systems if byproduct formation is persistent.
-
Stage 2: Carboxylation of 3,5,5-Trimethylcyclohexanone
(Methodology adapted from analogous carboxylations)[6]
Issue 1: Low Yield of Carboxylic Acid.
-
Potential Cause A: Inefficient Enolate Formation. The base used (e.g., DBU) may be insufficient in quantity or strength to effectively deprotonate the ketone.
-
Recommended Action: Ensure the base is fresh and added in the correct stoichiometric ratio (often in excess).[6] The reaction should be performed under strictly anhydrous conditions, as water will quench the enolate.
-
-
Potential Cause B: Low CO₂ Concentration/Pressure. The concentration of dissolved CO₂ in the reaction medium is too low to effectively trap the enolate.
-
Recommended Action: If running at atmospheric pressure, ensure a steady and efficient bubbling of CO₂ gas through the reaction mixture. For scale-up, transitioning to a pressurized reactor is highly recommended to increase CO₂ concentration and drive the reaction to completion.
-
-
Potential Cause C: Reversibility. The carboxylation may be reversible under the reaction conditions.
-
Recommended Action: Once the reaction is complete, perform an acidic workup. This protonates the carboxylate salt, rendering the reverse reaction impossible and facilitating product isolation.
-
Issue 2: Formation of Impurities During Workup.
-
Potential Cause: Product Precipitation and Occlusion. The desired carboxylic acid may precipitate prematurely during acidification, trapping inorganic salts or other impurities.
-
Recommended Action: During acidification, ensure vigorous stirring. Consider adding an organic extraction solvent before or during acidification to immediately dissolve the forming carboxylic acid, preventing occlusion.[7]
-
Stage 3: Purification of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
Issue 1: Product is a Persistent Oil and Fails to Crystallize.
-
Potential Cause A: Residual Solvent. Small amounts of trapped solvent can significantly depress the melting point and inhibit crystallization.
-
Recommended Action: After extraction and drying, concentrate the product on a rotary evaporator and then place it under high vacuum for several hours to remove all volatile residues.
-
-
Potential Cause B: Isomeric Impurities. The presence of even small amounts of structural isomers or other impurities can disrupt the crystal lattice.
-
Recommended Action: Re-purify the material using column chromatography. If the product is thermally stable, vacuum distillation could be an option. For crystallization, perform a solvent screen to find an optimal solvent or solvent/anti-solvent system.
-
Issue 2: Final Product is Discolored (Yellow or Brown).
-
Potential Cause: Trace Metal or Degradation Products. Residual metal from catalysts or thermal degradation during distillation can cause discoloration.
-
Recommended Action: Treat a solution of the crude product with activated carbon to remove colored impurities. If residual metals are suspected, a wash with a suitable chelating agent solution (e.g., dilute EDTA solution) during the aqueous workup may be effective.[8]
-
Section 3: Data and Protocols
Table 1: Comparison of Oxidation Methods for α-Isophorone
| Method | Catalyst / Reagent | Oxidant | Temperature | Pros | Cons | Reference |
| Chemical Catalysis | Dirhodium complex (e.g., Rh₂(esp)₂) | TBHP | 25°C | High selectivity, mild conditions. | Catalyst cost, use of peroxide oxidant. | [1] |
| Biocatalysis | P450 Monooxygenase + ADH | O₂ / NADPH | 28°C | Environmentally benign, high selectivity. | Requires enzyme production/purification, cofactor cost. | [1][3] |
| Traditional | Heavy Metals (e.g., CrO₃) | - | Elevated | Inexpensive reagents. | Toxic, poor selectivity, harsh conditions, waste disposal. | [1][5] |
| Fungal Peroxygenase | CglUPO or rHinUPO | H₂O₂ | Room Temp | Environmentally friendly, no cofactor needed. | Process optimization needed for large scale. | [5] |
Experimental Protocol: Chemical Oxidation of α-Isophorone
This protocol is adapted from the method described for the direct oxidation of α-isophorone and should be optimized for scale.[1]
-
Reaction Setup: In a suitable reactor vessel inerted with nitrogen, combine α-isophorone and the dirhodium complex catalyst (Rh₂(esp)₂) in a molar ratio of 1000:1.
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (CH₂Cl₂), to achieve a practical concentration (e.g., 0.5 M).
-
Oxidant Addition: Begin vigorous stirring and maintain the reaction temperature at 25°C using a cooling bath. Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) dropwise via an addition funnel. The target molar ratio of α-isophorone to TBHP is 1:5. Caution: The addition is exothermic; maintain strict temperature control.
-
Reaction Monitoring: Stir the mixture for 24 hours at 25°C. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC to track the consumption of α-isophorone.
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude ketoisophorone can be purified by column chromatography or vacuum distillation.
Section 4: Visualization of Workflow and Logic
Diagram 1: Overall Synthetic Pathway
This diagram illustrates the primary synthetic route from α-isophorone to the target carboxylic acid, highlighting the key intermediate and potential side-products.
Caption: Troubleshooting flowchart for the oxidation of α-Isophorone.
References
-
Müller, M., et al. (2023). The Production of Isophorone. MDPI. Retrieved from [Link]
-
Tavanti, M., et al. (2017). One-pot Biocatalytic Double Oxidation Process for the Synthesis of Ketoisophorone from α-Isophorone. ChemCatChem. Retrieved from [Link]
- Bonrath, W., et al. (2002). Process for the preparation of β-isophorone epoxide. U.S. Patent No. US6482964B1. Google Patents.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Lobert, M., & Schaffer, M. (2011). Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one. German Patent No. DE102010009346A1. Google Patents.
-
Aranda, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ketoisophorone 2,6,6-trimethylcyclohex-2-ene-1,4-dione. Retrieved from [Link]
-
Wang, P., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Retrieved from [Link]
-
Perflavory. (n.d.). ketoisophorone, 1125-21-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of oxidation of β-isophorone to keto-isophorone catalyzed by manganese Schiff base complex using molecular oxygen. Retrieved from [Link]
- Paolucci, G., et al. (2004). Process for the purification of aromatic carboxylic acids. U.S. Patent No. US6833472B2. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the purification of carboxylic acids and/or their anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. (2010). Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous production of 3,5,5-trimethylhexanoyl chloride and CFD simulations of single-phase flow in an advanced-flow reactor. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trimesic acid.
-
Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Retrieved from [Link]
-
ACS Figshare. (2023). Scale-Up Synthesis of 1‑Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. US6482964B1 - Process for the preparation of β-isophorone epoxide - Google Patents [patents.google.com]
- 5. Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY02114G [pubs.rsc.org]
- 6. DE102010009346A1 - Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
Welcome to the technical support resource for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the inherent stability challenges of this molecule. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding the Core Instability
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid belongs to the class of compounds known as β-keto acids. This structural feature—a ketone group at the β-position relative to a carboxylic acid—is the primary source of its instability.[1] These molecules are highly susceptible to a chemical degradation reaction called decarboxylation, especially when heated, which results in the loss of the carboxylic acid group as carbon dioxide (CO₂).[1][2][3]
The mechanism proceeds through a six-membered cyclic transition state, which is energetically favorable.[3][4] The hydrogen from the carboxylic acid is transferred to the keto group, facilitating the cleavage of a carbon-carbon bond and the release of CO₂. This process forms an enol intermediate, which then tautomerizes to the more stable ketone product.[2][3]
Caption: Decarboxylation pathway of a β-keto acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: My sample of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid shows a lower purity than expected upon analysis. What could be the cause?
This is a classic symptom of degradation via decarboxylation. The loss of CO₂ (44.01 g/mol ) from the parent molecule (184.23 g/mol )[5] results in the formation of 1,5,5-trimethylcyclohexan-3-one. This impurity will appear as a separate peak in your analytical run (e.g., HPLC, GC) and will lead to a lower calculated purity for your target compound. The degradation is accelerated by heat, so check your sample preparation and analytical methods for high-temperature steps.
Q2: How does pH affect the stability of the compound in solution?
The stability of β-keto acids is highly pH-dependent. The decarboxylation reaction proceeds much faster for the protonated carboxylic acid than for its conjugate base (the carboxylate anion).[1]
-
Acidic Conditions (Low pH): In an acidic environment, the compound exists predominantly in its protonated form, which can readily form the cyclic transition state required for decarboxylation. Therefore, acidic conditions promote degradation.
-
Neutral to Alkaline Conditions (Higher pH): At neutral or slightly alkaline pH, the carboxylic acid group is deprotonated to form the carboxylate anion. This anion does not have the proton available to participate in the cyclic transition state, significantly slowing the rate of decarboxylation and enhancing stability.[1]
Q3: What are the ideal storage conditions for solid and solution-based samples?
Proper storage is critical to maintaining the integrity of the compound.
| Parameter | Solid Form | In Solution | Rationale |
| Temperature | ≤ 4°C, preferably -20°C | -20°C or -80°C for long-term | Low temperatures significantly reduce the rate of decarboxylation. |
| Atmosphere | Tightly sealed container, under inert gas (N₂ or Ar) | Use vials with septa, purge headspace with inert gas | Minimizes exposure to atmospheric moisture and oxygen. While decarboxylation is the main issue, other oxidative pathways can be a concern for organic molecules. |
| Solvent Choice | N/A | Aprotic solvents (e.g., Anhydrous DMSO, DMF, Acetonitrile) are preferred over protic solvents (e.g., water, methanol). | Aprotic solvents do not facilitate the proton transfer required for decarboxylation. If aqueous solutions are necessary, use a buffer at pH ≥ 7 and prepare fresh. |
| Light Exposure | Store in an amber vial or in the dark. | Store in an amber vial or in the dark. | While decarboxylation is not primarily photolytic, prolonged light exposure can promote other degradation pathways in organic molecules.[6][7] |
Q4: I need to heat my reaction mixture containing this acid. How can I minimize degradation?
If heating is unavoidable, consider the following strategies:
-
Run the reaction under basic or neutral conditions: If your reaction chemistry allows, adding a non-nucleophilic base can deprotonate the carboxylic acid and protect it from decarboxylation.
-
Minimize reaction time: Use kinetic monitoring (e.g., TLC, UPLC) to stop the reaction as soon as the desired conversion is achieved.
-
Use the lowest possible temperature: Every 10°C increase can significantly increase the rate of degradation. Determine the minimum temperature required for your reaction to proceed at a reasonable rate.
Section 3: Troubleshooting Guides
Guide 1: Inconsistent Analytical Results (HPLC/UPLC)
You observe poor reproducibility, drifting retention times, or the appearance of a new, earlier-eluting peak (often the less polar ketone degradant).
Caption: Troubleshooting workflow for inconsistent HPLC results.
Causality: The high-pressure environment and elevated temperatures of injection ports can accelerate on-column degradation. Similarly, samples left in an autosampler at room temperature for extended periods will degrade while waiting for injection.[1] Acidic mobile phases can also promote degradation during the chromatographic run itself.
Guide 2: Low Yield After Aqueous Workup
You perform a reaction and after an aqueous workup (e.g., extraction with an organic solvent), the yield of the purified acid is significantly lower than expected.
-
Potential Cause 1: Acidic Workup Conditions. If you acidified the aqueous layer to a low pH (e.g., pH 1-2) to protonate the carboxylate for extraction and used heat to remove the solvent, you created ideal conditions for decarboxylation.
-
Troubleshooting Protocol:
-
Cooling is Crucial: Perform all acidification and extraction steps in an ice bath.
-
Moderate pH: Acidify only to the point necessary for extraction (e.g., pH 3-4), avoiding strongly acidic conditions.
-
Avoid Heat During Solvent Removal: Concentrate the organic extracts using a rotary evaporator at low temperature (<30°C). Avoid heating the flask to dryness.
-
Immediate Analysis: Analyze a small aliquot of the crude extract immediately to assess the purity before purification, which can help determine if the loss occurred during workup or a subsequent step.
-
Section 4: Key Experimental Protocols
Protocol 1: Recommended Sample Preparation for HPLC Analysis
This protocol is designed to minimize degradation prior to analysis, ensuring the most accurate quantification.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid sample
-
Class A volumetric flasks and pipettes
-
Anhydrous DMSO or Acetonitrile (HPLC grade)
-
Mobile phase or a neutral buffer (e.g., phosphate buffered saline, pH 7.4)
-
HPLC vials with septa caps
-
Ice bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the solid compound.
-
Dissolve it in a minimal amount of anhydrous DMSO or acetonitrile to prepare a concentrated stock solution. (e.g., 10 mg/mL). Rationale: Using an aprotic solvent for the stock minimizes degradation during storage.
-
Store this stock solution at -20°C or below in a tightly sealed vial.
-
-
Working Solution Preparation:
-
Thaw the stock solution on an ice bath.
-
Immediately before analysis, dilute the stock solution to the desired working concentration using your mobile phase or a neutral buffer. Perform this dilution in a flask kept in an ice bath. Rationale: Diluting into a neutral, aqueous environment just before injection minimizes the time the compound is exposed to potentially destabilizing protic solvents.[1]
-
-
Analysis:
-
Transfer the final working solution to an HPLC vial.
-
Place the vial in a cooled autosampler (set to 4-10°C).
-
Inject the sample as soon as possible. Do not let samples sit at room temperature for an extended period.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation profile and validating that your analytical method is "stability-indicating."[6][8] This means the method can separate the intact drug from its degradation products.
Objective: To intentionally degrade the compound under various stress conditions and analyze the resulting mixtures.
Stress Conditions (as per ICH Q1A(R2) guidelines): [7]
-
Acid Hydrolysis:
-
Prepare a solution of the compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M HCl.
-
Incubate at 40-60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH, cool on ice, and dilute for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution in a mixture of acetonitrile and 0.1 M NaOH.
-
Keep at room temperature, as base-catalyzed degradation of other functional groups may occur, while decarboxylation is expected to be slow. Monitor over time.
-
Neutralize with 0.1 M HCl, cool, and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution in a mixture of acetonitrile/water and 3% hydrogen peroxide.
-
Keep at room temperature and protected from light.
-
Monitor over several hours. Quench with a small amount of sodium bisulfite solution if necessary before analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 70°C).
-
Store a solution (in a stable solvent like DMSO) at the same temperature.
-
Sample at various time points, cool to room temperature, and prepare for analysis.
-
Analysis of Stressed Samples: Analyze all samples using your primary analytical method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation.[7] A successful stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks for the degradants, all well-resolved from each other.
References
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
-
Houk, K. N., & Lee, J. K. (1995). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry. [Link]
-
JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
BioPharm International. (2021). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
MDPI. (2020). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Stereoselective Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
Introduction: Welcome to the technical support center for the stereoselective synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This molecule, a key building block in pharmaceutical and fine chemical development, presents unique stereochemical challenges due to its two stereocenters, one of which is a quaternary carbon.[1][2] Achieving high diastereomeric and enantiomeric purity is critical for its application in advanced drug development. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established principles in asymmetric synthesis to help you overcome common hurdles and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My synthesis is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A1: Poor diastereoselectivity is a common challenge in the synthesis of polysubstituted cyclohexanones.[3][4] The root cause often lies in insufficient facial selectivity during the formation of one of the stereocenters relative to the existing one. The stereochemical outcome is dictated by the transition state energetics of the key bond-forming step, typically an intramolecular aldol reaction or a Michael addition.[5][6]
Underlying Cause & Rationale: The formation of the cyclohexanone ring often proceeds via a cascade reaction (e.g., Michael-Aldol).[3][4] The relative orientation of substituents in the transition state determines the final stereochemistry. Bulky groups will preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain (A-values), guiding the approach of the nucleophile or electrophile.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature makes the reaction more sensitive to small differences in activation energies between the diastereomeric transition states. Running the reaction at 0 °C, -20 °C, or even -78 °C can dramatically improve the diastereomeric ratio.
-
Optimize the Solvent: The polarity and coordinating ability of the solvent can influence transition state geometry.
-
Non-polar solvents (e.g., toluene, hexane) can promote more organized, compact transition states, often leading to higher selectivity.
-
Protic solvents (e.g., ethanol, methanol) can interfere with catalyst-substrate interactions through hydrogen bonding and are often less ideal for achieving high selectivity in organocatalyzed reactions.[7]
-
-
Screen Different Bases/Catalysts: The choice of base or catalyst is critical.
-
For base-catalyzed reactions: A sterically hindered base like Lithium Diisopropylamide (LDA) may offer different selectivity compared to a smaller base like potassium tert-butoxide due to its influence on enolate geometry.
-
For organocatalyzed reactions: Proline and its derivatives are known to effectively catalyze Michael-Aldol cascades to form cyclohexanones with high diastereoselectivity.[8] The catalyst controls the enamine intermediate's conformation, dictating the facial selectivity of the subsequent reaction.[9][10]
-
Workflow for Optimizing Diastereoselectivity
Caption: Workflow for troubleshooting poor diastereoselectivity.
Q2: I need to synthesize a single enantiomer. What are the most effective strategies for achieving high enantioselectivity?
A2: Achieving high enantioselectivity requires the introduction of a chiral influence into the reaction. The three primary strategies are: (1) using a chiral auxiliary, (2) employing a chiral catalyst (organocatalysis or metal catalysis), or (3) performing a chiral resolution on the racemic product.[11]
Strategy 1: Chiral Auxiliaries A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.[12] After the key stereocenter-forming step, the auxiliary is removed.
-
How it Works: Evans oxazolidinones or pseudoephedrine amides are classic examples.[12][13] The auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered face, thereby creating the new stereocenter with high selectivity.[14]
-
Pros: Highly reliable and predictable, often yielding >95% d.e.
-
Cons: Requires two extra synthetic steps (attaching and removing the auxiliary), which can lower the overall yield. The auxiliary must be used in stoichiometric amounts.
Protocol: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
-
Amide Formation: React racemic 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid with (1R,2R)-pseudoephedrine in the presence of a coupling agent (e.g., DCC or EDC) to form the diastereomeric amides.
-
Diastereomer Separation: Separate the two diastereomers using column chromatography.
-
Enolate Formation: Treat the desired diastereomer with a strong, non-nucleophilic base (e.g., LDA) at -78 °C in THF to form the chiral enolate.
-
Alkylation (if applicable for other syntheses): This step would typically be where a new C-C bond is formed. For this specific molecule, the auxiliary would need to be incorporated into the precursor before the cyclization step.
-
Auxiliary Removal: Cleave the auxiliary via acidic or basic hydrolysis to yield the enantiomerically pure carboxylic acid.[13]
Strategy 2: Asymmetric Organocatalysis This approach uses a small, chiral organic molecule (like a proline derivative) as a catalyst to create a chiral environment around the substrate.[8][9]
-
How it Works: The catalyst reversibly forms a chiral intermediate (e.g., an enamine or iminium ion) with the substrate. This intermediate is sterically biased, leading to a highly enantioselective reaction.[10] This is particularly effective for Michael additions and aldol reactions used to construct cyclohexanone rings.[3][15]
-
Pros: Only a catalytic amount (1-20 mol%) of the chiral molecule is needed. The reaction is often experimentally simpler than using auxiliaries.
-
Cons: Catalyst development and reaction optimization can be time-consuming.
Strategy 3: Chiral Resolution This method involves separating a racemic mixture of the final product.
-
How it Works: The racemic carboxylic acid is reacted with a readily available, enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine).[16] This forms a mixture of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[16] The desired diastereomeric salt is then treated with a strong acid to release the enantiomerically pure carboxylic acid.
-
Pros: Can be applied post-synthesis. It is a well-established and often scalable technique.
-
Cons: The theoretical maximum yield for the desired enantiomer is 50%. It can be labor-intensive and may require significant trial and error to find the right resolving agent and crystallization conditions.
| Strategy | Chiral Source | Pros | Cons | Typical Selectivity |
| Chiral Auxiliary | Stoichiometric | Highly predictable, robust | Requires extra steps, atom uneconomical | >95% d.e.[14] |
| Organocatalysis | Catalytic (1-20 mol%) | Atom economical, simpler workflow | Requires catalyst screening & optimization | 85-99% e.e.[9][10] |
| Chiral Resolution | Stoichiometric | No need to alter synthesis | Max 50% yield, can be tedious | >99% e.e. (after separation) |
| Table 1. Comparison of common strategies for achieving enantioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic pathway for this molecule, and where do the stereochemical challenges arise?
A1: A plausible and efficient route to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a variation of the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[8]
The key challenge lies in controlling the stereochemistry at two centers: C1 (bearing the carboxyl group and a methyl group) and C5 (bearing the oxo group, though its adjacent carbons are the stereocenters of interest in precursors). In the final product, the stereocenters are at C1 and the carbon to which the carboxylic acid is attached. The crucial step is the initial conjugate addition (Michael reaction), which sets the relative stereochemistry of the substituents.
Caption: Plausible synthetic pathway and key stereocontrol points.
Q2: How does a chiral organocatalyst, like proline, control the stereochemical outcome in a Michael addition?
A2: Proline and its derivatives are bifunctional catalysts. The secondary amine group reacts with a ketone (the Michael donor, e.g., cyclohexanone) to form a chiral enamine intermediate. The carboxylic acid moiety of the proline then acts as a general acid, activating the Michael acceptor (e.g., an α,β-unsaturated ester) through hydrogen bonding.
This dual activation brings the reactants together in a highly organized, chiral transition state. The bulky substituent of the proline catalyst (or a derivative) effectively shields one face of the enamine, forcing the Michael acceptor to approach from the opposite, less-hindered face. This facial bias is the origin of the high enantioselectivity.[8][9]
Q3: How can I reliably determine the absolute and relative stereochemistry of my final product?
A3: A combination of techniques is often necessary for unambiguous stereochemical assignment.
-
NMR Spectroscopy: For determining relative stereochemistry, 1D and 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful. A cross-peak between two protons indicates they are close in space (< 5 Å), which can help deduce their relative orientation (e.g., cis or trans) on the cyclohexane ring.
-
X-ray Crystallography: This is the gold standard for determining both relative and absolute stereochemistry, provided you can grow a suitable single crystal of your compound or a derivative.
-
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate enantiomers and determine the enantiomeric excess (e.e.). By comparing the retention time of your product to that of a known, authentic standard, you can assign the absolute configuration.
-
Optical Rotation: Measuring the specific rotation using a polarimeter can help determine the enantiomeric composition if the rotation of the pure enantiomer is known from the literature.
References
- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC - NIH.
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI.
- A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH.
-
Chiral auxiliary. Wikipedia. [Link]
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates.
-
Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]
-
Enantioselective organocatalytic α-fluorination of cyclic ketones. PubMed - NIH. [Link]
-
Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis. American Chemical Society. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
A versatile approach to functionalized cyclic ketones bearing quaternary carbon stereocenters via organocatalytic asymmetric conjugate addition of nitroalkanes to cyclic β-substituted α,β-Enones. Semantic Scholar. [Link]
-
Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]
-
RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. American Chemical Society. [Link]
-
Stereochemistry for the Michael addition of cyclohexanone. YouTube. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Bohrium. [Link]
-
synthesis of highly substituted cyclohexanones via a pseudo-three component reaction in the presence of DBU as organocatalyst. Chemistry Researches. [Link]
-
Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. ResearchGate. [Link]
-
Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly. Chinese Journal of Chemical Engineering. [Link]
-
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. MySkinRecipes. [Link]
-
1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3. PubChem. [Link]
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. chem.sci.osaka-u.ac.jp. [Link]
-
Stereochemistry of the Base-Promoted Michael Addition Reaction. ResearchGate. [Link]
-
Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Acta Pol Pharm. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
-
4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives | Request PDF. ResearchGate. [Link]
- Process for the preparation of cyclohexane carboxylic acid compounds.
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
The stereoselective synthesis of meso–trans-1,3-dimethylcyclohexane-2-acetic-1,3-dicarboxylic acid. Chemical Communications (London) (RSC Publishing). [Link]
-
The stereoselective synthesis of meso–trans-1,3-dimethylcyclohexane-2-acetic-1,3-dicarboxylic acid. Sci-Hub. [Link]
-
1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid | C7H10O6. PubChem. [Link]
Sources
- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid [myskinrecipes.com]
- 2. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. idc-online.com [idc-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid: An HPLC-UV and GC-MS Comparison
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This document moves beyond a simple recitation of methods to explain the rationale behind analytical choices, ensuring a robust and self-validating approach to purity determination.
Introduction to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and the Imperative of Purity
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a ketocarboxylic acid with a substituted cyclohexane ring.[1] Its structural complexity and potential for stereoisomers, coupled with the frequent presence of structurally similar impurities from its synthesis, necessitate a highly specific and sensitive analytical method for accurate purity assessment. Impurities can arise from starting materials, by-products, and degradation products, and their presence can significantly impact the compound's biological activity, toxicity, and stability. A well-designed analytical method is therefore not merely a quality control check but a fundamental aspect of its chemical characterization.
Primary Analytical Approach: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For non-volatile, polar compounds like carboxylic acids, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice. The carboxyl group provides a chromophore that allows for detection by UV spectroscopy, a common and robust detection method in HPLC.[2]
The Rationale Behind the Method
The selection of an appropriate HPLC method is a multifactorial process. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a C18 stationary phase is a logical starting point due to its versatility in retaining compounds with a mix of polar and non-polar characteristics. The carboxylic acid moiety can be protonated or deprotonated depending on the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. By setting the pH below the pKa of the carboxylic acid (typically around 4-5), the compound will be in its neutral, more retained form. This technique is known as "ion suppression."
Experimental Protocol: HPLC-UV Method
Objective: To develop a primary, robust HPLC-UV method for the purity determination of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
This validation process is a self-validating system, as the successful completion of these tests provides documented evidence of the method's trustworthiness. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides further authoritative guidance on chromatographic system suitability and allowable adjustments to the method.[6][7][8][9]
Comparative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary choice, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities. However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form.[10]
The Rationale for GC-MS with Derivatization
The carboxyl functional group of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid makes it non-volatile. Derivatization, typically through esterification or silylation, replaces the acidic proton with a non-polar group, increasing the compound's volatility.[6][8] Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for this purpose.[11] The mass spectrometer provides highly specific detection, allowing for the confident identification of impurities based on their mass spectra and fragmentation patterns.
Experimental Protocol: GC-MS Method
Objective: To develop a comparative GC-MS method for the identification and quantification of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and its potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Analysis: The total ion chromatogram (TIC) will be used to determine the peak areas for purity calculations. The mass spectrum of the main peak should be consistent with the derivatized structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. The mass spectra of minor peaks can be compared against a library (e.g., NIST) to tentatively identify impurities.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis. Below is a comparative summary of the two techniques for this application.
| Feature | HPLC-UV | GC-MS with Derivatization |
| Applicability | Direct analysis of the non-volatile carboxylic acid. | Requires derivatization to increase volatility. |
| Specificity | Good, based on retention time and UV spectrum. Potential for co-elution. | Excellent, based on retention time and mass spectrum, providing structural information. |
| Sensitivity | Moderate, dependent on the chromophore. | Potentially higher, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Higher, with typical run times of 20-30 minutes. | Lower, due to the additional derivatization step. |
| Robustness | Generally high and well-established for routine analysis. | The derivatization step can introduce variability. |
| Impurity Identification | Tentative identification based on retention time relative to standards. | Tentative identification of unknown impurities is possible through mass spectral library searching. |
| Cost & Complexity | Lower initial and operational costs. Simpler instrumentation. | Higher initial and operational costs. More complex instrumentation and method development. |
Discussion of Potential Impurities
The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid likely starts from isophorone, a readily available industrial chemical.[12] A plausible synthetic route involves the reduction of the double bond of isophorone followed by carboxylation.[13] Based on this, potential impurities could include:
-
Starting Material: Unreacted isophorone or 3,5,5-trimethylcyclohexanone.
-
Isomers: Positional isomers of the carboxylic acid, or stereoisomers if the synthesis is not stereospecific.
-
By-products: Products of over-reduction (e.g., the corresponding alcohol) or incomplete carboxylation.
-
Degradation Products: Compounds formed during storage or under the analytical conditions.
The developed HPLC-UV method should be capable of separating the polar carboxylic acid from the less polar ketone starting materials. The gradient elution is designed to elute a wide range of polarities. The GC-MS method would be particularly useful for detecting and identifying volatile, non-polar impurities like residual starting materials.
Conclusion and Recommendations
For the routine purity analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, HPLC-UV is the recommended primary technique . It is robust, requires minimal sample preparation, and is well-suited for quantifying the main component and polar impurities. The method's reliability should be firmly established through a comprehensive validation study following ICH guidelines.
GC-MS with derivatization serves as an excellent complementary technique . It is particularly valuable during process development and for the characterization of reference standards, where the identification of unknown volatile impurities is critical. The added specificity of mass spectrometric detection provides a higher degree of confidence in the purity assessment.
By employing this dual-technique approach, researchers and drug development professionals can build a comprehensive understanding of the purity profile of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, ensuring the quality and integrity of their scientific work.
References
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
Ampofo, S. A., & Nagato, C. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
UV-Tech. (2024, January 22). HPLC vs UPLC - What's the Difference?[Link]
-
Technology Networks. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector. [Link]
-
Quora. (2018, December 29). What is the difference between HPLC and UPLC?[Link]
-
Labcompare. (2025, December 7). HPLC vs UPLC: Key Differences & Applications. [Link]
-
MDPI. (2023, February 22). The Production of Isophorone. [Link]
- Google Patents. (n.d.). DE102010009346A1 - Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one.
-
The Good Scents Company. (n.d.). ketoisophorone 2,6,6-trimethylcyclohex-2-ene-1,4-dione. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products | @rtMolecule. [Link]
-
LMA leidykla. (2019, June 28). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
-
National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
University College Cork. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. [Link]
-
Perflavory. (n.d.). ketoisophorone, 1125-21-9. [Link]
-
ResearchGate. (2025, August 7). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives | Request PDF. [Link]
-
LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
-
PubMed. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. [Link]
-
ResearchGate. (2025, August 6). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]
-
Sciforum. (2021, November 15). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. [Link]
Sources
- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. quora.com [quora.com]
- 5. niito.kz [niito.kz]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. HPLC vs UPLC - What's the Difference?-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 12. The Production of Isophorone | MDPI [mdpi.com]
- 13. DE102010009346A1 - Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Chiral Separation of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective separation of chiral molecules is a critical step in ensuring the safety, efficacy, and specificity of therapeutic agents. This guide provides an in-depth technical comparison of the primary methods for the chiral separation of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid enantiomers, a valuable chiral building block in organic synthesis. We will delve into the mechanistic principles and provide field-proven insights into chiral high-performance liquid chromatography (HPLC), diastereomeric salt resolution, and enzymatic resolution.
The Significance of Enantiomeric Purity
The biological activity of chiral molecules is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects.[1] Therefore, the ability to isolate and analyze single enantiomers is paramount in pharmaceutical research and development. 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid possesses a stereogenic center, making its resolution into individual enantiomers a key step for its application in the synthesis of complex chiral molecules.
Comparative Overview of Chiral Separation Techniques
The choice of a suitable chiral separation method depends on various factors, including the scale of the separation (analytical vs. preparative), the required enantiomeric purity, and the available resources. This guide will explore three widely employed techniques for the resolution of carboxylic acids.
| Technique | Principle | Typical Scale | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2] | Analytical to Preparative | Broad applicability, high resolution, direct separation. | High cost of chiral columns, solvent consumption in preparative scale. |
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, which have different physical properties (e.g., solubility) allowing for separation by crystallization.[3] | Preparative | Cost-effective for large scale, well-established technique. | Requires a suitable resolving agent, can be labor-intensive, may not achieve 100% purity in a single step. |
| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., esterification or hydrolysis) where one enantiomer reacts at a much faster rate than the other. | Analytical to Preparative | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for the unreacted enantiomer, requires screening for a suitable enzyme. |
In-Depth Analysis and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for both analytical and preparative separation of enantiomers. The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and excellent chiral recognition capabilities.[4][5]
Causality of Experimental Choices: The selection of the CSP is the most critical parameter. Polysaccharide-based phases often provide a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for chiral recognition. The mobile phase composition is optimized to modulate the retention and selectivity of the separation. For carboxylic acids, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary to suppress the ionization of the carboxyl group and improve peak shape.
Experimental Protocol: Analytical Chiral HPLC
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a suitable starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). Add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25 °C.
-
-
Sample Preparation: Dissolve a small amount of racemic 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and monitor the separation. The two enantiomers should elute as separate peaks.
Data Presentation: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Retention Time (k) | Varies depending on the specific column and mobile phase composition. |
| Resolution (Rs) | > 1.5 for baseline separation. |
| Selectivity (α) | > 1.1 |
Visualization of the Chiral HPLC Workflow
Caption: Workflow for chiral HPLC separation.
Diastereomeric Salt Resolution
This classical resolution method relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine.[3] The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Causality of Experimental Choices: The choice of the resolving agent and the crystallization solvent is crucial for successful separation. The resolving agent should form a stable salt with the carboxylic acid, and the resulting diastereomeric salts should exhibit a significant difference in solubility in the chosen solvent. A systematic screening of different chiral amines and solvents is often necessary to find the optimal conditions.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve one equivalent of racemic 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate).
-
Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) to the solution.
-
Heat the mixture to reflux to ensure complete dissolution and salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected crystals in water.
-
Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of 1-2.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved enantiomer.
-
-
Analysis of Enantiomeric Purity: Determine the enantiomeric excess (e.e.) of the resolved acid using chiral HPLC as described in the previous section.
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Yield of Resolved Enantiomer | < 50% (theoretical maximum for one enantiomer) |
| Enantiomeric Excess (e.e.) | > 90% after one crystallization, can be improved by recrystallization. |
Visualization of the Diastereomeric Salt Resolution Workflow
Caption: Workflow for diastereomeric salt resolution.
Enzymatic Resolution
Enzymatic resolution is a highly selective method that utilizes enzymes to catalyze a reaction with only one of the enantiomers in a racemic mixture. For carboxylic acids, lipases are commonly used to catalyze the esterification of one enantiomer, leaving the other unreacted.[6] This process is known as kinetic resolution.
Causality of Experimental Choices: The success of enzymatic resolution hinges on finding an enzyme with high enantioselectivity for the substrate. Screening a variety of commercially available lipases is the first step. The choice of acyl donor (for esterification) and solvent also plays a significant role in the reaction rate and selectivity. Immobilized enzymes are often preferred as they can be easily recovered and reused.
Experimental Protocol: Enzymatic Kinetic Resolution
-
Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively esterify one enantiomer of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
-
Reaction Setup:
-
To a solution of the racemic acid in an organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., ethanol or butanol) and the selected lipase.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted enantiomer.
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the enzyme by filtration.
-
Separate the unreacted carboxylic acid from the formed ester by extraction with an aqueous base (e.g., sodium bicarbonate solution). The acid will be extracted into the aqueous layer, while the ester remains in the organic layer.
-
Acidify the aqueous layer and extract the enantiomerically enriched acid with an organic solvent.
-
Dry and evaporate the solvent to obtain the resolved enantiomer.
-
Data Presentation: Expected Outcome
| Parameter | Expected Value |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of Unreacted Acid | >95% |
| Yield of Resolved Enantiomer | < 50% (theoretical maximum) |
Visualization of the Enzymatic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution.
Conclusion and Recommendations
The selection of the most appropriate method for the chiral separation of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid enantiomers is contingent on the specific requirements of the researcher.
-
For analytical purposes and small-scale preparative separations where high purity is paramount, chiral HPLC is the method of choice. Its direct nature and high resolving power are significant advantages.
-
For large-scale production, diastereomeric salt resolution is often the most economically viable option. While it may require more optimization, its scalability is a major benefit.
-
Enzymatic resolution offers an excellent alternative with high selectivity and mild conditions. It is particularly advantageous when a specific enantiomer is desired and the other can be discarded or racemized and recycled.
A thorough evaluation of these techniques, considering the factors outlined in this guide, will enable researchers to make an informed decision and successfully achieve the desired enantiomeric separation.
References
Sources
- 1. Bioactivity and analysis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases | Semantic Scholar [semanticscholar.org]
- 6. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
A Comparative Guide to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid and Other Keto Acids for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the nuanced differences between molecular scaffolds can dictate the success or failure of a therapeutic candidate. Keto acids, a class of organic compounds containing both a carboxylic acid and a ketone functional group, are pivotal intermediates in metabolic pathways and represent a versatile class of molecules in medicinal chemistry.[1][2] This guide provides an in-depth comparison of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclic gamma-keto acid, with other keto acids of interest, namely the linear γ-keto acid levulinic acid, the linear α-keto acid pyruvic acid, the dicarboxylic α-keto acid α-ketoglutaric acid, and the simpler cyclic γ-keto acid, 4-oxocyclohexanecarboxylic acid.
Our analysis is grounded in the principles of scientific integrity, offering field-proven insights into the experimental choices that underpin a robust comparison. We will delve into the physicochemical properties, reactivity, and potential biological significance of these molecules, supported by experimental data and detailed protocols.
Introduction to the Compared Keto Acids
The selection of a keto acid for a specific application in drug development or as a research tool depends on its unique structural and chemical properties. The position of the ketone relative to the carboxylic acid (alpha, beta, gamma, etc.) and the overall molecular architecture (linear vs. cyclic, substituted vs. unsubstituted) are critical determinants of reactivity and biological activity.[1]
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid: A cyclic γ-keto acid with significant steric hindrance around the carboxylic acid and on the cyclohexane ring due to the trimethyl substitution.[3] Its specific applications are not widely documented in peer-reviewed literature, making it an interesting candidate for novel research.
-
4-Oxocyclohexanecarboxylic acid: A simpler cyclic γ-keto acid that serves as a valuable comparator to understand the influence of the trimethyl substitution in our primary compound. It is used in the synthesis of Indomethacin analogues for cancer treatment and glucagon receptor antagonists.[4][5]
-
Levulinic acid (4-oxopentanoic acid): A linear γ-keto acid that is a well-studied, bio-based platform chemical.[6][7] Its versatility is demonstrated by its use as a precursor in pharmaceuticals, plasticizers, and cosmetics.[8][9]
-
Pyruvic acid (2-oxopropanoic acid): The simplest α-keto acid, it is a central node in cellular metabolism, linking glycolysis to the citric acid cycle.[10][11] It has applications in dietary supplements and dermatological preparations.[12]
-
α-Ketoglutaric acid (2-oxopentanedioic acid): An essential intermediate in the Krebs cycle and amino acid metabolism.[13][14] It functions as a nitrogen scavenger and has therapeutic potential in aging and metabolic disorders.[15][16]
Comparative Physicochemical Properties
The physicochemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic profile. Properties such as molecular weight, pKa, and solubility influence absorption, distribution, metabolism, and excretion (ADME). Below is a table summarizing the key computed and experimental properties of the selected keto acids.
| Property | 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid | 4-Oxocyclohexanecarboxylic acid | Levulinic acid | Pyruvic acid | α-Ketoglutaric acid |
| Molecular Formula | C10H16O3[3] | C7H10O3[5] | C5H8O3[9] | C3H4O3[11] | C5H6O5[14] |
| Molecular Weight ( g/mol ) | 184.23[3] | 142.15[5] | 116.11[9] | 88.06[11] | 146.11[14] |
| Type | Cyclic γ-keto acid | Cyclic γ-keto acid | Linear γ-keto acid | Linear α-keto acid | Linear α-keto dicarboxylic acid |
| pKa | Not experimentally determined | 4.43±0.20 (Predicted)[17] | 4.64[8] | 2.50[11] | 2.47, 4.82[14] |
| Solubility | Not experimentally determined | Soluble in DMSO, Methanol[17] | Soluble in water, alcohol, oil[8] | Miscible with water[11] | Highly soluble in water[14] |
| Melting Point (°C) | Not experimentally determined | 65-71[17] | 33-35[9] | 11.8[11] | Not applicable (liquid at room temp) |
| Boiling Point (°C) | Not experimentally determined | 210 (at 25 Torr)[17] | 245-246[9] | 165[11] | Not applicable (decomposes) |
Expertise & Experience Insight: The lower pKa of α-keto acids like pyruvic acid and α-ketoglutaric acid compared to the γ-keto acids indicates they are stronger acids. This is due to the electron-withdrawing effect of the adjacent ketone group, which stabilizes the carboxylate anion. The presence of two carboxylic acid groups in α-ketoglutaric acid gives it two dissociation constants. The bulky trimethyl substitution on 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is expected to influence its solubility and crystal packing, likely decreasing its aqueous solubility compared to the less substituted 4-oxocyclohexanecarboxylic acid.
Experimental Design for Comparative Analysis
To provide a robust comparison, a series of standardized experiments should be conducted. The following protocols are designed to be self-validating and provide a clear basis for comparison.
Analytical Characterization Workflow
A fundamental step in comparing these molecules is to confirm their identity and purity and to quantify them in various matrices. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose.
Caption: Workflow for analytical characterization of keto acids.
Experimental Protocol: HPLC-MS/MS Analysis of Keto Acids
Rationale: Many keto acids are unstable or difficult to analyze directly. Derivatization, for example with O-(2,3,4,5,6-pentafluorobenzyl)oxime, can improve their stability and ionization efficiency for mass spectrometry.[18] This protocol is adapted from established methods for keto acid analysis.[18][19]
-
Standard Solution Preparation: Prepare 1 mg/mL stock solutions of each keto acid in a suitable solvent (e.g., methanol or water). Create a series of dilutions to generate a standard curve (e.g., from 0.1 µM to 100 µM).
-
Derivatization:
-
To 100 µL of each standard or sample, add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in a pyridine/ethanol (1:1 v/v) solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ions for each derivatized keto acid.
-
-
Data Analysis:
-
Generate a standard curve for each keto acid by plotting the peak area against the concentration.
-
Determine the concentration of each keto acid in unknown samples by interpolating from the standard curve.
-
Assess the purity of each compound.
-
Comparative Reactivity Study: Reductive Amination
The ketone group of keto acids is a key site for chemical reactions. Reductive amination, the conversion of a ketone to an amine, is a fundamental transformation in the synthesis of amino acids and other nitrogen-containing compounds.[20] Comparing the relative rates of this reaction provides insight into the steric and electronic effects of the different keto acid structures.
Rationale: A competition experiment allows for the direct comparison of the reactivity of multiple substrates under identical conditions.[21] By reacting a mixture of the keto acids with a limiting amount of a reducing agent in the presence of an ammonia source, the relative rates of reaction can be determined by measuring the consumption of the starting materials.
Sources
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Oxocyclohexanecarboxylic acid | 874-61-3 [chemicalbook.com]
- 5. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chemcess.com [chemcess.com]
- 8. Levulinic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Levulinic acid - Wikipedia [en.wikipedia.org]
- 10. Pyruvic Acid: Roles, Sources, Applications, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 11. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 12. biologyonline.com [biologyonline.com]
- 13. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 15. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 16. researchgate.net [researchgate.net]
- 17. 4-Oxocyclohexanecarboxylic acid CAS#: 874-61-3 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Definitive Structural Validation of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
An In-Depth Technical Guide
In the landscape of chemical and pharmaceutical research, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock of understanding its reactivity, biological activity, and physical properties. This guide provides a comprehensive analysis of the validation of the structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclic keto acid. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for elucidating molecular connectivity and formula, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, including stereochemistry and solid-state conformation.
This document will delve into the experimental intricacies of obtaining a crystal structure for this target molecule, comparing its definitive power against the complementary insights offered by NMR and MS. The causality behind experimental choices will be explored, reflecting field-proven insights for researchers, scientists, and drug development professionals.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a direct, high-resolution map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This technique is unparalleled in its ability to resolve absolute stereochemistry and reveal intermolecular interactions that govern crystal packing.
Hypothetical Experimental Workflow for Structural Elucidation
The following protocol outlines a robust, self-validating system for the structural determination of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
Part 1: Synthesis and Purification
While various synthetic routes to substituted cyclohexanecarboxylic acids exist, a common approach involves the modification of a readily available precursor like isophorone.[1] Purity is critical for successful crystallization; therefore, the synthesized acid must be purified, typically by recrystallization or column chromatography, with purity confirmed by NMR and HPLC.[2]
Part 2: Crystallization Trials
The formation of single crystals of sufficient size and quality is often the most challenging step. The carboxylic acid and ketone functionalities of the target molecule offer opportunities for strong hydrogen bonding, which can facilitate ordered crystal packing.
Experimental Protocol: Vapor Diffusion Crystallization
-
Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A suitable solvent system for vapor diffusion is one in which the compound is soluble in the solvent but insoluble in the anti-solvent.
-
Preparation of the Sample Vial: Dissolve 5-10 mg of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone) in a small, open vial.
-
Setting up the Crystallization Chamber: Place the vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm) containing a larger volume (5-10 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane).
-
Incubation: Allow the chamber to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent will slowly diffuse into the solvent, gradually reducing the solubility of the compound and promoting the slow growth of well-ordered crystals.
-
Monitoring: Monitor the vial for crystal growth over several days to weeks.
Part 3: X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions and thermal parameters. The quality of the final structure is assessed by parameters such as the R-factor.
Expected Structural Insights
The crystal structure would definitively confirm the connectivity of the 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. Crucially, it would reveal the conformation of the cyclohexane ring (likely a chair conformation) and the relative stereochemistry of the substituents. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, would also be elucidated, providing insight into the solid-state packing of the molecule.[3][4][5]
Visualizing the Crystallographic Workflow
Caption: Workflow for X-ray Crystallographic Validation.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are essential for initial characterization, purity assessment, and providing complementary structural information, especially in the solution state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[6] For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, both ¹H and ¹³C NMR would be employed.
-
¹H NMR: Would show distinct signals for the different protons in the molecule. The chemical shifts and coupling patterns of the methylene protons on the cyclohexane ring would provide information about their connectivity and local chemical environment. The methyl groups would likely appear as singlets.[1]
-
¹³C NMR: Would reveal the number of unique carbon atoms. The carbonyl carbons of the ketone and carboxylic acid would have characteristic downfield chemical shifts. The quaternary carbons and the methyl carbons would also be readily identifiable.[1]
-
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC would be used to establish correlations between protons and carbons, confirming the overall connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.[7][8]
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (184.23 g/mol ).[9]
-
Fragmentation Pattern: The presence of the ketone and carboxylic acid groups would lead to characteristic fragmentation patterns, such as alpha-cleavage adjacent to the carbonyl groups.[8] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For keto acids, derivatization techniques can be employed to enhance sensitivity and stability for LC-MS analysis.[10][11]
Comparative Guide: X-ray Crystallography vs. Spectroscopic Methods
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Connectivity, chemical environment, solution-state conformation | Molecular weight, elemental formula (HRMS), fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | 5-10 mg of pure, soluble sample | Micrograms to nanograms of sample |
| Destructive? | No (crystal can be recovered) | No (sample can be recovered) | Yes |
| Key Strength | Unambiguous and definitive structural proof | Excellent for solution-state structure and dynamics | High sensitivity and accurate mass determination |
| Key Limitation | Requires well-ordered single crystals, which can be difficult to obtain | Does not provide direct 3D structure; interpretation can be complex | Does not provide stereochemical or conformational information |
Conclusion: An Integrated Approach to Structural Validation
The structural validation of a novel compound like 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is best achieved through an integrated analytical approach. While NMR and Mass Spectrometry provide essential preliminary data on connectivity, molecular formula, and purity, they cannot offer the definitive three-dimensional certainty that is often required in fields like drug development.
Single-crystal X-ray crystallography stands alone as the "gold standard" technique capable of providing an unambiguous and high-resolution picture of a molecule's structure in the solid state. Its ability to determine absolute stereochemistry and reveal intermolecular packing forces provides insights that are unattainable by other methods. For researchers and drug development professionals, the investment in obtaining a crystal structure is often justified by the unparalleled level of confidence it provides, mitigating risks in later-stage development and enabling a deeper understanding of the molecule's fundamental properties.
References
- BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Ketoisophorone: A Comparative Guide.
- Beynon, J., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy.
- National Center for Biotechnology Information. (n.d.). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry.
- ACS Publications. (n.d.). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.
- PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid.
- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- National Center for Biotechnology Information. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
- ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
- ResearchGate. (n.d.). The structure of cyclohexane-1, 3 cis, 5 cis-tricarboxylic acid, determined from powder X-ray diffraction data.
- ResearchGate. (n.d.). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives.
- Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
- MDPI. (n.d.). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations.
- PubChem. (n.d.). Cyclohexanecarboxylic acid, 2-oxo-, methyl ester.
- National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function.
- National Institutes of Health. (n.d.). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum.
- ResearchGate. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. auremn.org.br [auremn.org.br]
- 7. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]
- 8. jove.com [jove.com]
- 9. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to Differentiating 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid and Its Positional Isomers
In the landscape of drug discovery and organic synthesis, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and its selected positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet significant spectral differences that enable unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for routine structural characterization.
Introduction: The Challenge of Isomeric Purity
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (I), with the molecular formula C₁₀H₁₆O₃, is a substituted cyclohexanone derivative. Its synthesis can potentially yield a variety of positional isomers, where the methyl, keto, and carboxylic acid functional groups occupy different positions on the cyclohexane ring. The seemingly minor shifts in substituent placement can lead to profound changes in molecular symmetry, electronic environment, and ultimately, spectroscopic output. For instance, the relative positions of the carbonyl and carboxylic acid groups, as well as the substitution pattern of the methyl groups, directly influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.
This guide will focus on a comparative analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (I) and two of its positional isomers:
-
Isomer II: 1,5,5-trimethyl-3-oxocyclohexanecarboxylic acid
-
Isomer III: 2,2,5-trimethyl-4-oxocyclohexanecarboxylic acid
Through a detailed examination of their predicted and theoretical spectroscopic data, we will illustrate how these techniques can be effectively employed to distinguish between these closely related structures.
Experimental Methodologies
The spectroscopic data presented in this guide are predicted based on established principles of organic spectroscopy and computational models. The following sections outline the general experimental protocols for acquiring the types of spectra discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is a rapid and convenient method for both liquids and solids.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the determination of its elemental composition and structure.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Data Acquisition:
-
Electron Ionization (EI): This is a common technique for GC-MS. A 70 eV electron beam is used to ionize the sample, leading to extensive fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique often used for LC-MS, which typically results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) with less fragmentation.
Spectroscopic Comparison
The following sections detail the expected spectroscopic features of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and its isomers.
Molecular Structures
Caption: Chemical structures of the target compound and its isomers.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are expected to show significant differences in the number of signals, their chemical shifts, and their splitting patterns, reflecting the unique electronic environment of the protons in each molecule.
| Compound | Predicted ¹H NMR Signals |
| I: 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid | - Carboxylic acid proton (broad singlet, ~10-12 ppm)- Methylene protons adjacent to the carbonyl group (~2.2-2.6 ppm)- Methylene protons adjacent to the quaternary carbon (~1.5-1.8 ppm)- Methyl protons on the quaternary carbon (two singlets, due to different environments)- Methyl proton on the carbon bearing the carboxylic acid (singlet) |
| II: 1,5,5-trimethyl-3-oxocyclohexanecarboxylic acid | - Carboxylic acid proton (broad singlet, ~10-12 ppm)- Methine proton adjacent to the carboxylic acid (~2.5-3.0 ppm)- Methylene protons adjacent to the carbonyl group (~2.2-2.6 ppm)- Methylene protons adjacent to the quaternary carbon (~1.5-1.8 ppm)- Methyl protons on the quaternary carbon (two singlets)- Methyl proton on the carbon bearing the carboxylic acid (singlet) |
| III: 2,2,5-trimethyl-4-oxocyclohexanecarboxylic acid | - Carboxylic acid proton (broad singlet, ~10-12 ppm)- Methine proton adjacent to the carboxylic acid (~2.5-3.0 ppm)- Methylene protons adjacent to the carbonyl group (~2.2-2.6 ppm)- Methine proton bearing a methyl group- Methyl protons on the quaternary carbon (two singlets)- Methyl proton on the methine carbon (doublet) |
Key Differentiating Features in ¹H NMR:
-
Number of Methyl Signals: The number and splitting of the methyl signals will be highly informative. For instance, in Isomer III, one of the methyl groups will appear as a doublet due to coupling with the adjacent methine proton, a feature absent in the other two isomers.
-
Methine Proton Signals: The presence and chemical shift of methine protons (CH groups) are key differentiators. Isomers II and III will exhibit methine proton signals, while Isomer I will not.
-
Symmetry: The overall symmetry of the molecule will be reflected in the complexity of the spectrum. Molecules with higher symmetry will have fewer distinct signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a direct count of the number of non-equivalent carbon atoms in the molecule and their chemical environments.
| Compound | Predicted ¹³C NMR Signals |
| I: 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid | - Carbonyl carbon (~205-215 ppm)- Carboxylic acid carbon (~175-185 ppm)- Quaternary carbons- Methylene carbons- Methyl carbons |
| II: 1,5,5-trimethyl-3-oxocyclohexanecarboxylic acid | - Carbonyl carbon (~205-215 ppm)- Carboxylic acid carbon (~175-185 ppm)- Quaternary carbons- Methine carbon- Methylene carbons- Methyl carbons |
| III: 2,2,5-trimethyl-4-oxocyclohexanecarboxylic acid | - Carbonyl carbon (~205-215 ppm)- Carboxylic acid carbon (~175-185 ppm)- Quaternary carbon- Methine carbons- Methylene carbon- Methyl carbons |
Key Differentiating Features in ¹³C NMR:
-
Carbonyl and Carboxyl Chemical Shifts: The precise chemical shifts of the carbonyl and carboxyl carbons can be influenced by the substitution pattern on the ring.
-
Quaternary and Methine Carbons: The number of quaternary (C) and methine (CH) carbon signals will differ between the isomers, providing a clear distinction. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to definitively identify these carbon types.
Infrared (IR) Spectroscopy
The IR spectra will be dominated by the characteristic absorptions of the carbonyl and carboxylic acid functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 3300 - 2500 | Very broad |
| C-H (sp³) | 3000 - 2850 | Sharp to medium |
| Ketone C=O | ~1715 | Strong, sharp |
| Carboxylic Acid C=O | ~1700 | Strong, sharp (may overlap with ketone C=O) |
| C-O | 1300 - 1200 | Medium to strong |
Key Differentiating Features in IR:
While the major absorption bands will be similar for all three isomers due to the presence of the same functional groups, subtle shifts in the C=O stretching frequencies may be observed. Ring strain and electronic effects from the different substituent positions can influence the vibrational energy of the carbonyl bonds. For example, the degree of intramolecular hydrogen bonding, if any, could differ, leading to slight variations in the O-H and C=O stretching frequencies. However, distinguishing between these positional isomers based solely on IR spectroscopy would be challenging and would likely require comparison to authentic reference spectra.
Mass Spectrometry
The mass spectra of these isomers will all show a molecular ion peak corresponding to their molecular weight (184.23 g/mol ). The key to differentiation lies in the fragmentation patterns.
Expected Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. The masses of the resulting acylium ions will be indicative of the substitution pattern around the carbonyl group.
-
Loss of CO₂: Carboxylic acids can lose a molecule of carbon dioxide (44 Da).
-
Loss of H₂O: The loss of a water molecule (18 Da) is also a possible fragmentation.
-
Ring Cleavage: Cyclohexane derivatives can undergo characteristic ring-opening fragmentations.
Illustrative Fragmentation Workflow:
Caption: Generalized fragmentation pathways for substituted cyclohexanones.
The specific masses of the fragments resulting from these pathways will be unique to each isomer. For example, the acylium ion formed by alpha-cleavage will have a different mass depending on which bonds are adjacent to the carbonyl group in each isomer.
Conclusion
The spectroscopic differentiation of positional isomers such as 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and its counterparts is a critical task in chemical analysis. While IR spectroscopy can confirm the presence of key functional groups, it offers limited discriminatory power for these closely related structures. Mass spectrometry provides valuable information through distinct fragmentation patterns. However, NMR spectroscopy, particularly a combination of ¹H and ¹³C NMR, stands out as the most definitive technique. The unique number of signals, chemical shifts, and coupling patterns in the NMR spectra of each isomer provide a spectroscopic "fingerprint" that allows for their unambiguous identification. By carefully analyzing and integrating the data from these complementary techniques, researchers can confidently determine the precise structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. [Link]
reactivity comparison of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid vs. similar compounds
Introduction
In the landscape of synthetic organic chemistry and drug development, the reactivity of carboxylic acids is a cornerstone of molecular design and functionalization. This guide provides an in-depth comparative analysis of the reactivity of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a compound of interest due to its unique structural features. By examining its reactivity against structurally similar analogues, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how its distinct substitutions influence its chemical behavior. This analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data for analogous systems, to offer predictive insights for its application in complex syntheses.
The Subject Molecule: 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a substituted cyclohexanecarboxylic acid featuring a gem-dimethyl group at the 3-position, an additional methyl group, and a ketone functionality at the 5-position.[1] These substitutions impart a unique combination of steric and electronic effects that differentiate its reactivity from simpler cycloalkane carboxylic acids. Understanding these effects is crucial for predicting its behavior in various chemical transformations.
Comparative Compounds
To elucidate the specific contributions of the structural features of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid to its reactivity, we will compare it against the following compounds:
-
Cyclohexanecarboxylic Acid: The parent compound, providing a baseline for the reactivity of a simple cycloalkane carboxylic acid.
-
3-Oxocyclohexanecarboxylic Acid: Allows for the evaluation of the electronic effect of the keto group on the carboxylic acid's reactivity, in the absence of the trimethyl substitution.
-
3,3,5-Trimethylcyclohexanecarboxylic Acid: Helps to isolate the steric effects of the trimethyl substitution pattern without the electronic influence of the oxo group.
Reactivity Analysis: A Multifaceted Approach
The reactivity of a carboxylic acid is primarily assessed by its acidity (pKa) and its susceptibility to nucleophilic attack at the carbonyl carbon, commonly observed in reactions like esterification.
Acidity (pKa)
The acidity of a carboxylic acid is a measure of the stability of its conjugate base (carboxylate anion). Electron-withdrawing groups generally increase acidity by stabilizing the negative charge of the carboxylate ion, while electron-donating groups decrease acidity.[2]
| Compound | Predicted/Experimental pKa | Key Influencing Factors |
| Cyclohexanecarboxylic Acid | ~4.9 (experimental) | Baseline acidity of an alkyl carboxylic acid. |
| 3-Oxocyclohexanecarboxylic Acid | ~4.72 (predicted)[3] | Inductive Effect: The C5-keto group is electron-withdrawing, which should stabilize the carboxylate anion and increase acidity (lower pKa) compared to cyclohexanecarboxylic acid. |
| 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid | No experimental data found. Predicted to be similar to 3-oxocyclohexanecarboxylic acid (~4.7) | Inductive Effect: The primary influence on acidity is the electron-withdrawing keto group. The methyl groups have a minor electron-donating effect, but their influence on the distant carboxyl group is likely negligible. |
The presence of the oxo group at the 5-position in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is expected to render it slightly more acidic than a simple alkyl-substituted cyclohexanecarboxylic acid due to the electron-withdrawing nature of the carbonyl group.
Esterification Reactivity
Esterification is a fundamental reaction of carboxylic acids, and its rate is highly sensitive to both steric and electronic factors. The reaction typically proceeds via nucleophilic attack of an alcohol on the protonated carboxylic acid.
Electron-withdrawing groups on the cyclohexane ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of esterification. Conversely, electron-donating groups decrease the reaction rate.
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid vs. Cyclohexanecarboxylic Acid: The electron-withdrawing keto group in the target molecule is expected to enhance the electrophilicity of the carboxylic acid's carbonyl carbon, leading to a faster esterification rate compared to the unsubstituted cyclohexanecarboxylic acid.
The accessibility of the carboxylic acid's carbonyl carbon to the incoming nucleophile (alcohol) is a critical factor. Bulky substituents near the carboxylic acid group can significantly hinder the reaction.
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid vs. 3-Oxocyclohexanecarboxylic Acid: The presence of the 1,3,3-trimethyl substitution pattern introduces significant steric bulk. The gem-dimethyl group at the 3-position can influence the conformational equilibrium of the cyclohexane ring. This steric hindrance can impede the approach of the alcohol to the carbonyl carbon, potentially slowing down the esterification rate compared to 3-oxocyclohexanecarboxylic acid.
A noteworthy steric influence in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is the Thorpe-Ingold effect, also known as the gem-dimethyl effect.[4][5] The presence of the gem-dimethyl group at the 3-position can compress the internal bond angles of the cyclohexane ring, which can influence the reactivity of functional groups attached to the ring. In the context of intramolecular reactions, this effect is known to accelerate cyclization.[4][5] While esterification is an intermolecular reaction, the conformational constraints imposed by the gem-dimethyl group can affect the accessibility of the carboxylic acid group. The steric hindrance introduced by the gem-dimethyl group is a significant factor that can influence reaction rates.[6][7]
Experimental Protocols
To empirically determine the relative reactivity of these compounds, the following experimental protocols are proposed.
Protocol 1: Determination of pKa via Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) by titrating a solution of the carboxylic acid with a standardized strong base.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Cyclohexanecarboxylic acid
-
3-Oxocyclohexanecarboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration: Start stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.2 mL) and record the pH after each addition. Continue the titration until the pH begins to change rapidly, and then add smaller increments (e.g., 0.05 mL) through the equivalence point. Continue adding titrant until the pH plateaus.
-
Data Analysis: Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
Protocol 2: Comparative Esterification Rate Study via Gas Chromatography (GC)
This protocol describes a method to compare the relative rates of Fischer esterification of the carboxylic acids with ethanol.
Materials:
-
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
-
Cyclohexanecarboxylic acid
-
3-Oxocyclohexanecarboxylic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene (as an internal standard)
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column
-
Reaction vials with septa
-
Thermostatted oil bath
-
Microsyringes
Procedure:
-
Reaction Setup: In separate reaction vials, dissolve 1 mmol of each carboxylic acid in 10 mL of ethanol. Add a known amount of toluene as an internal standard.
-
Initiation of Reaction: Place the vials in a thermostatted oil bath set to a specific temperature (e.g., 60 °C). Once the solutions have reached thermal equilibrium, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mmol) to each vial to initiate the esterification.
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture using a microsyringe.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of saturated sodium bicarbonate solution. Extract the organic layer with a suitable solvent (e.g., diethyl ether) for GC analysis.
-
GC Analysis: Inject the prepared samples into the GC-FID. The formation of the corresponding ethyl ester will be monitored by the appearance and growth of its peak.
-
Data Analysis: Calculate the concentration of the ester at each time point by comparing its peak area to that of the internal standard. Plot the concentration of the ester versus time for each carboxylic acid. The initial rate of the reaction can be determined from the slope of this curve at t=0. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the carboxylic acids under these conditions.
Visualizing Reaction Pathways and Influences
Fischer Esterification Mechanism
Caption: Generalized mechanism of Fischer Esterification.
Factors Influencing Reactivity
Caption: Key factors governing the reactivity of the title compound.
Conclusion
The reactivity of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a complex interplay of electronic and steric factors. The presence of the electron-withdrawing keto group is predicted to increase its acidity and enhance the electrophilicity of the carbonyl carbon, thereby favoring reactions like esterification. However, the bulky 1,3,3-trimethyl substitution pattern introduces significant steric hindrance, which is expected to counteract the electronic activation by impeding the approach of nucleophiles. The Thorpe-Ingold effect, arising from the gem-dimethyl group, further complicates predictions by influencing the ring's conformation.
References
-
Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]
-
Wikipedia. (2023). Thorpe–Ingold effect. Retrieved from [Link]
-
MDPI. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]
-
Quora. (2017). Why do ketones show more -I effects than carboxylic acids?. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Quora. (2021). What is the effect of an electron withdrawing group on the acidity of carboxylic acid?. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 17.6: Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2023). Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Oxocyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. guidechem.com [guidechem.com]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. books.lucp.net [books.lucp.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Efficacy of 1,3,3-Trimethyl-5-Oxocyclohexanecarboxylic Acid Derivatives vs. Standard Herbicides
Introduction: A New Paradigm in Weed Management
In the persistent battle for crop yield and quality, the evolution of herbicide-resistant weeds poses a significant and growing threat to global food security. For decades, the agrochemical industry has relied on a limited number of modes of action, leading to intense selective pressure and the inevitable emergence of resistance. This landscape necessitates a shift towards novel chemical entities with unique biological targets. Derivatives of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid represent a promising frontier in this search.
This guide provides a comprehensive technical comparison of the biological efficacy of this chemical class, focusing on the well-characterized derivative Cinmethylin , against established herbicide standards. We will delve into its novel mechanism of action, present comparative efficacy data from rigorous experimental assays, and provide detailed protocols for researchers aiming to validate or expand upon these findings. Our analysis is tailored for researchers, scientists, and drug development professionals in the agrochemical field, offering insights grounded in established scientific principles and experimental evidence.
Pillar 1: A Novel Mechanism of Action - Redefining Lipid Synthesis Inhibition
The herbicidal activity of many commercial compounds is rooted in the disruption of lipid biosynthesis, a process critical for building cell membranes and storing energy.[1] However, the majority of these herbicides, such as the aryloxyphenoxypropionates ("FOPs") and cyclohexanediones ("DIMs"), target a single enzyme: acetyl-CoA carboxylase (ACCase).[2][3]
Derivatives of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, exemplified by cinmethylin, operate through a distinct and novel mechanism. Instead of targeting the initial steps of fatty acid synthesis, cinmethylin inhibits fatty acid thioesterase (FAT) .[4][5] This enzyme is crucial for terminating fatty acid chain elongation and releasing the newly synthesized fatty acids from the plastid, making them available for the formation of essential lipids in the endoplasmic reticulum.[4][6]
By blocking FAT, cinmethylin effectively traps fatty acids within the plastid, leading to a depletion of lipids required for membrane integrity. This disruption is catastrophic for the plant, particularly in rapidly growing meristematic tissues, resulting in the inhibition of root and shoot development and eventual plant death.[6][7] This unique mode of action places cinmethylin in its own Herbicide Resistance Action Committee (HRAC) Group 30, making it a powerful tool for managing weeds that have developed resistance to other herbicide classes.[4]
Pillar 2: Evaluating Biological Efficacy - Protocols and Methodologies
To objectively compare the efficacy of novel compounds like cinmethylin derivatives against industry standards, standardized and reproducible bioassays are essential. The following protocols for pre- and post-emergence herbicidal activity assessment are fundamental to this process.
Experimental Workflow: Greenhouse Efficacy Screening
The logical flow of a typical greenhouse screening experiment is designed to move from broad-spectrum primary screening to more detailed dose-response analysis for promising candidates.
Detailed Protocol: Pre-Emergence Herbicidal Assay
This assay is crucial for evaluating a compound's ability to control weeds before they emerge from the soil, a key characteristic for residual herbicides like cinmethylin.[4]
-
1. Preparation: Fill 10 cm diameter pots with a sterilized sandy loam soil mix. Sow seeds of the target weed species (e.g., Lolium rigidum, Alopecurus myosuroides) at a depth of 1-2 cm.
-
2. Application: Prepare stock solutions of the test compounds, cinmethylin, and standard herbicides (e.g., Pendimethalin) in an appropriate solvent (e.g., acetone with 0.5% Tween-20). Apply the herbicide solutions evenly to the soil surface using a calibrated track sprayer to achieve the desired application rates (e.g., grams of active ingredient per hectare, g a.i. ha⁻¹). Include an untreated control (solvent only) for comparison.
-
3. Incubation: Place the pots in a controlled greenhouse environment (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod). Water the pots as needed via subirrigation to avoid disturbing the treated soil surface.
-
4. Assessment: After 21 days, count the number of emerged seedlings in each pot. Harvest the above-ground biomass and record the fresh weight. Calculate the percent inhibition of emergence and fresh weight relative to the untreated control.
-
5. Validation: The system is validated by the expected high efficacy of the standard herbicide and the healthy growth in the untreated control pots. Each treatment should be replicated at least four times.
Pillar 3: Comparative Performance Data
The true measure of a novel herbicide lies in its performance against problematic weeds, especially when compared to existing solutions. Cinmethylin has demonstrated potent activity against several key grass weeds.
Dose-Response Efficacy Against Grass Weeds
The GR₅₀ value represents the herbicide dose required to cause a 50% reduction in plant growth, providing a quantitative measure of efficacy. Lower GR₅₀ values indicate higher herbicidal activity.
| Weed Species | Herbicide | GR₅₀ (g a.i. ha⁻¹) - Fresh Weight | Reference |
| Alopecurus aequalis | Cinmethylin | 28.53 | [4] |
| Beckmannia syzigachne | Cinmethylin | 32.72 | [4] |
| Polypogon fugax | Cinmethylin | 36.31 | [4] |
| Alopecurus myosuroides | Cinmethylin | 40.59 | [4] |
| Avena fatua | Cinmethylin | 70.34 | [4] |
| Lolium rigidum | Cinmethylin | Effective Control at 200-400 | [4][8] |
| Avena fatua | Fenoxaprop-P (Standard) | ~30-60 | [1][9] |
| Lolium rigidum | Isoproturon (Standard) | ~500-1000 | [9] |
Note: GR₅₀ values for standard herbicides are approximate and can vary based on environmental conditions, weed biotype, and specific study parameters. Direct side-by-side comparisons are most informative.
The data indicates that cinmethylin exhibits potent herbicidal activity against a range of economically important grass weeds, with GR₅₀ values that are competitive with or superior to some standard herbicides.[4] For instance, its effectiveness on Lolium rigidum (annual ryegrass), a species notorious for developing resistance to multiple herbicide classes, is particularly noteworthy.[8]
Crop Safety and Phytotoxicity
An ideal herbicide combines high efficacy on target weeds with excellent safety for the crop. While cinmethylin is effective, its use requires careful management to avoid phytotoxicity. Studies have shown that at higher application rates (e.g., 400 g a.i. ha⁻¹), cinmethylin can cause a significant reduction in the root growth of some wheat varieties.[4] This underscores the importance of variety screening and adherence to recommended application rates to ensure crop safety.
Conclusion: A Valuable Tool for Modern Agriculture
Derivatives of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, particularly cinmethylin, represent a significant advancement in weed control technology.
-
Novel Mode of Action: By inhibiting fatty acid thioesterase (FAT), cinmethylin provides a unique mechanism of action that is effective against weeds resistant to other herbicide classes, such as ACCase and ALS inhibitors.[4][5]
-
High Efficacy: It demonstrates potent, commercially viable control of key annual grass weeds, including resistant biotypes of Lolium and Alopecurus.[4][8]
-
Resistance Management: As the sole member of HRAC Group 30, it is an invaluable tool for integrated weed management programs, helping to preserve the utility of existing herbicides.[4]
While further research into the structure-activity relationships of other derivatives is ongoing, cinmethylin stands as a testament to the potential of this chemical class. For researchers and developers, the unique target site of these compounds offers a compelling scaffold for the design of next-generation herbicides to meet the evolving challenges of global agriculture.
References
-
Hertfordshire, University of. "Cinmethylin (Ref: BAS 684 H)". sitem.herts.ac.uk. [Online]. Available: [Link]
-
Lyu, Y., et al. (2024). Herbicidal Activity of Cinmethylin against Grass Weeds and Its Safety for Use with Different Wheat Varieties. MDPI. [Online]. Available: [Link]
-
Matsuya, K., et al. (2020). Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs. PMC. [Online]. Available: [Link]
-
Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. [Online]. Available: [Link]
-
Sauser, M., et al. (2010). The action of herbicides on fatty acid biosynthesis and elongation in barley and cucumber. PubMed. [Online]. Available: [Link]
-
Duke, S. O. (2017). Lipid Biosynthesis Inhibitors. Weed Science, Cambridge Core. [Online]. Available: [Link]
-
Grossmann, K. (2000). Chapter 10 Development of Cinmethylin and Discovery of its Mechanism of Action. ResearchGate. [Online]. Available: [Link]
- Unknown Author. (n.d.).
-
Campe, R., et al. (n.d.). Cinmethylin – a new herbicide for cereals: Mode of action and biokinetic properties. CAWS – Council of Australasian Weed Societies. [Online]. Available: [Link]
-
Grossmann, K. (2019). Herbicides, Cinmethylin. ResearchGate. [Online]. Available: [Link]
-
Health and Safety Executive. (n.d.). Evaluation of Active Substances - Draft Assessment Report: Cinmethylin. [Online]. Available: [Link]
-
NACL Industries. (2024). Choosing the Right Herbicide: A Guide to Understanding Different Types and Their Applications. [Online]. Available: [Link]
-
Fahad, S., et al. (2013). Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat. SciRP.org. [Online]. Available: [Link]
-
Breeden, G. K., et al. (n.d.). Safety of Herbicides Compared to Other Commonly Used Chemicals. UT Hort. [Online]. Available: [Link]
Sources
- 1. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]
- 2. Lipid Biosynthesis Inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 3. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 4. Herbicidal Activity of Cinmethylin against Grass Weeds and Its Safety for Use with Different Wheat Varieties [mdpi.com]
- 5. caws.org.nz [caws.org.nz]
- 6. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 7. Cynmethylin - Wikipedia [en.wikipedia.org]
- 8. Synthesis and herbicidal activity of optically active cinmethylin, its enantiomer, and C3-substituted cinmethylin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat [scirp.org]
A Researcher's Guide to Confirming the Absolute Configuration of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous assignment of a molecule's absolute configuration is a critical, non-negotiable step. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making stereochemical fidelity paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a chiral keto-acid of interest in synthetic chemistry. We will delve into the mechanistic underpinnings, practical experimental considerations, and comparative strengths of each method to empower researchers in making informed analytical decisions.
The challenge in assigning the absolute configuration of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid lies in its single stereocenter at the C1 position, which lacks a proton directly attached, rendering some NMR-based methods less straightforward. The presence of a ketone chromophore and a carboxylic acid functional group, however, offers unique handles for various spectroscopic and chemical correlation techniques.
Comparative Analysis of Key Methodologies
The determination of a chiral molecule's absolute configuration can be approached through several powerful techniques.[][2][3] The selection of the most suitable method depends on factors such as the physical state of the sample (crystalline vs. amorphous or liquid), the quantity of material available, and the presence of specific functional groups. Below, we compare the most relevant methods for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
| Methodology | Principle | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[4][5] | High-quality single crystal. | Provides unambiguous determination of absolute configuration.[4] | Crystal growth can be a significant bottleneck. Not suitable for non-crystalline materials. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] | Solution-state sample (mg quantity). | Applicable to a wide range of molecules in solution, avoiding the need for crystallization.[6][7] | Requires comparison with computationally predicted spectra, which can be resource-intensive.[6][8] |
| Optical Rotatory Dispersion (ORD) & Electronic Circular Dichroism (ECD) | Wavelength-dependent rotation of plane-polarized light (ORD) or differential absorption of circularly polarized UV-Vis light (ECD).[2][5][9] | Solution-state sample. | Sensitive to chromophores near the stereocenter. | Interpretation can be complex, often requiring empirical rules or computational modeling.[10] |
| Chemical Correlation (Mosher's Method) | Derivatization of the chiral molecule with a chiral reagent to form diastereomers that can be distinguished by NMR spectroscopy.[][11][12] | Milligram quantities of the sample. | Well-established and reliable for certain functional groups. | Requires chemical modification of the analyte, which can sometimes be challenging or lead to side reactions. |
In-Depth Methodological Protocols
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[2][4][5] The technique relies on the anomalous dispersion effect, where heavy atoms in the crystal scatter X-rays with a phase shift, allowing for the differentiation between a molecule and its mirror image.[13][14]
Experimental Protocol:
-
Crystal Growth: The primary challenge is to grow a high-quality single crystal of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a range of solvents (e.g., ethyl acetate, acetone, methanol). For carboxylic acids, co-crystallization with a chiral amine or the formation of a salt with a heavy atom counter-ion can facilitate crystal growth and aid in the determination of the absolute configuration.[13]
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined.
-
Absolute Configuration Assignment: The absolute configuration is determined by refining the structural model against the diffraction data and calculating the Flack parameter. A value close to 0 for one enantiomer and 1 for the other provides a high degree of confidence in the assignment.
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Technique
VCD spectroscopy has emerged as a robust alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[6][7] The technique measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemically sensitive vibrational spectrum. The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.[6][8]
Experimental Protocol:
-
Sample Preparation: Dissolve a few milligrams of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium of the molecule.[8]
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid using a molecular mechanics force field.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.
-
-
Spectral Comparison:
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration of the experimental sample.[6]
-
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)
ORD and ECD are chiroptical techniques that probe the electronic transitions of a molecule.[2] The ketone chromophore in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is expected to give rise to a characteristic Cotton effect in the ORD and ECD spectra, which can be correlated to its absolute configuration using the Octant Rule for cyclohexanones.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Measure the ORD and ECD spectra over the appropriate wavelength range, typically encompassing the n→π* transition of the ketone (around 280-320 nm).
-
Data Analysis (Octant Rule):
-
Draw the chair conformation of the cyclohexanone ring.
-
Divide the space around the carbonyl group into eight octants using three perpendicular planes.
-
Determine the location of the substituents in the different octants.
-
The sign of the Cotton effect is predicted based on the contribution of the substituents in each octant. A positive Cotton effect is generally associated with one enantiomer and a negative effect with the other.
-
-
Computational Support: For a more rigorous assignment, the experimental ECD spectrum can be compared with a theoretically calculated spectrum, similar to the VCD approach.
Chemical Correlation: Mosher's Method (Modified)
While the classic Mosher's method is typically applied to secondary alcohols, it can be adapted for carboxylic acids.[11][12][15] This involves the formation of diastereomeric esters with a chiral alcohol, followed by ¹H NMR analysis.
Experimental Protocol:
-
Derivatization: React the enantiomerically pure 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid separately with the (R)- and (S)-enantiomers of a chiral alcohol (e.g., 2-phenyl-1-propanol) to form two diastereomeric esters.
-
NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters.
-
Spectral Comparison: Carefully compare the chemical shifts of the protons in the vicinity of the newly formed stereocenter. The differences in chemical shifts (Δδ = δS - δR) will follow a predictable pattern based on the anisotropic effect of the phenyl group in the chiral auxiliary, allowing for the assignment of the absolute configuration of the original carboxylic acid.
Conclusion and Recommendations
The choice of method for determining the absolute configuration of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid should be guided by the availability of instrumentation and the physical form of the sample.
-
If a high-quality single crystal can be obtained, X-ray crystallography is the preferred method due to its unambiguous nature.
-
In the absence of suitable crystals, VCD spectroscopy offers a powerful and reliable alternative for solution-state analysis. The combination of experimental data with robust computational modeling provides a high degree of confidence in the assignment.
-
ORD/ECD can be a rapid and valuable tool, especially if the empirical Octant Rule is applicable and provides a clear result. However, for complex cases, computational support is recommended.
-
Modified Mosher's method provides a viable chemical correlation approach, but requires successful derivatization and careful NMR analysis.
By understanding the principles and practical considerations of these techniques, researchers can confidently and accurately determine the absolute configuration of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a crucial step in advancing their research and development endeavors.
References
-
Wikipedia. (2023, December 2). Absolute configuration. Retrieved from [Link]
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Set. John Wiley & Sons.
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- Polavarapu, P. L. (2002). Vibrational spectroscopy: principles and applications with emphasis on optical activity. Elsevier.
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
-
Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]
- Nafie, L. A. (2008). Vibrational circular dichroism: A new spectroscopic tool for the stereochemical analysis of chiral molecules. Applied Spectroscopy, 62(9), 249A-270A.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Snatzke, G. (Ed.). (1967). Optical Rotatory Dispersion and Circular Dichroism in Organic Chemistry. Heyden.
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2002). Determination of absolute configuration using optical rotation calculated using density functional theory. Organic Letters, 4(26), 4595-4598.
- Polavarapu, P. L., Zhao, C., & Ramani, R. (2004). Ab initio calculation of optical rotatory dispersion (ORD) curves: A simple and reliable approach to the assignment of the molecular absolute configuration. Journal of the American Chemical Society, 126(48), 15632-15635.
- Riguera, R. (1997). A new NMR method for the assignment of absolute configuration. Journal of the American Chemical Society, 119(50), 12241-12242.
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881.
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). (1S)-3-Oxocyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trimethylcyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]
Sources
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purechemistry.org [purechemistry.org]
- 6. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. schrodinger.com [schrodinger.com]
- 9. kud.ac.in [kud.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites and xenobiotics is paramount. 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclic carboxylic acid, presents unique analytical challenges due to its structure and potential presence in complex biological matrices. This guide provides an in-depth comparison of the primary analytical methodologies for its quantification, supported by established principles of analytical chemistry and data from analogous compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into method selection, sample preparation, and validation.
The Analytical Imperative: Why Accurate Quantification Matters
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and related compounds are often of interest in metabolic studies, pharmacokinetic assessments, and as potential biomarkers.[1][2] The reliability of data from such studies is directly dependent on the robustness and validity of the analytical methods employed.[3][4] A well-validated method ensures that the measurements are accurate, precise, and specific to the analyte of interest, free from interferences from the sample matrix.[3][5]
Comparative Analysis of Key Quantification Techniques
The choice of an analytical technique for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is governed by the required sensitivity, selectivity, sample matrix, and available instrumentation. While HPLC with UV detection can be employed, its utility is limited by the analyte's lack of a strong chromophore.[1] Therefore, this guide will focus on the more powerful and widely applicable mass spectrometry-based methods: GC-MS and LC-MS/MS.
The following table summarizes the typical performance characteristics for the analysis of cyclic and branched-chain carboxylic acids, serving as a close proxy for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
| Performance Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Acceptance Criteria |
| Linearity (R²) | 0.999 - 1.000 | > 0.998 | ≥ 0.99 |
| Limit of Detection (LOD) | Method Dependent | ~0.001 µM | Method Dependent |
| Limit of Quantification (LOQ) | 1.5 - 8.0 µM | ~0.01 µM | Method Dependent |
| Accuracy (% Recovery) | 85% - 107% | 92% - 120% | 80 - 120% |
| Precision (%RSD) | Intra-day: 0.2% - 1.2% Inter-day: 0.9% - 2.8% | Intra-day: < 12% Inter-day: < 20% | < 15% (< 20% at LOQ) |
Data presented is representative for analogous short and branched-chain fatty acids and serves as a baseline for method development for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.[6]
Experimental Workflows and Protocols
Reliable and reproducible results are built upon a foundation of detailed and robust experimental protocols.[4][7] The following sections outline the methodologies for the quantification of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the preferred method for the quantification of polar compounds like carboxylic acids from biological matrices due to its high sensitivity, specificity, and amenability to high-throughput analysis.[2][8]
Sample Preparation: Protein Precipitation (A Rapid Approach)
Protein precipitation is a straightforward and effective method for sample cleanup in matrices like plasma or serum.[2]
Caption: Workflow for Protein Precipitation Sample Preparation.
Detailed LC-MS/MS Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., human plasma).
-
Spike with 10 µL of a suitable internal standard (IS) working solution. A stable isotope-labeled version of the analyte is highly recommended to compensate for matrix effects and procedural losses.[9]
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step. The gradient needs to be optimized to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing a standard solution of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. The precursor ion will be [M-H]⁻, and the fragment ions will be characteristic of the molecule's structure.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for the specific analyte and internal standard to maximize sensitivity.
-
Sample Preparation: Solid-Phase Extraction (A More Thorough Cleanup)
For more complex matrices or when higher sensitivity is required, solid-phase extraction (SPE) can provide a cleaner extract by removing a wider range of interferences.[10][11] A mixed-mode anion exchange sorbent is particularly effective for carboxylic acids.[12]
Caption: Workflow for Solid-Phase Extraction.
Detailed SPE Protocol:
-
Sample Pre-treatment:
-
To 1 mL of the biological sample, add an internal standard.
-
Acidify the sample to a pH of ~2.5 with formic acid to ensure the analyte is in its neutral form.[12]
-
If the sample contains solids, centrifuge and collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash with 2 mL of 5% methanol in water to remove polar interferences.
-
Wash with 2 mL of acetonitrile to remove non-polar interferences.[12]
-
-
Elution: Elute the 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid with 2 mL of 5% ammonium hydroxide in methanol. The basic eluent deprotonates the analyte, disrupting its interaction with the sorbent.[12]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[13]
Derivatization is Key:
The carboxylic acid group must be chemically modified, typically by esterification (e.g., methylation), to make the analyte suitable for GC analysis.[13]
Caption: General Workflow for GC-MS Analysis.
Detailed GC-MS Protocol:
-
Sample Preparation and Extraction:
-
Homogenize solid samples or use liquid samples directly.
-
Acidify the sample to a pH of 1.5-2.5.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or diethyl ether.[6]
-
-
Derivatization (Methylation):
-
Evaporate the extraction solvent to dryness.
-
Add a methylating agent (e.g., methanolic HCl) and heat to convert the carboxylic acid to its methyl ester.[13]
-
After the reaction, neutralize the excess acid and extract the resulting methyl ester into a non-polar solvent like hexane for GC-MS analysis.[6]
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow.
-
Injector: Splitless injection at an elevated temperature (e.g., 250°C).
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Oven Program: A temperature gradient is used to separate the analytes. An example program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the derivatized analyte.[6]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions of the derivatized analyte and internal standard, or full scan mode for qualitative analysis.
-
-
Method Validation: The Cornerstone of Reliable Data
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[3][4][5] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the measured value to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]
-
Matrix Effect: The alteration of analyte ionization due to co-eluting substances from the sample matrix, a critical consideration for LC-MS/MS.[8][11][14]
Conclusion: Selecting the Optimal Method
Both LC-MS/MS and GC-MS are powerful techniques capable of the sensitive and specific quantification of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.
-
LC-MS/MS offers the advantage of simpler sample preparation (often just protein precipitation), higher throughput, and is generally better suited for polar, non-volatile compounds without the need for derivatization. This makes it the method of choice for many bioanalytical laboratories.
-
GC-MS , while requiring a derivatization step, provides excellent chromatographic resolution and is a robust, well-established technique. It can be a valuable alternative, particularly if LC-MS/MS is unavailable or if there is a need to analyze other volatile compounds simultaneously.
The ultimate choice will depend on the specific research question, the nature of the biological matrix, the required level of sensitivity, and the available instrumentation. A thorough method development and validation process is essential to ensure the generation of high-quality, reliable, and reproducible data in your research or drug development program.
References
- BenchChem. (2025). Cross-Validation of Analytical Methods for Aromatic Carboxylic Acid Quantification: A Comparative Guide. BenchChem.
- Popa, D. S., et al. (2015). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. ResearchGate.
- Fiveable. (n.d.). Sample Preparation Techniques to Know for Analytical Chemistry. Fiveable.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
- The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.
- Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
- Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC.
- van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed.
- D'Archivio, A. A., et al. (n.d.). Sample preparation in analysis of pharmaceuticals. Elsevier.
- Xu, K., et al. (2022). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. ResearchGate.
- PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. PubChem.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3,5,5-Trimethylhexanoic Acid in Biological Matrices. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3,5,5-Trimethylhexanoic Acid Quantification. BenchChem.
- Valbuena, S., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.
- Ntivedzan, K. T., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed.
- BenchChem. (2025). Application Note: High-Recovery Cleanup of 3,5,5-Trimethylhexanoic Acid Using Solid-Phase Extraction. BenchChem.
Sources
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Building Block: A Literature Review of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and its Potential Applications
For researchers, scientists, and drug development professionals, the identification of novel chemical scaffolds is a critical step in the innovation pipeline. This guide delves into the available scientific literature on 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative. While direct, extensive applications of this specific molecule remain elusive in publicly accessible research, this review aims to provide a comprehensive overview of its chemical nature, and by examining structurally related compounds, to illuminate its potential as a versatile synthetic intermediate in various fields, including pharmaceuticals and fragrance development.
Unveiling 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid: A Chemical Snapshot
1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, with the chemical formula C₁₀H₁₆O₃, is a solid organic compound characterized by a cyclohexane ring bearing a ketone, a carboxylic acid, and three methyl groups.[1] Its structure, featuring multiple functional groups, suggests its potential as a valuable building block in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₁₆O₃ | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
| CAS Number | 91057-32-8 | [1] |
The presence of both a ketone and a carboxylic acid functionality opens up a wide array of possible chemical transformations, making it an intriguing candidate for the synthesis of more complex molecules.
Charting the Unexplored Territory: Potential Applications in Medicinal Chemistry
While no commercial drugs have been explicitly identified as being synthesized from 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the cyclohexane carboxylic acid moiety is a recognized pharmacophore in medicinal chemistry. Research into structurally similar compounds provides a fertile ground for hypothesizing potential applications.
A Scaffold for Bioactive Molecules
The cyclohexane ring provides a rigid and three-dimensional framework that is often utilized in drug design to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. For instance, various cyclohexane carboxylic acid derivatives have been investigated for their potential as:
-
DGAT1 Inhibitors: A study on isoxazole and thiazole analogs containing a cyclohexane carboxylic acid head group identified potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity. This suggests that the scaffold can be a key element in designing molecules for metabolic disorders.
-
Tranexamic Acid Synthesis: The synthesis of tranexamic acid, a medication used to treat or prevent excessive blood loss, starts from a related cyclohexane derivative, ethyl 4-oxocyclohexane-1-carboxylate.[2] This highlights the utility of oxocyclohexane carboxylates as precursors to important pharmaceutical agents.
The core structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, with its specific substitution pattern, could offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties when incorporated into novel drug candidates.
Experimental Pathways to Bioactive Derivatives
The synthesis of bioactive molecules from carboxylic acids is a well-established field in organic chemistry.[3] General methodologies that could be applied to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid include:
-
Amide Coupling: The carboxylic acid group can be readily converted to an amide, a common functional group in many pharmaceuticals. This can be achieved through activation of the carboxylic acid (e.g., to an acid chloride or with coupling agents like DCC or HATU) followed by reaction with a primary or secondary amine.
-
Esterification: Reaction with an alcohol under acidic conditions or via the acid chloride would yield the corresponding ester. Esters are often used as prodrugs to improve the bioavailability of a parent drug.
-
Reductive Amination of the Ketone: The ketone functionality can be converted to an amine via reductive amination, introducing a new point of diversity for building more complex structures.
The following diagram illustrates a general workflow for the potential derivatization of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid to generate a library of compounds for biological screening.
Caption: Potential synthetic pathways from 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid to diverse derivatives for biological evaluation.
A Whiff of Potential: The Fragrance Connection
The fragrance industry heavily relies on synthetic molecules to create new and captivating scents. Cyclohexane derivatives are a known class of fragrance ingredients.[4][5] While there is no direct evidence of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid itself being used as a fragrance, its structural relatives have found a place in perfumery.
For example, esters of 3,5,5-trimethylhexanoic acid are used as fragrances, exhibiting floral, fruity, and woody notes.[6] Given the structural similarity, it is plausible that esters derived from 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid could possess interesting olfactory properties.
The synthesis of such fragrance esters would follow a standard esterification protocol, reacting the parent carboxylic acid with a desired alcohol. The resulting odor profile would depend on the nature of the alcohol used.
The Path Forward: A Call for Further Investigation
The current body of scientific literature on 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is sparse, particularly concerning its practical applications. This review, by necessity, has focused on the potential of this molecule based on the known uses of its structural analogs.
To unlock the true potential of this enigmatic building block, further research is warranted in the following areas:
-
Exploratory Synthesis: The synthesis of a diverse library of derivatives from 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid and their systematic evaluation for biological activity and olfactory properties.
-
Methodology Development: The development of efficient and scalable synthetic routes to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid itself, which would make it more accessible for research and potential commercial use.
-
Computational Studies: In silico modeling and virtual screening could help to predict the potential biological targets and olfactory characteristics of its derivatives, guiding experimental efforts.
While a direct comparative guide is not feasible at this time due to the lack of performance data, it is clear that 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid represents an intriguing and underexplored area of chemical space. Its unique combination of functional groups and a substituted cyclohexane core makes it a promising candidate for the discovery of new bioactive molecules and fragrance ingredients. The scientific community is encouraged to further investigate this promising, yet currently enigmatic, chemical entity.
References
- Google Patents. (n.d.). Process for the preparation of trimesic acid.
-
PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.
- Google Patents. (n.d.). Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]
- Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid.
-
MDPI. (n.d.). Design and Synthesis of Bioactive Compounds for Therapeutic Applications. Retrieved from [Link]
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. Retrieved from [Link]
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). 3-methyl-6-cyclohexadecen-1-one and its use in perfume compositions.
-
PubMed. (2022). RIFM fragrance ingredient safety assessment, cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel-, CAS Registry Number 22471-55-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
ScienceDirect. (2003). The safety assessment of fragrance materials. Retrieved from [Link]
-
PubMed. (2022). RIFM fragrance ingredient safety assessment, cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). USE OF THE 3,5,5-TRIMETHYLHEXANIC ACID ESTERS AS FRAGRANCES AND THESE FRAGRANCING COMPOSITIONS.
-
ResearchGate. (n.d.). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Retrieved from [Link]
Sources
- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIFM fragrance ingredient safety assessment, cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel-, CAS Registry Number 22471-55-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. DE2757559A1 - USE OF THE 3,5,5-TRIMETHYLHEXANIC ACID ESTERS AS FRAGRANCES AND THESE FRAGRANCING COMPOSITIONS - Google Patents [patents.google.com]
Safety Operating Guide
Mastering the Final Step: A Guide to the Safe Disposal of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, adherence to fundamental safety protocols is paramount. The structural similarity of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid to other cyclohexanecarboxylic acid derivatives suggests that it should be handled with care, assuming it may be a skin and eye irritant.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required.
Handling:
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential dust or vapors.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.[1][3]
Waste Characterization: The First Crucial Decision
The initial and most critical step in the disposal process is to determine if the waste is hazardous. Based on a review of the U.S. Environmental Protection Agency (EPA) regulations, 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid is not explicitly listed as a hazardous waste.[5][6] However, a hazardous waste determination must still be performed by the waste generator.[7] This involves assessing if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Given its carboxylic acid functionality, the unneutralized compound will be corrosive. Therefore, in its pure form, it should be treated as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid.
Caption: Disposal decision workflow for 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid.
Step-by-Step Disposal Procedures
Based on the waste characterization, the following disposal routes are recommended.
Option 1: Incineration (Preferred for Unneutralized Waste)
For unneutralized 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, incineration is the preferred method of disposal. This ensures the complete destruction of the organic molecule.
Protocol:
-
Containerization: Collect the waste in a designated, properly labeled, and sealed container made of a material compatible with organic acids (e.g., high-density polyethylene or glass).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid," and the associated hazards (Corrosive).
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[8][9]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure that the disposal facility is permitted to incinerate organic chemical waste in accordance with local and national regulations.[8]
Option 2: Landfill (for Unneutralized Waste)
While incineration is preferred, disposal in a hazardous waste landfill is another option for the unneutralized solid.
Protocol:
-
Containerization and Labeling: Follow the same containerization and labeling procedures as for incineration.
-
Disposal: The waste must be transported by a licensed hauler to a permitted hazardous waste landfill. It is crucial to ensure the landfill is authorized to accept this type of chemical waste.
Option 3: Neutralization and Sewer Disposal (for Aqueous Solutions)
For aqueous solutions of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, neutralization can render the waste non-hazardous, potentially allowing for sewer disposal. Crucially, always consult and adhere to your local wastewater authority's regulations before proceeding with this option.
Protocol:
-
Neutralization:
-
In a suitable container within a fume hood, slowly add a dilute solution of a base (e.g., sodium hydroxide or sodium bicarbonate) to the acidic waste while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is within the neutral range of 6.0 to 9.0.[7] Be cautious, as the neutralization reaction is exothermic.
-
-
Verification: Once neutralized, the solution is considered non-hazardous with respect to corrosivity.
-
Sewer Disposal: If permitted by your local regulations for non-hazardous laboratory waste, the neutralized solution can be slowly poured down the drain with a copious amount of running water.[10]
Important Considerations for Sewer Disposal:
-
The environmental fate and ecotoxicity of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid and its degradation products are not well-documented. While some carboxylic acids are biodegradable, the complex structure of this compound may inhibit rapid degradation.
-
This disposal method should only be used for small quantities of dilute solutions.
Decontamination and Spill Management
Decontamination:
-
All glassware and equipment that have come into contact with the chemical should be rinsed with a suitable solvent (e.g., ethanol or acetone) and then washed with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Empty containers must be triple-rinsed with a suitable solvent before disposal as regular laboratory glass or plastic waste. The rinsate should be collected as hazardous waste.
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Summary of Disposal Parameters
| Disposal Method | Waste Form | Key Requirement | Regulatory Compliance |
| Incineration | Solid or Liquid | Licensed hazardous waste facility | RCRA, State, and Local Regulations |
| Landfill | Solid | Permitted hazardous waste landfill | RCRA, State, and Local Regulations |
| Neutralization & Sewer | Dilute Aqueous Solution | pH between 6.0 and 9.0; Local sewer authority approval | Local Wastewater Regulations |
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Oregon State University. Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Available at: [Link]
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. Available at: [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. October 26, 2021. Available at: [Link]
-
AEG Environmental. Tips for Disposing Non-Hazardous Waste. April 26, 2024. Available at: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. April 11, 2022. Available at: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]
-
HWH Environmental. How To Dispose Non-Hazardous Waste. June 30, 2020. Available at: [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. September 25, 2019. Available at: [Link]
-
VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. Available at: [Link]
-
Australian Government Department of Health. PUBLIC REPORT: Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. May 3, 2015. Available at: [Link]
-
Synerzine. Safety Data Sheet for Cyclohexanecarboxylic acid. June 22, 2018. Available at: [Link]
-
PubChem. Cyclohexanecarboxylic acid. National Institutes of Health. Available at: [Link]
-
PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. National Institutes of Health. Available at: [Link]
-
U.S. Environmental Protection Agency. Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compre. December 1, 2022. Available at: [Link]
-
eCFR. Appendix VIII to Part 261, Title 40 -- Hazardous Constituents. Available at: [Link]
-
MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available at: [Link]
-
Wikipedia. List of carboxylic acids. Available at: [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl. December 14, 2019. Available at: [Link]
-
Regulations.gov. Summary of PChem, Fate and Ecological Effects data for Capric acid Reg Rev 102307. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. synerzine.com [synerzine.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. eCFR :: Appendix VIII to Part 261, Title 40 -- Hazardous Constituents [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. sfasu.edu [sfasu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the foundation of a secure and productive laboratory environment. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid (CAS No. 4553-62-2). While specific toxicological data for this compound is limited, a thorough risk assessment based on its chemical structure—a substituted carboxylic acid and ketone—and data from analogous compounds dictates a cautious and comprehensive approach to personal protection.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards is critical to mitigating risk. Based on safety data for structurally similar compounds like 4-Oxocyclohexanecarboxylic acid and other substituted cyclohexanecarboxylic acids, we must assume that 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid presents the following primary risks:
-
Serious Eye Irritation: Carboxylic acids are known to be irritants, and contact with the sensitive tissues of the eye can cause significant damage.[1][2][3]
-
Skin Irritation: Prolonged or repeated contact with the skin is likely to cause irritation, redness, and discomfort.[1][3]
-
Respiratory Tract Irritation: As a solid, the compound can form dusts during weighing or transfer. Inhalation of these airborne particles may irritate the respiratory system.[1][3]
Our PPE strategy is therefore designed to create a complete barrier against these routes of exposure.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that adapts to the scale and nature of the procedure. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Data Summary: Hazard & PPE Matrix
| Hazard Classification | Affected Area | Minimum PPE Requirement | Recommended for Splash/High Concentration |
| Serious Eye Irritation | Eyes | ANSI Z87.1-rated Safety Goggles | Face Shield over Safety Goggles |
| Skin Irritation | Hands & Arms | Nitrile Rubber Gloves, Lab Coat | Chemically Resistant Apron over Lab Coat |
| Respiratory Irritation | Lungs | Work in a Chemical Fume Hood | N95 Respirator (for dust) |
| General Contamination | Feet | Closed-toe leather shoes | Chemically resistant boot covers |
A. Eye and Face Protection: The Non-Negotiable Barrier
Given the high risk of serious eye irritation, appropriate eye protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required for all handling activities. Standard safety glasses do not provide adequate protection from splashes or dust.[6][7]
-
Enhanced Protection: When handling larger quantities (>50g) or performing vigorous mixing or heating where the risk of splashing is elevated, a full-face shield must be worn in addition to chemical splash goggles.[7] The face shield protects the entire face from direct contact.
B. Skin and Body Protection: Preventing Dermal Contact
-
Gloves: Nitrile rubber gloves are the standard for handling this type of chemical.[8] Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. It is crucial to remove gloves using a technique that avoids skin contact with the contaminated exterior and to wash hands thoroughly after any handling procedure.
-
Laboratory Coat: A clean, buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn to protect street clothes and skin.[9]
-
Enhanced Protection: For tasks involving a significant risk of splashes, such as large-scale reactions or transfers, a chemically resistant apron should be worn over the lab coat.[10]
C. Respiratory Protection: Controlling Inhalation Risks
The primary control for respiratory hazards is the use of engineering controls.
-
Primary Engineering Control: All weighing and handling of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid powder must be performed inside a certified chemical fume hood.[4][6] This captures dust at the source and is the most effective way to prevent inhalation.[5]
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a significant spill cleanup outside of containment, a NIOSH-approved air-purifying respirator with P100 (HEPA) filters for particulates would be required.[7]
Operational Plan: Safe Handling from Start to Finish
Procedural discipline is as important as the equipment itself. The following workflows ensure that the protection offered by PPE is not compromised.
Experimental Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 8. Which personal protective equipment do you need to [royalbrinkman.com]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
